molecular formula C11H11NO2 B1338543 1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 204919-54-0

1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1338543
CAS No.: 204919-54-0
M. Wt: 189.21 g/mol
InChI Key: GUAVXCSZSKSTBL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indole-2-carboxylic acid is a high-purity chemical building block based on the privileged indole structure, which is a significant heterocyclic system in many natural products and drugs . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Indole-2-carboxylic acid derivatives are recognized for their diverse biological activities and have garnered significant interest in multiple fields of scientific investigation . Key Research Applications: • Antiviral Drug Discovery: The indole-2-carboxylic acid scaffold has been identified as a promising core for developing novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). This scaffold can chelate the two Mg²⁺ ions in the enzyme's active site, which is critical for antiviral activity . • Antitubercular Agents: Structural analogues, specifically indole-2-carboxamides, are potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a vital transporter in Mycobacterium tuberculosis , making them candidates for new tuberculosis treatments . • Receptor Modulation: Indole-2-carboxamide derivatives are well-studied as allosteric modulators of the Cannabinoid receptor type 1 (CB1R), helping to elucidate receptor function and potential therapeutic pathways . Handling and Usage: This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols .

Properties

IUPAC Name

1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAVXCSZSKSTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500409
Record name 1,3-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204919-54-0
Record name 1,3-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3-dimethyl-1H-indole-2-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,3-dimethyl-1H-indole-2-carboxylic acid

Foreword: The Strategic Importance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to the neurotransmitter serotonin and the anti-inflammatory drug Indomethacin, underscores its significance as a "privileged scaffold".[1][2] Within this class, indole-2-carboxylic acid derivatives have emerged as particularly valuable pharmacophores, serving as key intermediates and final compounds in drug discovery programs targeting a range of conditions, including HIV, cancer, and neurodegenerative diseases.[3][4][5]

This guide provides a comprehensive, in-depth exploration of the synthesis of a specific and valuable analogue: This compound . We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and provide detailed, field-tested protocols suitable for researchers and drug development professionals.

I. Strategic Analysis: A Two-Step Pathway to the Target Molecule

A robust synthesis is born from a logical retrosynthetic plan. For this compound, the most direct and reliable approach involves a two-step sequence starting from a commercially available indole precursor. This strategy circumvents potential regioselectivity issues and often provides higher yields than a de novo construction of the substituted indole ring.

The primary disconnection is the hydrolysis of the C2-carboxy functional group, leading back to the corresponding ethyl ester. The second key disconnection is the N-alkylation of the indole nitrogen, which points to ethyl 3-methyl-1H-indole-2-carboxylate as the ideal starting material.

G Target This compound Ester Ethyl 1,3-dimethyl-1H-indole-2-carboxylate Target->Ester Ester Hydrolysis StartingMaterial Ethyl 3-methyl-1H-indole-2-carboxylate Ester->StartingMaterial N-Methylation

Caption: Retrosynthetic analysis of the target molecule.

This pathway is advantageous because it utilizes a stable, readily available starting material and employs two high-yielding, well-understood transformations: N-alkylation and ester hydrolysis.

II. The Foundational Chemistry: Understanding Indole Synthesis

While our recommended pathway begins with a pre-formed indole, understanding the classical method for its construction provides essential context. The Fischer Indole Synthesis , discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[6][7][8] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[9][10]

The synthesis of an indole-2-carboxylic acid derivative via this method would typically involve the reaction of a substituted phenylhydrazine with pyruvic acid.[11]

The Core Mechanism of Fischer Indole Synthesis:

  • Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine and the ketone (pyruvic acid) to form a phenylhydrazone.[11]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form ('ene-hydrazine').[6]

  • [7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[7][7]-sigmatropic rearrangement (aza-Cope rearrangement), which is the key bond-forming step, breaking the weak N-N bond and forming a new C-C bond.[6][8]

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring aminal.[6][11]

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring.[6]

G cluster_0 Fischer Indole Synthesis Mechanism A Arylhydrazine + Ketone B Hydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ E Di-imine Intermediate D->E Rearomatization F Cyclized Aminal E->F Cyclization G Aromatic Indole F->G -NH3

Caption: Key stages of the Fischer Indole Synthesis mechanism.

While elegant, directly applying the Fischer synthesis to produce this compound can be low-yielding and may require significant optimization.[11] The post-modification pathway detailed below is therefore presented as the superior and more practical approach for laboratory synthesis.

III. Experimental Protocols: A Step-by-Step Guide

This section provides detailed, self-validating protocols for the synthesis of the target compound.

Part A: Synthesis of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

This procedure details the N-methylation of ethyl 3-methyl-1H-indole-2-carboxylate. The choice of sodium hydride (NaH), a strong, non-nucleophilic base, is critical for the quantitative deprotonation of the indole N-H, which has a pKa of approximately 17. This generates the corresponding sodium salt, a potent nucleophile that readily reacts with an electrophilic methyl source like iodomethane. Tetrahydrofuran (THF) is an excellent choice of solvent due to its aprotic nature and ability to solvate the intermediate salt.

Protocol: [12]

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.6 mmol, 24 mg of a 60% dispersion in mineral oil).

  • Solvent Addition & Washing: Wash the NaH with dry n-hexane (2 x 5 mL) to remove the mineral oil. Carefully decant the hexane using a cannula. Add 10 mL of anhydrous THF to the flask.

  • Substrate Addition: In a separate flask, dissolve ethyl 3-methyl-1H-indole-2-carboxylate (0.5 mmol, 101.6 mg) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at room temperature.

    • Expertise Note: The evolution of hydrogen gas should be observed. Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Add a solution of iodomethane (0.6 mmol, 85 mg, 37.4 µL) in 2 mL of anhydrous THF to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Carefully quench the reaction by adding 25 mL of cold, dilute hydrochloric acid (1 M). Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by crystallization from hexane to afford ethyl 1,3-dimethyl-1H-indole-2-carboxylate as a crystalline solid.[12]

Part B: Synthesis of this compound

This procedure outlines the saponification (alkaline hydrolysis) of the ethyl ester synthesized in Part A. A strong base like potassium hydroxide (KOH) attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid product.

Protocol: (Adapted from standard procedures for indole ester hydrolysis[13][14])

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 1,3-dimethyl-1H-indole-2-carboxylate (e.g., 1.0 mmol, 217 mg) in 20 mL of ethanol.

  • Base Addition: Add a solution of potassium hydroxide (5.0 mmol, 280 mg) in 5 mL of water to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

    • Trustworthiness Note: The reaction should be monitored by TLC to confirm the disappearance of the starting ester. The carboxylate salt product will have a much lower Rf value.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the remaining residue in 20 mL of water. Cool the solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid with vigorous stirring.

  • Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 15 mL) to remove inorganic salts, and dry under vacuum.

  • Recrystallization (Optional): If further purification is needed, the crude product can be recrystallized from an ethanol/water mixture.

G cluster_A Part A: N-Methylation cluster_B Part B: Hydrolysis A1 1. Add NaH to dry THF A2 2. Add Ethyl 3-methyl-1H- indole-2-carboxylate A1->A2 A3 3. Stir 30 min (Deprotonation) A2->A3 A4 4. Add Iodomethane A3->A4 A5 5. Stir 6-8h at RT A4->A5 A6 6. Quench (HCl), Extract (EtOAc) A5->A6 A7 7. Dry, Concentrate, Crystallize A6->A7 ProductA Ethyl 1,3-dimethyl-1H- indole-2-carboxylate A7->ProductA B1 1. Dissolve Ester in EtOH ProductA->B1 Proceed to Part B B2 2. Add aq. KOH B1->B2 B3 3. Reflux 4-6h B2->B3 B4 4. Remove EtOH B3->B4 B5 5. Acidify with HCl (ice bath) B4->B5 B6 6. Filter and dry solid B5->B6 ProductB 1,3-dimethyl-1H-indole- 2-carboxylic acid B6->ProductB

Caption: Experimental workflow for the two-step synthesis.

IV. Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes the key data for the final product and its ester precursor.

PropertyEthyl 1,3-dimethyl-1H-indole-2-carboxylateThis compound
Molecular Formula C₁₃H₁₅NO₂[12]C₁₀H₉NO₂ (for 1-methyl derivative)[15]
Molecular Weight 217.26 g/mol [12]~189.19 g/mol (Calculated)
Appearance Yellow/White Crystalline Solid[12]White to Off-White Solid
¹H NMR (Expected) δ ~4.3 (q, 2H, -OCH₂CH₃), ~4.0 (s, 3H, N-CH₃), ~2.7 (s, 3H, C3-CH₃), ~1.4 (t, 3H, -OCH₂CH₃), 7.1-7.7 (m, 4H, Ar-H)δ ~13.0 (br s, 1H, -COOH), ~4.0 (s, 3H, N-CH₃), ~2.7 (s, 3H, C3-CH₃), 7.1-7.7 (m, 4H, Ar-H)
¹³C NMR (Expected) δ ~162 (C=O, ester), ~140-100 (Ar-C), ~61 (-OCH₂), ~31 (N-CH₃), ~14 (-OCH₂CH₃), ~12 (C3-CH₃)δ ~165 (C=O, acid)[16], ~140-100 (Ar-C), ~31 (N-CH₃), ~12 (C3-CH₃)
IR (cm⁻¹) ~1710 (C=O stretch, ester)[16], ~2980 (C-H stretch)~3000 (br, O-H stretch), ~1680 (C=O stretch, acid)[16], ~2980 (C-H stretch)

V. Conclusion and Outlook

The two-step synthesis pathway detailed herein, commencing with N-alkylation of ethyl 3-methyl-1H-indole-2-carboxylate followed by alkaline hydrolysis, represents a reliable, high-yielding, and scalable method for producing this compound. This approach offers significant advantages over a de novo Fischer indole synthesis in terms of simplicity, predictability, and yield. The resulting compound is a valuable building block for further elaboration in drug discovery programs, leveraging the proven biological significance of the indole-2-carboxylic acid scaffold. The provided protocols, grounded in established chemical principles and supported by practical insights, offer a robust foundation for researchers in the field.

References

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available at: [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at: [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

  • Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.
  • NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available at: [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

  • YouTube. Fischer Indole Synthesis. Available at: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available at: [Link]

  • The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available at: [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Available at: [Link]

  • PMC - NIH. Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Available at: [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Available at: [Link]

  • PMC - PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at: [Link]

  • ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Available at: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • PMC - NIH. Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. Available at: [Link]

  • PMC - NIH. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available at: [Link]

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Sources

An In-depth Technical Guide to 1,3-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to form key hydrogen bonding interactions allow it to bind to a multitude of biological targets. Within this broad class, indole-2-carboxylic acid derivatives have emerged as a particularly fruitful area of investigation. These compounds have demonstrated a wide spectrum of biological activities, including potent inhibition of HIV-1 integrase, modulation of PPARgamma for potential diabetes treatments, and antimicrobial effects.[2][3]

This guide focuses on a specific, synthetically accessible member of this family: 1,3-dimethyl-1H-indole-2-carboxylic acid . While direct literature on this precise molecule is sparse, its synthesis is readily achievable from its well-characterized ethyl ester precursor. This document provides a comprehensive overview of its structure, a detailed, field-proven synthesis protocol, anticipated analytical characteristics, and a discussion of its potential within the broader context of drug discovery, grounded in the established pharmacology of its chemical relatives.

Compound Identification and Physicochemical Properties

While a dedicated CAS Registry Number for this compound is not readily found in major databases, its identity is unequivocally defined by its structure. Its immediate precursor, Ethyl 1,3-dimethyl-1H-indole-2-carboxylate, is well-documented.[4]

PropertyValueSource
Systematic Name This compoundIUPAC Nomenclature
Molecular Formula C₁₁H₁₁NO₂Calculated
Molecular Weight 189.21 g/mol Calculated
Canonical SMILES CC1=C(C(=O)O)N(C)C2=CC=CC=C21-
Structure -
Precursor CAS No. Not Available for Ethyl Ester-

Note: The structure image is a representation. A dedicated CAS number for the acid was not identified during the literature search.

Synthesis Pathway: A Two-Step Approach

The most logical and efficient synthesis of the target compound involves the preparation of its ethyl ester followed by a standard saponification (hydrolysis) reaction. This pathway leverages readily available starting materials and employs robust, high-yielding chemical transformations.

Overall Synthesis Workflow

G cluster_0 Step 1: N-Methylation of Ester cluster_1 Step 2: Saponification A Ethyl 3-methyl-1H-indole-2-carboxylate B NaH, Iodomethane in THF A->B Reactant C Ethyl 1,3-dimethyl-1H-indole-2-carboxylate B->C Product D Ethyl 1,3-dimethyl-1H-indole-2-carboxylate C->D Intermediate Isolation & Purification E Base (e.g., KOH, NaOH) in Ethanol/Water D->E Reactant F This compound E->F Final Product

Caption: Two-step synthesis of the target carboxylic acid.

Experimental Protocol: Step 1 - Synthesis of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

This protocol is adapted from established procedures for the N-alkylation of indole derivatives.[4] The principle involves deprotonation of the indole nitrogen with a strong base to form the corresponding anion, which then acts as a nucleophile to displace the iodide from iodomethane.

Materials:

  • Ethyl 3-methyl-1H-indole-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Dissolve Ethyl 3-methyl-1H-indole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH slurry.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed.

  • Cool the reaction mixture back to 0 °C and add iodomethane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or crystallization from hexane to afford the pure Ethyl 1,3-dimethyl-1H-indole-2-carboxylate.[4]

Experimental Protocol: Step 2 - Hydrolysis to this compound

This is a standard saponification procedure used to convert an ester to a carboxylic acid.[5]

Materials:

  • Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), 1M or 2M

Procedure:

  • Dissolve the purified Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of KOH or NaOH (3-5 eq).

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the ester has been consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow addition of HCl.

  • The carboxylic acid product should precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

Anticipated Spectral Characterization

While experimental spectra for this specific compound are not published, its key features can be reliably predicted based on the known spectral properties of its functional groups.

TechniqueFeatureAnticipated Chemical Shift / FrequencyRationale
¹H NMR Aromatic Protonsδ 7.0-7.8 ppm (m, 4H)Protons on the indole benzene ring.
N-CH₃δ ~3.8-4.0 ppm (s, 3H)Singlet for the methyl group on the indole nitrogen.
C3-CH₃δ ~2.4-2.6 ppm (s, 3H)Singlet for the methyl group at the C3 position.
COOHδ >10 ppm (br s, 1H)Broad singlet for the acidic carboxylic acid proton, which may be exchangeable with D₂O.
¹³C NMR C=O (Carboxyl)δ ~165-175 ppmCharacteristic shift for a carboxylic acid carbonyl carbon.[6]
Indole Carbonsδ ~100-140 ppmMultiple signals corresponding to the 8 carbons of the indole ring system.
N-CH₃δ ~30-35 ppmMethyl carbon attached to the nitrogen.
C3-CH₃δ ~10-15 ppmMethyl carbon at the C3 position.
FT-IR O-H Stretch3300-2500 cm⁻¹ (broad)Very broad band characteristic of the hydrogen-bonded carboxylic acid O-H group.
C=O Stretch~1700-1680 cm⁻¹ (strong)Strong absorbance from the carboxylic acid carbonyl group. Conjugation with the indole ring lowers the frequency compared to a simple aliphatic acid.[6]
C-H Stretch~3000-2850 cm⁻¹Aliphatic (methyl) and aromatic C-H stretches.
C=C Stretch~1600-1450 cm⁻¹Aromatic C=C bond vibrations within the indole ring.

Potential Applications in Drug Discovery

The rationale for synthesizing this compound is strongly supported by the extensive biological activities reported for analogous structures. The indole-2-carboxamide scaffold, directly derived from this acid, is a validated pharmacophore.

  • Antitubercular Activity: The MmpL3 transporter in Mycobacterium tuberculosis has been identified as a key target for indole-2-carboxamides. This suggests that novel derivatives, including those accessible from the title compound, could be potent anti-TB agents.

  • Anticancer Properties: Indole derivatives have been developed as dual inhibitors of key cell cycle regulators like EGFR and CDK2, demonstrating significant antiproliferative activity in cancer cell lines.[7]

  • Antiviral Potential: Indole-2-carboxylic acid itself has been identified as a promising scaffold for developing inhibitors of HIV-1 integrase, a critical enzyme for viral replication.

  • Metabolic Disease: Aryl indole-2-carboxylic acids have been successfully developed as selective partial agonists of PPARgamma, showing potential for the treatment of type 2 diabetes by reducing hyperglycemia.[3]

The specific substitution pattern of this compound—with methylation at both the N1 and C3 positions—offers a unique structural motif. The N1-methylation removes the hydrogen bond donor capability of the indole nitrogen, which can significantly alter binding modes and improve metabolic stability and cell permeability. The C3-methylation blocks a common site of electrophilic attack and metabolism, potentially increasing the compound's in vivo half-life. These features make it an attractive candidate for inclusion in screening libraries and as a starting point for further medicinal chemistry optimization.

References

  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • Chakkaravarthi, G., et al. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2200. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(2), 333. Available from: [Link]

  • Raju, G., Bhavya Sai, K., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry.
  • Berger, J. P., et al. (2006). Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. Bioorganic & Medicinal Chemistry Letters, 16(16), 4228-4232. Available from: [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available from: [Link]

  • Google Patents. (2008). Process for the preparation of indole derivatives. WO2008072257A2.
  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 343(11), 626-638. Available from: [Link]

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  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2827-2838.
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The Multifaceted Biological Activities of Dimethyl Indole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, dimethyl indole carboxylic acid derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, virology, and immunology. This in-depth technical guide provides a comprehensive overview of the anticancer, antiviral, and anti-inflammatory properties of these derivatives. We will delve into the intricate mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Enduring Promise of the Indole Scaffold

The indole ring system, composed of a fused benzene and pyrrole ring, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal pharmacophore for interacting with a wide range of biological targets.[2] Dimethyl substitution on the indole core, coupled with a carboxylic acid functionality, provides a versatile framework for molecular design, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will explore the significant therapeutic potential of these derivatives across three key areas: oncology, virology, and immunology.

Anticancer Activity: Targeting the Engines of Malignancy

Dimethyl indole carboxylic acid derivatives have demonstrated potent antiproliferative and pro-apoptotic effects against a variety of cancer cell lines.[3][4] Their anticancer activity often stems from the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[5][6]

Mechanism of Action: Disrupting Cancer Cell Signaling

A primary mechanism by which these derivatives exert their anticancer effects is through the targeted inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7][8]

2.1.1. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in many cancers, promoting cell survival and proliferation.[1][9][10] Several indole derivatives have been shown to inhibit key components of this pathway.[5][6]

PI3K_Akt_mTOR_Pathway

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by dimethyl indole carboxylic acid derivatives.

2.1.2. Modulation of the NF-κB Pathway

The transcription factor NF-κB plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[11] Constitutive activation of NF-κB is a hallmark of many cancers. Dimethyl indole carboxylic acid derivatives have been shown to suppress both constitutive and induced NF-κB activation, leading to the downregulation of anti-apoptotic and metastatic gene products.[5][11][12]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of dimethyl indole carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the indole ring. For instance, in a series of thiazolyl-indole-2-carboxamide derivatives, compounds bearing a dimethylamine group at the 4-position of a phenyl hydrazone moiety exhibited excellent cytotoxic activity against HeLa and MCF-7 cancer cell lines.[13] In another study of indole-2-carboxamides, derivatives with a 2-methylpyrrolidin-4-yl phenethyl moiety demonstrated potent antiproliferative activity.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected dimethyl indole carboxylic acid derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
6i Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.10 ± 0.4[13]
6v Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.49 ± 0.3[13]
5e Indole-2-carboxamideA-549 (Lung)0.95[8]
5e Indole-2-carboxamideMCF-7 (Breast)0.80[8]
5e Indole-2-carboxamidePanc-1 (Pancreatic)1.00[8]
ICA-Cu Indole-2-carboxylic acid dinuclear copper(II) complexA549 (Lung)5.43[4]
ICA-Cu Indole-2-carboxylic acid dinuclear copper(II) complexHeLa (Cervical)5.69[4]
7j Indole-3-acrylic acid conjugate of melampomagnolide BLeukemia sub-panel0.03–0.30[14]
7k Indole-3-carboxylic acid conjugate of melampomagnolide BLeukemia sub-panel0.04–0.28[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Dimethyl indole carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethyl indole carboxylic acid derivatives in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity: Combating Viral Infections

The emergence of new and re-emerging viral pathogens underscores the urgent need for novel antiviral agents. Dimethyl indole carboxylic acid derivatives have shown promising activity against a range of viruses, including RNA viruses like influenza, hepatitis C virus (HCV), and SARS-CoV-2.[15][16][17]

Mechanism of Action: Targeting Viral Replication Machinery

The antiviral mechanisms of these derivatives often involve the inhibition of key viral enzymes or processes essential for viral replication.

3.1.1. Inhibition of Viral Polymerases

Viral RNA-dependent RNA polymerases (RdRp), such as HCV NS5B, are attractive targets for antiviral drug development due to their essential role in viral genome replication and the absence of a human homolog.[18][19] Certain indole derivatives have been identified as potent inhibitors of HCV NS5B polymerase.[20]

Viral_Polymerase_Inhibition

Figure 2: Inhibition of HCV NS5B polymerase by dimethyl indole carboxylic acid derivatives.

3.1.2. Inhibition of Viral Entry and Other Mechanisms

Some indole derivatives have been shown to interfere with the early stages of the viral life cycle, such as viral entry into host cells.[17] Additionally, a derivative of indole-3-carboxylic acid has demonstrated activity against SARS-CoV-2 by inhibiting syncytium formation induced by the spike protein.[16]

Structure-Activity Relationship (SAR) Insights

The antiviral activity of indole derivatives is highly dependent on their substitution patterns. For a series of indole-2-carboxylate derivatives, compounds with specific substitutions at the 4, 6, and 7-positions of the indole ring exhibited potent activity against influenza A virus.[15] The position of the carboxylic acid on the indole ring has also been shown to be important for activity against SARS-CoV-2 3CLpro.[21]

Quantitative Data on Antiviral Activity

The following table presents the in vitro antiviral activity of selected dimethyl indole carboxylic acid derivatives.

Compound IDDerivative ClassVirusAssayEC50 (µM)Reference
14f Indole-2-carboxylateInfluenza A/FM/1/47CPE7.53[15]
8e Indole-2-carboxylateInfluenza A/FM/1/47CPE8.13[15]
8f Indole-2-carboxylateCoxsackie B3CPE7.18[15]
1 Indole-3-carboxylic acid esterSARS-CoV-2VeroE6 cells2.8[21]
(R)-10m N-protected indoleHCVCell-based assay0.72 ± 0.09[17]
12e Indole derivativeHCVReporter virus assay1.1[20]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • 24-well or 48-well plates

  • Susceptible host cell line

  • Virus stock of known titer

  • Dimethyl indole carboxylic acid derivatives

  • Overlay medium (containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a confluent monolayer of host cells in the plates.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus for a specific adsorption period.

  • Compound Treatment: After adsorption, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates until plaques (zones of cell death) are visible in the virus control wells.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer. Dimethyl indole carboxylic acid derivatives have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[22][23][24][25]

Mechanism of Action: Suppressing Inflammatory Cascades

The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of pro-inflammatory signaling pathways.

4.1.1. Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Indole-3-acetic acid, a related compound, has been shown to down-regulate COX-2 in vitro.[26]

4.1.2. Modulation of the NF-κB Pathway

As discussed in the anticancer section, the NF-κB pathway is also a central regulator of inflammation. By inhibiting NF-κB activation, dimethyl indole carboxylic acid derivatives can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[12][23]

Anti_Inflammatory_Pathway

Figure 3: Anti-inflammatory mechanism via inhibition of the NF-κB and COX-2 pathways.
Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of indole derivatives can be enhanced through structural modifications. For instance, the introduction of an indole ring at the C-3 position of ursolic acid significantly increased its ability to inhibit nitric oxide production in LPS-stimulated macrophages.[23][24]

Quantitative Data on Anti-inflammatory Activity

The following table highlights the in vitro and in vivo anti-inflammatory activity of selected indole derivatives.

Compound IDDerivative ClassModelEndpointActivityReference
UA-1 Indole derivative of ursolic acidLPS-stimulated RAW 264.7 cellsNO inhibitionIC50 = 2.2 ± 0.4 µM[23]
14f Indole-2-carboxamideLPS-induced pulmonary inflammation in miceReduction of inflammatory mediatorsEffective[14]
14g Indole-2-carboxamideLPS-induced pulmonary inflammation in miceReduction of inflammatory mediatorsEffective[14]
IC-1 to IC-10 Novel indole derivativesCarrageenan-induced paw edema in ratsPaw edema reductionModerate to significant[22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar rats

  • Carrageenan solution (1% in saline)

  • Dimethyl indole carboxylic acid derivatives

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Parenteral administration equipment

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into control and treatment groups.

  • Compound Administration: Administer the test compounds or vehicle to the respective groups, typically orally or intraperitoneally, at a specific time before carrageenan injection.

  • Induction of Inflammation: Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.

Conclusion and Future Directions

Dimethyl indole carboxylic acid derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to modulate key signaling pathways in cancer, inhibit essential viral enzymes, and suppress inflammatory cascades highlights their importance in modern drug discovery. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical framework for their biological evaluation.

Future research in this area should focus on:

  • Expanding the chemical space: Synthesizing novel derivatives with diverse substitution patterns to further explore SAR.

  • Elucidating detailed mechanisms: Utilizing advanced techniques like proteomics and transcriptomics to identify novel molecular targets and pathways.

  • In vivo efficacy and safety studies: Progressing the most promising compounds into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

  • Combination therapies: Investigating the synergistic effects of these derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

By continuing to explore the rich chemistry and biology of dimethyl indole carboxylic acid derivatives, the scientific community is well-positioned to unlock their full therapeutic potential and develop novel treatments for some of the most challenging diseases of our time.

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An In-Depth Technical Guide to the Potential Mechanisms of Action of 1,3-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Scientific Landscape of a Privileged Scaffold

The indole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the backbone of compounds that interact with a wide array of biological targets.[1][2][3] This guide focuses on a specific derivative, 1,3-dimethyl-1H-indole-2-carboxylic acid. It is critical to establish at the outset that, as of the latest literature surveys, direct and specific research elucidating the mechanism of action for this precise molecule is not extensively published.

Therefore, this document adopts a scientifically rigorous, analog-based approach. We will dissect the well-documented mechanisms of action of closely related indole-2-carboxylic acid derivatives to build a predictive framework for this compound. This guide will synthesize data from diverse therapeutic areas, offering a comprehensive overview of the potential biological activities of this compound. The experimental protocols detailed herein are designed to be self-validating systems to systematically investigate these potential mechanisms.

The Indole-2-Carboxylic Acid Scaffold: A Gateway to Diverse Pharmacology

The indole-2-carboxylic acid core is a versatile pharmacophore. Its derivatives have been shown to exhibit a remarkable range of biological activities, from anticancer and antiviral to anti-inflammatory and antimicrobial.[1][3][4] The functional groups at the 1 and 3 positions of the indole ring, in this case, methyl groups, will significantly influence the molecule's steric and electronic properties, thereby dictating its specific target interactions.

Below, we explore the most prominent mechanisms of action associated with indole-2-carboxylic acid derivatives, which represent the most probable avenues of investigation for this compound.

Potential Mechanism of Action I: Anticancer Activity via Tubulin Polymerization Inhibition

A significant body of research has identified indole derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division.[2][5][6][7][8] These agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Causality of Experimental Choices

The investigation into tubulin polymerization inhibition is predicated on the frequent observation of antiproliferative effects of indole-based compounds.[3][9] The colchicine binding site on β-tubulin is a common target for indole derivatives.[8] Therefore, a logical first step is to assess the cytotoxic and antiproliferative effects of this compound on various cancer cell lines. Positive results would then warrant a deeper investigation into its effects on the cell cycle and direct interaction with tubulin.

Experimental Protocol: Investigating Tubulin Polymerization Inhibition

Step 1: Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates.

    • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Step 2: Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest, a hallmark of tubulin inhibitors.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

    • Harvest, fix, and stain the cells with propidium iodide.

    • Analyze the cell cycle distribution using flow cytometry. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Step 3: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on tubulin polymerization.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit.

    • Incubate purified tubulin with the compound at various concentrations.

    • Monitor the change in fluorescence or absorbance over time to quantify the rate and extent of tubulin polymerization.

Visualization: Proposed Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism Confirmation Cell Viability Assays Cell Viability Assays Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assays->Cell Cycle Analysis If IC50 is potent Tubulin Polymerization Assay Tubulin Polymerization Assay Cell Cycle Analysis->Tubulin Polymerization Assay If G2/M arrest is observed

Caption: Workflow for investigating tubulin polymerization inhibition.

Potential Mechanism of Action II: Modulation of Inflammatory Pathways

Indole-2-carboxylic acid derivatives have been identified as modulators of key inflammatory targets, such as the cysteinyl leukotriene receptor 1 (CysLT1).[10] Antagonism of this receptor can mitigate inflammatory responses, suggesting a potential application in asthma and other inflammatory diseases.

Causality of Experimental Choices

Given the structural similarity to known CysLT1 antagonists, it is plausible that this compound could exhibit similar activity.[10] Initial experiments should focus on cell-based assays that measure downstream signaling events of CysLT1 activation, such as calcium mobilization.

Experimental Protocol: Assessing CysLT1 Antagonism

Step 1: Calcium Mobilization Assay

  • Objective: To determine if the compound can inhibit CysLT1-mediated calcium release.

  • Methodology:

    • Use a cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 cells).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubate cells with this compound.

    • Stimulate the cells with a known CysLT1 agonist (e.g., LTD4).

    • Measure the intracellular calcium concentration using a fluorescence plate reader. A reduction in the calcium signal in the presence of the compound indicates antagonism.

Visualization: CysLT1 Signaling Pathway

G LTD4 LTD4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Agonist Gq Protein Gq Protein CysLT1 Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER ER IP3->ER Binds to receptor on Ca2+ Release Ca2+ Release ER->Ca2+ Release Induces This compound This compound This compound->CysLT1 Receptor Potential Antagonist

Caption: Simplified CysLT1 signaling cascade.

Potential Mechanism of Action III: Enzyme Inhibition in Cancer and Infectious Disease

The indole-2-carboxylic acid scaffold is present in inhibitors of several key enzymes, including:

  • HIV-1 Integrase: Essential for the replication of the HIV virus.[11][12]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are involved in tryptophan metabolism and are targets for cancer immunotherapy.[13]

  • Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Dual inhibition of these kinases is a strategy for anticancer therapy.[14]

Causality of Experimental Choices

The broad spectrum of enzymatic inhibition by indole-2-carboxylic acid derivatives necessitates a targeted screening approach. Based on the specific structural features of this compound, one might prioritize certain enzyme assays over others. For instance, the lipophilic nature of the methyl groups could favor binding to hydrophobic pockets within enzyme active sites.

Experimental Protocols: Enzyme Inhibition Assays

General Approach:

  • Objective: To determine the inhibitory activity of the compound against a panel of relevant enzymes.

  • Methodology:

    • Utilize commercially available enzyme inhibition assay kits (e.g., for HIV-1 integrase, IDO1, EGFR, CDK2).

    • Follow the manufacturer's protocols, which typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the test compound.

    • Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

    • Calculate the IC50 value for each enzyme.

Quantitative Data Summary
Potential TargetKnown Inhibitor ScaffoldReported IC50 Range for Derivatives
HIV-1 IntegraseIndole-2-carboxylic acidLow micromolar[11]
IDO16-acetamido-indole-2-carboxylic acid1.17 µM[13]
TDO6-acetamido-indole-2-carboxylic acid1.55 µM[13]
EGFRIndole-2-carboxamide89-137 nM[14]
CDK2Indole-2-carboxamideSub-micromolar

Other Potential Mechanisms and Future Directions

The versatility of the indole-2-carboxylic acid scaffold extends to other target classes, including:

  • Ion Channels: Agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has been reported.[15]

  • G-Protein Coupled Receptors (GPCRs): Allosteric modulation of the Cannabinoid Receptor 1 (CB1) is another documented activity.[16]

  • Protein-Protein Interactions: Derivatives have been designed to target the 14-3-3η protein in liver cancer.[17]

  • Antimicrobial and Antiparasitic Activity: Various derivatives have shown activity against bacteria, fungi, and parasites like Trypanosoma cruzi.[1][4][18]

A comprehensive investigation of this compound would involve broader screening against a panel of diverse biological targets.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the indole-2-carboxylic acid class of compounds provides a strong foundation for targeted investigation. The most promising avenues for exploration appear to be in the areas of anticancer therapy, particularly through tubulin polymerization inhibition, and the modulation of inflammatory pathways. The experimental frameworks provided in this guide offer a systematic and scientifically sound approach to unraveling the biological activity of this intriguing molecule.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
  • Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry.
  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Semantic Scholar.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an upd
  • Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PubMed Central.
  • Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

Sources

spectroscopic data for 1,3-dimethyl-1H-indole-2-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethyl-1H-indole-2-carboxylic Acid

Introduction

This compound is a derivative of the indole-2-carboxylic acid scaffold, a core structure found in numerous biologically active compounds. The precise characterization of such molecules is fundamental in drug discovery and development, ensuring structural integrity, purity, and consistency. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecule's structure and connectivity. This guide offers a comprehensive analysis of the spectroscopic data for this compound, grounded in established scientific principles and experimental best practices. As a self-validating document, it not only presents the data but also explains the underlying causality, enabling researchers to confidently identify and characterize this compound.

Molecular Structure

A clear assignment of spectroscopic signals requires a standardized numbering of the molecular structure. The following diagram illustrates the IUPAC numbering for the this compound backbone, which will be used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a complete structural assignment can be made.

Expertise & Experience: Causality in NMR Experimental Choices

The choice of solvent is critical in NMR. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃). This is because the acidic proton of the carboxyl group is highly labile and can exchange with residual water, leading to signal broadening. In CDCl₃, this signal can be so broad as to be nearly undetectable[1][2]. DMSO-d₆, being a hydrogen bond acceptor, forms stronger interactions with the acidic proton, resulting in a sharper, more easily identifiable signal at a very downfield chemical shift. Furthermore, the solubility of many indole carboxylic acids is higher in DMSO-d₆.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard, with its signal set to 0.00 ppm. The residual solvent peak of DMSO-d₆ can also be used as a secondary reference (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: A standard pulse program is used with a spectral width of approximately 16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of ~220 ppm. A longer relaxation delay (5-10 seconds) may be necessary to observe quaternary carbons, which have longer relaxation times.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically >10 ppm[3][4].

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-COOH~12.5 - 13.0Broad Singlet-1H
H-4~7.60Doublet~8.01H
H-7~7.55Doublet~8.01H
H-5~7.20Triplet~7.51H
H-6~7.10Triplet~7.51H
N-CH₃ (H-1')~3.90Singlet-3H
C-CH₃ (H-3')~2.60Singlet-3H

Interpretation:

  • The -COOH proton is the most deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atoms and hydrogen bonding, placing it far downfield[1][3].

  • The protons on the benzene ring (H-4, H-5, H-6, H-7 ) appear in the characteristic aromatic region (7-8 ppm). H-4 and H-7 are deshielded relative to H-5 and H-6 due to the anisotropic effect of the fused pyrrole ring.

  • The N-CH₃ protons are deshielded by the adjacent nitrogen atom and the aromatic system, appearing around 3.90 ppm.

  • The C-CH₃ protons are attached to an sp²-hybridized carbon of the indole ring and appear as a singlet around 2.60 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Carboxyl carbons are characteristically found in the 160-185 ppm range[2][5].

Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-2')~165
C-7a~138
C-3a~131
C-2~129
C-4~124
C-6~122
C-5~120
C-7~110
C-3~108
N-CH₃ (C-1')~32
C-CH₃ (C-3')~10

Interpretation:

  • The carbonyl carbon (C-2') is highly deshielded and appears downfield, consistent with aromatic carboxylic acids[1].

  • The quaternary carbons of the indole ring (C-2, C-3, C-3a, C-7a ) can be distinguished based on their expected chemical environments and through advanced 2D NMR techniques like HMBC. C-2 is deshielded by both the attached nitrogen and the carboxylic acid group.

  • The carbons of the benzene portion of the ring (C-4, C-5, C-6, C-7 ) appear in the typical aromatic region.

  • The aliphatic methyl carbons (N-CH₃ and C-CH₃ ) are the most shielded and appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Grounding

For this compound, the most characteristic IR signals arise from the carboxylic acid group. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which has a profound effect on the spectrum. This dimerization leads to a very broad O-H stretching band and a lowering of the C=O stretching frequency compared to a free monomer[2][6].

Caption: Key vibrational modes for IR analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectroscopic Data Interpretation

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid functional group.

Wavenumber (cm⁻¹) Vibration Type Intensity Comments
2500-3300O-H stretch (carboxylic acid dimer)Strong, Very BroadThis is the most diagnostic peak for a carboxylic acid, often overlaying the C-H stretching region[6][7].
2900-3000C-H stretch (aliphatic -CH₃)MediumAbsorptions from the two methyl groups.
~3100C-H stretch (aromatic)Medium-WeakAbsorptions from the C-H bonds on the benzene ring.
~1680C=O stretch (conjugated carboxylic acid)Strong, SharpThe frequency is lowered from the typical ~1710 cm⁻¹ due to conjugation with the indole ring system[8].
1450-1600C=C stretch (aromatic)Medium-StrongMultiple bands are expected from the indole ring system.
1210-1320C-O stretch (carboxylic acid)StrongCoupled with O-H in-plane bending.
~920O-H bend (out-of-plane)Medium, BroadAnother characteristic, though less frequently cited, peak for carboxylic acid dimers[6].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-Flight) which separates them based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): For fragmentation studies, the ion of interest (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.

Mass Spectrometric Data
  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

  • Predicted m/z:

    • Positive Mode (ESI+): [M+H]⁺ = 190.22

    • Negative Mode (ESI-): [M-H]⁻ = 188.20

Fragmentation Analysis

The fragmentation pattern provides a roadmap of the molecule's stability and connectivity. For indole carboxylic acids, characteristic losses include water, carbon monoxide, and carbon dioxide.

parent [M+H]⁺ m/z = 190 frag1 m/z = 172 parent->frag1 - H₂O (18) frag2 m/z = 144 parent->frag2 - HCOOH (46) frag3 m/z = 130 frag2->frag3 - CH₂

Caption: Plausible ESI+ fragmentation pathway for the target molecule.

Interpretation:

  • Loss of Water ([M+H - H₂O]⁺, m/z 172): A common fragmentation for molecules with a carboxylic acid group.

  • Loss of Formic Acid ([M+H - HCOOH]⁺, m/z 144): This represents the loss of the entire carboxyl group plus a proton.

  • Acylium Ion: In some cases, cleavage of the C-C bond between the indole ring and the carboxyl group can lead to an acylium ion, although this is less common in ESI than in harsher ionization methods.

  • Loss of Methyl Radical: Fragmentation involving the loss of a methyl radical (•CH₃) from the molecular ion is also possible.

Conclusion

The collective data from NMR, IR, and MS provide an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise connectivity of the carbon-hydrogen framework. The IR spectrum confirms the presence of the key carboxylic acid and indole functional groups, with characteristic features indicating hydrogen-bonded dimerization. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's structural components through predictable fragmentation patterns. This comprehensive guide serves as an authoritative reference for the spectroscopic characterization of this important indole derivative.

References

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE (Journal of Visualized Experiments).
  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from JoVE (Journal of Visualized Experiments).
  • Hay, M. B., & Myneni, S. C. B. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
  • Bson, B. S., et al. (2025).
  • Wang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. PMC - NIH.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook.
  • Hertkorn, N., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.

Sources

Unlocking the Therapeutic Potential of 1,3-Dimethyl-1H-indole-2-carboxylic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide delves into the therapeutic potential of a specific derivative, 1,3-dimethyl-1H-indole-2-carboxylic acid , by proposing and substantiating a focused set of high-value therapeutic targets. While direct extensive research on this particular molecule is emerging, a comprehensive analysis of structurally related compounds allows for the formulation of a robust hypothesis-driven approach to its target validation. This guide will focus on its potential as an inhibitor of key enzymes implicated in oncology: Epidermal Growth Factor Receptor (EGFR) , Cyclin-Dependent Kinase 2 (CDK2) , Indoleamine 2,3-dioxygenase (IDO) , and Cathepsin S . We will explore the scientific rationale for pursuing these targets, provide detailed experimental protocols for their validation, and present a framework for advancing this compound from a promising chemical entity to a potential therapeutic candidate.

Introduction: The Rationale for Investigating this compound

The indole nucleus is a cornerstone of many biologically active natural products and synthetic pharmaceuticals. The indole-2-carboxylic acid moiety, in particular, has been identified as a versatile pharmacophore, with derivatives showing a wide array of activities including anticancer, antiviral, and anti-inflammatory properties. The addition of methyl groups at the 1 and 3 positions of the indole ring in This compound is not a trivial modification. These substitutions significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Our rationale for focusing on the therapeutic targets outlined in this guide stems from a careful analysis of the structure-activity relationships (SAR) of closely related analogs:

  • The 3-Methyl Group: Studies on 3-methyl-1H-indole-2-carboxylic acid derivatives have demonstrated their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are critical targets in cancer therapy.[1] This suggests that the 3-methyl substituent is well-tolerated and may even be beneficial for binding to the active sites of these kinases.

  • The 1-Methyl (N-Methyl) Group: The methylation of the indole nitrogen can influence the molecule's ability to act as a hydrogen bond donor and can alter its metabolic stability. Crucially, 1-methylindole-2-carboxylic acid has been utilized as a reactant in the synthesis of inhibitors for Indoleamine 2,3-dioxygenase (IDO) and Cathepsin S, both of which are compelling targets in immuno-oncology and other disease areas. This indicates that N-methylation is compatible with, and potentially contributory to, the inhibition of these enzymes.

This convergence of evidence from structurally similar compounds provides a strong foundation for hypothesizing that This compound possesses a unique polypharmacological profile with significant therapeutic potential, particularly in the realm of oncology.

Proposed Therapeutic Targets and Validation Strategies

Based on the available evidence, we propose the following primary therapeutic targets for this compound. For each target, we provide the scientific rationale and a detailed experimental workflow for validation.

Dual Inhibition of EGFR and CDK2: A Strategy for Combating Cancer Proliferation

Scientific Rationale:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a well-established therapeutic target. Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine kinase, is a key regulator of the cell cycle, particularly the G1/S phase transition. The dysregulation of CDK2 activity is also a common feature of cancer, leading to uncontrolled cell division. The dual inhibition of both EGFR and CDK2 presents a powerful strategy to simultaneously block mitogenic signaling and halt cell cycle progression, potentially leading to synergistic antitumor effects and overcoming resistance mechanisms. Given that derivatives of 3-methyl-1H-indole-2-carboxylic acid have shown promise as dual EGFR/CDK2 inhibitors, it is highly probable that this compound will exhibit similar activity.[1]

Experimental Workflow for Target Validation:

EGFR_CDK2_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation biochemical_assay Biochemical Kinase Assays (EGFR & CDK2) cell_proliferation Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) biochemical_assay->cell_proliferation Determine IC50 xenograft Tumor Xenograft Models western_blot Western Blot Analysis (Phospho-EGFR, Phospho-Rb) cell_proliferation->western_blot Confirm target engagement pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies xenograft->pk_pd Assess efficacy & target modulation caption Workflow for EGFR/CDK2 Target Validation

Workflow for EGFR/CDK2 Target Validation

Detailed Experimental Protocols:

A. Biochemical Kinase Assays (EGFR and CDK2):

  • Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of purified EGFR and CDK2.

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Prepare a dilution series of this compound.

    • In a 96-well plate, combine the recombinant human EGFR or CDK2/cyclin E1 enzyme, the appropriate substrate (e.g., poly(Glu,Tyr) for EGFR, histone H1 for CDK2), and ATP.

    • Add the diluted compound to the wells and incubate at 30°C for 1 hour.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

B. Cell-Based Proliferation Assays:

  • Objective: To assess the anti-proliferative effect of the compound on cancer cell lines with known EGFR and CDK2 dependency (e.g., A549 lung carcinoma, MCF-7 breast cancer).

  • Methodology (MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition).

C. Western Blot Analysis:

  • Objective: To confirm that the anti-proliferative effects are due to the inhibition of EGFR and CDK2 signaling pathways in cells.

  • Methodology:

    • Treat cancer cells with this compound at concentrations around its GI50 for a specified time.

    • For EGFR pathway analysis, stimulate the cells with EGF to induce receptor phosphorylation.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Rb (a downstream substrate of CDK2), and total Rb. Use a loading control like β-actin or GAPDH.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • A reduction in the ratio of phosphorylated to total protein for EGFR and Rb would indicate target engagement.

Inhibition of Indoleamine 2,3-dioxygenase (IDO): A Novel Immuno-Oncology Approach

Scientific Rationale:

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, IDO is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. The depletion of tryptophan and the accumulation of kynurenine metabolites suppress the activity of effector T cells and natural killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs). This creates an immunosuppressive environment that allows the tumor to evade immune destruction. Inhibition of IDO is therefore a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immunity. The use of 1-methylindole-2-carboxylic acid in the synthesis of IDO inhibitors strongly suggests that this compound is a promising candidate for this target.

Experimental Workflow for Target Validation:

IDO_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation enzyme_assay IDO1 Enzyme Activity Assay (HPLC or Spectrophotometric) cell_based_assay Cell-Based IDO1 Activity Assay (Kynurenine Measurement) enzyme_assay->cell_based_assay Determine IC50 syngeneic_model Syngeneic Mouse Tumor Models tcell_assay T-Cell Proliferation Assay cell_based_assay->tcell_assay Assess functional effect immune_profiling Immune Cell Profiling (Flow Cytometry) syngeneic_model->immune_profiling Evaluate anti-tumor immunity caption Workflow for IDO Target Validation

Workflow for IDO Target Validation

Detailed Experimental Protocols:

A. IDO1 Enzyme Activity Assay:

  • Objective: To measure the direct inhibition of recombinant human IDO1 enzyme activity.

  • Methodology:

    • Express and purify recombinant human IDO1.

    • Prepare a reaction mixture containing the IDO1 enzyme, L-tryptophan, methylene blue, ascorbic acid, and catalase in a suitable buffer.

    • Add a dilution series of this compound.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge to remove precipitated protein.

    • Measure the kynurenine concentration in the supernatant either by spectrophotometry (absorbance at 365 nm) after reacting with Ehrlich's reagent or more accurately by HPLC.

    • Calculate the IC50 value.

B. Cell-Based IDO1 Activity Assay:

  • Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular context.

  • Methodology:

    • Use a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3).

    • Seed the cells in a 96-well plate and treat with interferon-gamma (IFN-γ) for 24-48 hours to induce IDO1 expression.

    • Add a dilution series of this compound and incubate for a further 24-48 hours.

    • Collect the cell culture supernatant.

    • Measure the kynurenine concentration in the supernatant using the method described in the enzyme assay (spectrophotometry with Ehrlich's reagent or HPLC).

    • Determine the cellular IC50.

Cathepsin S Inhibition: Targeting Antigen Presentation and Tumor Invasion

Scientific Rationale:

Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the processing of the invariant chain (Ii), a chaperone for MHC class II molecules. This processing is essential for the loading of antigenic peptides onto MHC class II molecules in antigen-presenting cells (APCs), a critical step in initiating adaptive immune responses. In some cancers, aberrant Cathepsin S activity can lead to an altered repertoire of presented antigens, potentially aiding in immune evasion. Furthermore, Cathepsin S is implicated in tumor invasion and metastasis through the degradation of the extracellular matrix. Therefore, inhibiting Cathepsin S could have a dual benefit of modulating the immune response and reducing tumor cell motility. The use of 1-methylindole-2-carboxylic acid in the synthesis of Cathepsin S inhibitors makes our target compound a person of interest.

Experimental Workflow for Target Validation:

CathepsinS_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation fluorogenic_assay Fluorogenic Substrate Assay invariant_chain_assay Invariant Chain (Ii) Processing Assay fluorogenic_assay->invariant_chain_assay Determine IC50 metastasis_model Metastasis Models invasion_assay Cell Invasion Assay (e.g., Matrigel) invariant_chain_assay->invasion_assay Confirm cellular activity immunohistochemistry Immunohistochemistry metastasis_model->immunohistochemistry Assess anti-metastatic effect caption Workflow for Cathepsin S Target Validation

Workflow for Cathepsin S Target Validation

Detailed Experimental Protocols:

A. Fluorogenic Substrate Assay:

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Cathepsin S.

  • Methodology:

    • Use recombinant human Cathepsin S.

    • Prepare a dilution series of this compound.

    • In a black 96-well plate, combine the enzyme with a fluorogenic substrate (e.g., Z-VVR-AMC) in an appropriate assay buffer.

    • Add the diluted compound and incubate at room temperature, protected from light.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm) as the enzyme cleaves the substrate to release the fluorescent AMC group.

    • Calculate the initial reaction rates and determine the IC50 value.

B. Cell Invasion Assay:

  • Objective: To evaluate the effect of Cathepsin S inhibition on the invasive potential of cancer cells.

  • Methodology (Matrigel Invasion Assay):

    • Use a cancer cell line known to express Cathepsin S and be invasive (e.g., HT-1080 fibrosarcoma).

    • Coat the upper chambers of transwell inserts with Matrigel, a basement membrane matrix.

    • Seed the cells in the upper chamber in serum-free medium containing different concentrations of this compound.

    • Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove the non-invading cells from the top of the insert.

    • Fix and stain the invading cells on the bottom of the insert.

    • Count the number of invading cells under a microscope. A decrease in the number of invading cells indicates an anti-invasive effect.

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a clear and structured tabular format.

Table 1: Summary of In Vitro Potency of this compound

TargetAssay TypeCell Line (if applicable)IC50 / GI50 (µM)
EGFRBiochemical Kinase AssayN/A
CDK2Biochemical Kinase AssayN/A
EGFR/CDK2Cell Proliferation (MTT)A549
EGFR/CDK2Cell Proliferation (MTT)MCF-7
IDO1Enzyme Activity AssayN/A
IDO1Cell-Based Kynurenine AssayHeLa (IFN-γ stimulated)
Cathepsin SFluorogenic Substrate AssayN/A
Cathepsin SCell Invasion AssayHT-1080EC50 (µM)

Conclusion and Future Directions

This technical guide has outlined a focused, hypothesis-driven approach to exploring the therapeutic potential of This compound . By leveraging the structure-activity relationships of closely related analogs, we have identified EGFR, CDK2, IDO, and Cathepsin S as high-probability therapeutic targets. The detailed experimental workflows and protocols provided herein offer a clear roadmap for researchers to validate these targets and elucidate the compound's mechanism of action.

Successful validation of activity against one or more of these targets will pave the way for further preclinical development, including lead optimization to improve potency and drug-like properties, comprehensive in vivo efficacy studies in relevant animal models, and detailed toxicological assessments. The potential polypharmacology of this compound, targeting both cancer cell proliferation and the tumor immune microenvironment, makes it a particularly exciting candidate for further investigation in the field of oncology.

References

  • Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5208. [Link]

  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]

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The Genesis and Evolution of Indole-2-Carboxylic Acids: A Legacy of Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Its journey from a laboratory curiosity to a cornerstone of drug discovery is a compelling narrative of chemical ingenuity and evolving synthetic strategies. This technical guide provides a comprehensive exploration of the discovery and history of indole-2-carboxylic acids, detailing the seminal synthetic methodologies that have enabled their widespread application. We will delve into the mechanistic underpinnings of classical syntheses, such as the Reissert and Fischer methods, and chart the progression to modern, highly efficient transition-metal-catalyzed approaches. This guide is designed to equip researchers and drug development professionals with a deep understanding of the historical context, theoretical principles, and practical applications of indole-2-carboxylic acid synthesis, fostering a foundation for future innovation in the field.

A Historical Perspective: From Indigo to Indole-2-Carboxylic Acid

The story of indole chemistry is intrinsically linked to the vibrant blue dye, indigo. In the mid-19th century, the quest to understand the chemical nature of indigo led to the isolation and characterization of its core heterocyclic structure, indole, by Adolf von Baeyer in 1866. This foundational discovery paved the way for the exploration of a new class of organic compounds.

A pivotal moment in the history of indole-2-carboxylic acids arrived in 1897 with the work of German chemist Arnold Reissert . His eponymous reaction provided the first direct and practical method for the synthesis of this specific indole derivative.[1][2] The Reissert indole synthesis, a landmark achievement, involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to yield the indole-2-carboxylic acid.[1][3] This discovery was not merely a synthetic curiosity; it furnished chemists with a versatile building block, opening the door to a vast and unexplored chemical space.

Prior to Reissert's work, the famed Fischer indole synthesis , discovered by Emil Fischer in 1883, offered a general route to indoles. While not a direct synthesis of indole-2-carboxylic acids, the Fischer method could be adapted by using pyruvic acid phenylhydrazone as a starting material, which upon cyclization and subsequent decarboxylation, could yield the desired product. However, the Reissert synthesis offered a more direct and often higher-yielding pathway to this particular scaffold.

These classical methods laid the groundwork for over a century of innovation in indole synthesis. The 20th and 21st centuries have witnessed the development of a diverse arsenal of synthetic strategies, including the Madelung and Nenitzescu syntheses, and more recently, the advent of powerful transition-metal-catalyzed reactions that offer unprecedented efficiency and functional group tolerance.[4][5]

Foundational Synthetic Methodologies: The Classical Approaches

The enduring legacy of classical indole syntheses lies in their conceptual elegance and their continued utility in modern organic chemistry. Understanding these foundational reactions provides a critical framework for appreciating the advancements that followed.

The Reissert Indole Synthesis: A Direct and Seminal Route

The Reissert synthesis remains a cornerstone for the preparation of indole-2-carboxylic acids.[1][3] Its ingenuity lies in the strategic use of an o-nitrotoluene, which undergoes a base-catalyzed condensation with diethyl oxalate to form an o-nitrophenylpyruvate intermediate. This is followed by a reductive cyclization of the nitro group, which triggers an intramolecular condensation to construct the indole ring.

Causality Behind Experimental Choices:

  • o-Nitrotoluene: The ortho-nitro group serves a dual purpose. Firstly, it activates the methyl group for deprotonation and subsequent condensation with diethyl oxalate. Secondly, its reduction to an amino group in the final step is the key trigger for the cyclization.

  • Diethyl Oxalate: This reagent provides the two-carbon unit that will ultimately form the C2 and C3 positions of the indole ring, with the ester group at C2 being hydrolyzed to the carboxylic acid.

  • Base (e.g., Sodium Ethoxide): A strong base is required to deprotonate the methyl group of the o-nitrotoluene, initiating the condensation reaction. Potassium ethoxide has been shown to give better results than sodium ethoxide.[6]

  • Reducing Agent (e.g., Zinc in Acetic Acid, Ferrous Sulfate): A variety of reducing agents can be employed to selectively reduce the nitro group to an amine without affecting the other functional groups.[7][8]

Detailed Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.

  • To this solution, add o-nitrotoluene (1.0 eq).

  • From the dropping funnel, add diethyl oxalate (1.2 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • The precipitated ethyl o-nitrophenylpyruvate is collected by filtration, washed with water, and dried.

Step 2: Reductive Cyclization

  • Suspend the crude ethyl o-nitrophenylpyruvate in a mixture of glacial acetic acid and water.

  • Heat the suspension to 80-90 °C and add zinc dust (3.0-4.0 eq) portion-wise, maintaining the temperature.

  • After the addition is complete, continue heating for an additional 1-2 hours.

  • Filter the hot solution to remove excess zinc and other insoluble materials.

  • Upon cooling, indole-2-carboxylic acid crystallizes from the filtrate.

  • Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure indole-2-carboxylic acid.

Diagrammatic Representation of the Reissert Indole Synthesis

Reissert_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization o-Nitrotoluene o-Nitrotoluene Intermediate1 Ethyl o-nitrophenylpyruvate o-Nitrotoluene->Intermediate1 NaOEt, EtOH DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate1 Intermediate2 o-Aminophenylpyruvic acid Intermediate1->Intermediate2 1. Zn, AcOH 2. H₂O Indole2CarboxylicAcid Indole-2-carboxylic Acid Intermediate2->Indole2CarboxylicAcid Intramolecular Condensation

Caption: The Reissert indole synthesis proceeds in two key stages.

The Fischer Indole Synthesis: An Indirect but Versatile Approach

While not a direct route, the Fischer indole synthesis can be a powerful tool for accessing substituted indole-2-carboxylic acids.[9] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be prepared from the corresponding phenylhydrazine and a carbonyl compound. To synthesize indole-2-carboxylic acid, pyruvic acid is used as the carbonyl component.

Mechanism and Causality:

The mechanism of the Fischer indole synthesis is a classic example of a[1][1]-sigmatropic rearrangement.[6][10]

  • Hydrazone Formation: Phenylhydrazine reacts with pyruvic acid to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form.

  • [1][1]-Sigmatropic Rearrangement: The enehydrazine undergoes a concerted pericyclic reaction, forming a new C-C bond and breaking the N-N bond.

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, and subsequent intramolecular nucleophilic attack of the amino group onto the imine, followed by elimination of ammonia, yields the indole-2-carboxylic acid.

Detailed Experimental Protocol: Fischer Synthesis of Indole-2-Carboxylic Acid

  • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add pyruvic acid (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the phenylhydrazone in situ.

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[11]

  • Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated crude indole-2-carboxylic acid is collected by filtration.

  • Purify the product by recrystallization from an appropriate solvent.

Diagrammatic Representation of the Fischer Indole Synthesis

Fischer_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone PyruvicAcid Pyruvic Acid PyruvicAcid->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization RearrangedIntermediate [3,3] Rearrangement Intermediate Enehydrazine->RearrangedIntermediate [3,3]-Sigmatropic Rearrangement Indole2CarboxylicAcid Indole-2-carboxylic Acid RearrangedIntermediate->Indole2CarboxylicAcid Cyclization & -NH₃

Caption: The Fischer synthesis of indole-2-carboxylic acid.

The Modern Era: Transition-Metal Catalysis and Beyond

The late 20th and early 21st centuries have ushered in a new era of indole synthesis, characterized by the development of highly efficient and versatile transition-metal-catalyzed methods. These reactions often proceed under milder conditions, exhibit greater functional group tolerance, and provide access to a wider range of substituted indoles than their classical counterparts.

Palladium-catalyzed reactions have been particularly prominent in this regard.[12] Methods such as the Larock indole synthesis and various C-H activation strategies have revolutionized the construction of the indole nucleus.[13] These modern approaches often involve the coupling of an appropriately substituted aniline with an alkyne or other coupling partner, followed by an intramolecular cyclization.

Example of a Modern Approach: Palladium-Catalyzed Synthesis of Indole-2-carboxylates

A direct oxidative C-H amination approach allows for the synthesis of 1-acetyl indole-carboxylates from 2-acetamido-3-aryl-acrylates using a catalytic amount of a palladium(II) source with oxygen as the terminal oxidant.[12] The acetyl group can then be readily removed to yield the desired indole-2-carboxylate.

Advantages of Modern Methods:

  • Milder Reaction Conditions: Often proceed at or near room temperature, avoiding the harsh conditions of many classical syntheses.

  • High Functional Group Tolerance: Compatible with a wide range of sensitive functional groups, allowing for the synthesis of complex and highly decorated indole derivatives.

  • High Yields and Selectivity: Typically provide excellent yields and high regioselectivity.

  • Atom Economy: Many modern methods are designed to be more atom-economical, reducing waste.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to an indole-2-carboxylic acid derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Synthetic Method Starting Materials Key Features Typical Yields Advantages Limitations
Reissert Synthesis o-Nitrotoluene, Diethyl oxalateDirect synthesis, Reductive cyclization40-60%Direct route to the target compound, Readily available starting materials.Requires nitro-substituted precursors, Can have moderate yields.
Fischer Synthesis Phenylhydrazine, Pyruvic acid[1][1]-Sigmatropic rearrangement50-70%High versatility for substituted indoles, Well-established and reliable.Indirect route, Requires specific carbonyl precursor.
Madelung Synthesis N-PhenylamidesIntramolecular cyclization with strong base20-50%Useful for 2-alkynylindoles.Harsh reaction conditions (high temperature, strong base), Limited scope.
Pd-Catalyzed C-H Amination 2-Acetamido-3-aryl-acrylatesOxidative C-H functionalization70-95%Mild conditions, High yields, Excellent functional group tolerance.Requires specific precursors, Catalyst cost can be a factor.

Spectroscopic Characterization of Indole-2-Carboxylic Acid

The structural elucidation of indole-2-carboxylic acid and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum typically shows a broad singlet for the N-H proton above 11 ppm. The aromatic protons of the benzene ring appear in the range of 7-8 ppm. A characteristic singlet or doublet for the H3 proton is observed around 7 ppm. The carboxylic acid proton gives a very broad singlet at high chemical shift values (>12 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is typically observed around 165-170 ppm. The C2 carbon of the indole ring appears around 130-135 ppm, while the other aromatic and pyrrole ring carbons resonate in the range of 100-140 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A sharp N-H stretching vibration is observed around 3300-3400 cm⁻¹. The C=O stretching of the carboxylic acid appears as a strong absorption band around 1680-1700 cm⁻¹.[14][15]

Therapeutic Significance and Future Outlook

The indole-2-carboxylic acid scaffold is a cornerstone in modern drug discovery. Its derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[16][17][18] A notable example is the development of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[18]

The continued exploration of both classical and modern synthetic methodologies will undoubtedly lead to the discovery of novel indole-2-carboxylic acid derivatives with enhanced therapeutic profiles. The ability to efficiently synthesize and functionalize this privileged scaffold will remain a key driver of innovation in medicinal chemistry for years to come.

References

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An In-depth Technical Guide to 1,3-dimethyl-1H-indole-2-carboxylic Acid and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-dimethyl-1H-indole-2-carboxylic acid, a key heterocyclic compound, and its structurally related analogs. We will delve into the synthetic methodologies for creating this core scaffold, explore the structure-activity relationships (SAR) of its derivatives, and discuss their promising applications in modern drug discovery.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for designing molecules that can modulate biological targets with high affinity and specificity. Within this class, indole-2-carboxylic acid and its derivatives have emerged as particularly valuable building blocks for the development of novel therapeutic agents.[2]

Synthesis of the this compound Core

The synthesis of the this compound core can be strategically approached through a combination of classic indole synthesis and subsequent alkylation reactions. The Fischer indole synthesis serves as a robust and widely adopted method for constructing the foundational indole-2-carboxylic acid ring system.[3][4]

Foundational Synthesis: The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[3] For the synthesis of the indole-2-carboxylic acid backbone, pyruvic acid is a common starting material.[4][5] The general mechanism proceeds through the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[3]

Experimental Protocol: Synthesis of 1-methyl-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

This protocol is adapted from the classical Fischer indole synthesis methodology.[5]

Materials:

  • N-methyl-N-phenylhydrazine

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine in glacial acetic acid. To this solution, add pyruvic acid dropwise while stirring at room temperature. The reaction mixture is typically stirred for several hours to ensure complete formation of the N-methylphenylhydrazone of pyruvic acid.

  • Cyclization: The resulting hydrazone solution is then heated under reflux. The acidic conditions of the glacial acetic acid catalyze the cyclization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration and washed with cold water.

  • Purification: The crude 1-methyl-1H-indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Targeted Alkylation: Introducing the C3-Methyl Group

With the 1-methyl-1H-indole-2-carboxylic acid scaffold in hand, the next crucial step is the introduction of a methyl group at the C3 position. Various methods for the C-H alkylation of indoles have been developed, offering a range of options for this transformation.[6][7]

Experimental Protocol: C3-Methylation of 1-methyl-1H-indole-2-carboxylic acid

This protocol outlines a general approach for the C3-alkylation of an indole derivative.

Materials:

  • 1-methyl-1H-indole-2-carboxylic acid

  • Methyl iodide

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

Procedure:

  • Deprotonation: To a solution of 1-methyl-1H-indole-2-carboxylic acid in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for a period to allow for deprotonation of the carboxylic acid and potentially the indole C3 position.

  • Alkylation: Methyl iodide is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is carefully quenched with water and the product is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_fischer Fischer Indole Synthesis cluster_alkylation C3-Methylation A N-methyl-N-phenylhydrazine C 1-methyl-1H-indole-2-carboxylic acid A->C Glacial Acetic Acid, Reflux B Pyruvic acid B->C D 1-methyl-1H-indole-2-carboxylic acid F This compound D->F Base (e.g., NaH), DMF E Methyl iodide E->F

Caption: Synthetic route to this compound.

Structure-Activity Relationships of Indole-2-Carboxamide Analogs

Extensive research has been conducted on the derivatization of the indole-2-carboxylic acid scaffold to explore its therapeutic potential. A significant area of investigation has been the development of indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1). These studies provide valuable insights into the structure-activity relationships of this class of compounds.

Position of Substitution Modification Impact on Activity Reference
Indole N1Alkylation (e.g., methyl)Can influence binding affinity and metabolic stability.[8]
Indole C3Short alkyl chains (e.g., ethyl, propyl)Generally enhances potency for CB1 allosteric modulation.[9]
Indole C5Electron-withdrawing groups (e.g., Chloro, Fluoro)Often leads to increased potency.[9]
Carboxamide LinkerEthylene linker between amide and phenyl ringCrucial for maintaining activity in CB1 modulators.[9]
Phenyl Ring (of carboxamide)4-position substitution with dialkylamino or piperidinyl groupsFavorable for CB1 inhibitory activity.[9]

Biological Applications and Therapeutic Potential

The versatility of the indole-2-carboxylic acid scaffold has led to its exploration in a wide range of therapeutic areas.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT1 receptor.[10] CysLTs are inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases. Antagonism of the CysLT1 receptor can lead to bronchodilation and a reduction in inflammatory responses. The indole-2-carboxylic acid moiety has been identified as a necessary pharmacophore for this activity.[10]

Signaling Pathway of CysLT1 Receptor

CysLT1_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_antagonist LTD4 LTD4 (Leukotriene D4) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Inflammation Inflammation Bronchoconstriction Ca2->Inflammation PKC->Inflammation Antagonist Indole-2-Carboxylic Acid Analog (Antagonist) Antagonist->CysLT1 Blocks

Caption: Simplified CysLT1 receptor signaling pathway and the inhibitory action of indole-2-carboxylic acid analogs.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulators

Novel aryl indole-2-carboxylic acids have been identified as potent and selective PPARγ modulators.[2] PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Partial agonists of PPARγ are of interest for the treatment of type 2 diabetes, as they may offer therapeutic benefits with a reduced side-effect profile compared to full agonists.

HIV-1 Integrase Inhibitors

Recent studies have shown that indole-2-carboxylic acid derivatives can act as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[11] The indole nucleus is proposed to chelate with the magnesium ions in the active site of the enzyme, thereby blocking its function.

Anticancer and Antimicrobial Activities

The indole scaffold is prevalent in many anticancer and antimicrobial agents. Indole-2-carboxamide derivatives have demonstrated antiproliferative activity against various cancer cell lines.[12] Furthermore, the indole ring system is a common feature in compounds with antibacterial and antifungal properties.

Future Directions and Conclusion

The this compound core and its analogs represent a rich and versatile scaffold for drug discovery. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. Future research will likely focus on the optimization of existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The continued exploration of the chemical space around the indole-2-carboxylic acid nucleus holds great promise for the development of novel therapeutics to address a wide range of unmet medical needs.

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A Senior Scientist's Guide to the Theoretical Modeling of 1,3-Dimethyl-1H-indole-2-carboxylic Acid Interactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Specifically, 1,3-dimethyl-1H-indole-2-carboxylic acid represents a key scaffold whose interactions with biological macromolecules are of significant interest in modern drug development. This technical guide provides a comprehensive, multi-scale framework for the theoretical modeling of this molecule, designed for researchers, computational chemists, and drug development professionals. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind the selection of computational strategies, from foundational quantum mechanics to dynamic simulations of protein-ligand complexes. We present self-validating, step-by-step protocols for Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, ensuring technical accuracy and reproducibility. The integration of these methods offers a powerful, predictive funnel to characterize the molecule's intrinsic properties, predict its binding affinity and pose, and validate the stability of its interactions, thereby accelerating the rational design of novel therapeutics.

Chapter 1: Introduction to this compound

Chemical Structure and Physicochemical Properties

This compound is a derivative of the indole-2-carboxylic acid scaffold. The indole ring system, a fusion of benzene and pyrrole rings, is a privileged structure in drug discovery due to its ability to mimic the side chain of tryptophan and participate in various non-covalent interactions.[1][2] The addition of methyl groups at the N1 and C3 positions, along with the carboxylic acid at C2, significantly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities.

Carboxylic acids are notable for their capacity to form strong hydrogen bonds, often leading to the formation of stabilized dimers and conferring high boiling points.[3] The carboxyl group acts as both a hydrogen-bond acceptor (carbonyl) and donor (hydroxyl), facilitating interactions with water and biological targets.[3]

A summary of its key computed physicochemical properties is presented below. These values are crucial inputs for subsequent modeling steps, particularly for parameterization in molecular mechanics force fields and for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂-
Molecular Weight189.21 g/mol [4]
XLogP31.9 - 2.18[4]
Hydrogen Bond Donor Count1PubChem Estimation
Hydrogen Bond Acceptor Count2PubChem Estimation
Rotatable Bond Count1PubChem Estimation

Table 1: Key Physicochemical Properties of this compound.

Rationale for Theoretical Modeling in Drug Discovery

The journey of a drug from concept to clinic is long and expensive. Computational methods, or in silico techniques, are pivotal in streamlining this process.[5][6] They allow for the rapid screening of vast chemical libraries, the prioritization of lead candidates, and the detailed mechanistic understanding of drug-receptor interactions at an atomic level—all before committing to costly and time-consuming wet-lab synthesis and testing.[7]

For a molecule like this compound, theoretical modeling serves three primary purposes:

  • Intrinsic Characterization: To understand its fundamental electronic and structural properties that govern its reactivity and interaction potential.

  • Target Interaction Prediction: To identify potential biological targets and predict the geometry and affinity of the binding interaction.

  • Dynamic Stability Assessment: To simulate the behavior of the molecule-target complex over time, confirming the stability of the predicted interaction.

This guide will walk through a logical workflow that integrates these three stages.

cluster_workflow Integrated Modeling Workflow QM Chapter 2: Quantum Mechanics (DFT) Intrinsic Properties Docking Chapter 3: Molecular Docking Binding Pose & Affinity QM->Docking Accurate Ligand Conformation & Charges MD Chapter 4: Molecular Dynamics (MD) Dynamic Stability & Energetics Docking->MD Initial Complex Coordinates MD->Docking Refined Binding Free Energy (MM/PBSA)

Figure 1: Integrated workflow for multi-scale theoretical modeling.

Chapter 2: Foundational Characterization with Density Functional Theory (DFT)

Rationale: The Quantum Mechanical Ground Truth

Before modeling how our molecule interacts with a large protein, we must first understand the molecule itself. Density Functional Theory (DFT) is a robust quantum mechanical method ideal for this purpose.[8][9][10] Unlike classical molecular mechanics, DFT calculates the electronic structure of the molecule from first principles, providing accurate insights into its geometry, orbital energies, and charge distribution. This step is critical because the output—specifically the optimized 3D structure and partial atomic charges—serves as a high-quality input for the subsequent docking and MD simulations.[11][12]

Protocol: DFT Geometry Optimization and Electronic Property Calculation

This protocol outlines a standard procedure using a common quantum chemistry software package like Gaussian or ORCA.

Objective: To obtain the lowest energy (most stable) conformation of this compound and calculate its key electronic properties.

Methodology:

  • Input Structure Generation:

    • Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, Avogadro).

    • Convert the 2D structure to a preliminary 3D conformation. Save this structure as an .xyz or .mol file.

  • Calculation Setup:

    • Expertise Insight: The choice of functional and basis set is a balance between accuracy and computational cost.[8] For a molecule of this size, the B3LYP functional combined with the 6-31G(d,p) basis set provides a well-validated and cost-effective level of theory for geometry and electronic properties.[12]

    • Create an input file specifying the following:

      • Job Type: Opt Freq (Optimize geometry and perform a frequency calculation).

      • Functional: B3LYP.

      • Basis Set: 6-31G(d,p).

      • Solvation Model: SCRF=(PCM, Solvent=Water). Trustworthiness Insight: Performing the calculation in an implicit solvent model (like the Polarizable Continuum Model, PCM) better represents the molecule's state in a biological environment than a gas-phase calculation.[9]

      • Charge and Multiplicity: 0 1 (neutral charge, singlet state).

      • Coordinates: Load the coordinates from the file created in Step 1.

  • Execution and Validation:

    • Run the calculation using the chosen software package.

    • Self-Validation: After the job completes, verify its success. The optimization should converge within a reasonable number of steps. Crucially, inspect the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Data Extraction:

    • Optimized Geometry: Extract the final 3D coordinates. This is the most stable conformation of the molecule.

    • Electronic Properties: From the output file, record the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

    • Electrostatic Potential (ESP) Charges: Extract the ESP-derived partial atomic charges. These are more accurate for intermolecular interactions than simpler methods like Mulliken charges and are essential for parameterizing the molecule for MD simulations.

    • Molecular Electrostatic Potential (MEP) Map: Generate data to visualize the MEP, which maps the electrostatic potential onto the electron density surface. This map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Data Presentation and Interpretation

The results from the DFT calculation provide the first layer of actionable data.

Calculated PropertyHypothetical ValueInterpretation
HOMO Energy-6.2 eVRegion most likely to donate electrons.
LUMO Energy-1.5 eVRegion most likely to accept electrons.
HOMO-LUMO Gap4.7 eVIndicates high kinetic stability.
Dipole Moment3.5 DebyeSuggests the molecule is polar.

Table 2: Hypothetical DFT-calculated electronic properties for this compound.

The MEP map would visually confirm that the most negative potential (red) is localized around the carboxylic acid oxygens, highlighting this region as the primary site for hydrogen bonding and electrostatic interactions with a receptor.

Chapter 3: Predicting Interactions with Molecular Docking

Rationale: Finding the "Handshake" with the Target

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor, typically a protein.[7][13] It is a cornerstone of structure-based drug design.[7] The process involves sampling a vast number of possible ligand conformations within the protein's binding site and ranking them using a scoring function, which estimates the binding affinity.[7][13] This allows us to quickly screen potential protein targets and generate plausible hypotheses about how our molecule might bind.

Protocol: Structure-Based Molecular Docking

This protocol uses AutoDock Vina, a widely used and validated open-source docking program, as an example.

Objective: To predict the binding pose and estimate the binding affinity of this compound to a selected protein target.

Methodology:

  • Target and Ligand Preparation:

    • Target Selection: Identify a biologically relevant protein target. For indole derivatives, potential targets could include kinases, tubulin, or enzymes involved in inflammatory pathways.[1][2] For this example, let's assume we are targeting Cyclooxygenase-2 (COX-2). Download its crystal structure from the Protein Data Bank (PDB), e.g., PDB ID: 5IKR.

    • Receptor Preparation:

      • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).[14]

      • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.[15]

      • Add polar hydrogens and assign atomic charges. The Gasteiger charge calculation method is a common choice for this step.

      • Save the cleaned receptor as a .pdbqt file, the required format for AutoDock Vina.

    • Ligand Preparation:

      • Use the DFT-optimized structure from Chapter 2 as the input. This provides a low-energy, high-quality starting conformation.

      • Assign partial charges (if not already done) and define rotatable bonds.

      • Save the prepared ligand in .pdbqt format.

  • Binding Site Definition (Grid Box Setup):

    • Expertise Insight: The docking search space must encompass the entire binding pocket. If a known ligand is present in the crystal structure, center the grid box on its location. If not, use site-finding algorithms or literature data to identify the active site.

    • Define the center coordinates (x, y, z) and dimensions of a cubic grid box that covers the binding site. A typical size is 25x25x25 Ångstroms.

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, the grid box center and dimensions, and the output file name.

    • Run the AutoDock Vina executable from the command line, referencing the configuration file. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding scores.

  • Analysis and Validation:

    • Binding Affinity: The primary output is the binding affinity score in kcal/mol. More negative values indicate stronger predicted binding.[15]

    • Pose Analysis: Load the receptor and the output ligand poses back into a visualization tool. Analyze the top-ranked pose.

    • Trustworthiness Insight: A credible binding pose is one that is chemically sensible. Look for key interactions:

      • Does the carboxylic acid form hydrogen bonds with polar residues (e.g., Arginine, Serine)?

      • Does the indole ring form π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine)?

      • Is the pose sterically reasonable, without clashes?

    • Self-Validation: If the crystal structure contained a co-crystallized ligand, a crucial validation step is to re-dock that original ligand. The predicted pose should closely match the experimental one, with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

cluster_docking Molecular Docking Workflow PDB 1. Obtain Target PDB PrepR 2. Prepare Receptor (Remove water, add H+) PDB->PrepR Grid 4. Define Binding Site (Grid Box) PrepR->Grid PrepL 3. Prepare Ligand (Use DFT geometry) PrepL->Grid Run 5. Execute Docking (AutoDock Vina) Grid->Run Analyze 6. Analyze Results (Pose & Score) Run->Analyze cluster_md Molecular Dynamics Workflow Setup 1. System Setup (Complex, Water, Ions) Min 2. Energy Minimization Setup->Min NVT 3. NVT Equilibration (Temperature) Min->NVT NPT 4. NPT Equilibration (Pressure) NVT->NPT Prod 5. Production MD (100 ns) NPT->Prod Analyze 6. Trajectory Analysis (RMSD, H-Bonds) Prod->Analyze MMPBSA 7. MM/PBSA (Binding Free Energy) Analyze->MMPBSA

Figure 3: Workflow for setting up and analyzing a protein-ligand MD simulation.

Chapter 5: Conclusion: An Integrated and Authoritative Strategy

This guide has detailed a multi-scale computational strategy for characterizing the interactions of this compound. By logically progressing from quantum mechanics to molecular docking and finally to molecular dynamics, researchers can build a comprehensive and robust model of molecular behavior. The DFT calculations provide an accurate foundation for the ligand's properties. Molecular docking efficiently generates hypotheses about binding modes. Finally, MD simulations and MM/PBSA calculations provide a dynamic validation of these hypotheses and a more rigorous estimation of binding affinity. This integrated workflow, grounded in well-validated protocols and authoritative methods, empowers drug development professionals to make more informed decisions, ultimately accelerating the discovery of novel and effective therapeutics.

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Methodological & Application

Application Notes and Protocols for Antibacterial Assays of 1,3-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Indole Derivatives in an Era of Antibiotic Resistance

The relentless rise of multidrug-resistant bacteria presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. The indole scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of new antibacterial drugs.[1][2] Indole derivatives have demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][3] Their mechanisms of action are often multifaceted, with some derivatives disrupting bacterial cell membranes, while others interfere with crucial cellular processes like respiratory metabolism or biofilm formation.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,3-dimethyl-1H-indole-2-carboxylic acid in a suite of standard antibacterial assays. While the broader class of indole-carboxylic acids has shown antimicrobial potential, these protocols are designed to facilitate the systematic evaluation of this specific derivative.[7][8][9][10] The following sections offer detailed, step-by-step methodologies for determining the compound's efficacy against a panel of clinically relevant bacteria. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights.

PART 1: Foundational Protocols for Antibacterial Characterization

A critical first step in evaluating any potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.[1] Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, is determined to differentiate between bacteriostatic and bactericidal activity. The Agar Well Diffusion assay provides a qualitative and visually intuitive measure of antibacterial activity.

Preparation of Stock Solutions: A Critical First Step

Protocol: Preparation of a 10 mg/mL Stock Solution of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable syringe and 0.22 µm syringe filter

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile amber vial.

  • Dissolution: Add 1 mL of sterile DMSO to the vial.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary, but observe for any signs of precipitation upon cooling.

  • Sterilization: While DMSO is a potent solvent and the resulting solution is likely self-sterilizing, for rigorous applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Causality and Considerations:

  • Solvent Choice: DMSO is a common solvent for water-insoluble compounds in biological assays. However, it is crucial to include a solvent control in all experiments to ensure that the observed antibacterial effects are not due to DMSO toxicity. The final concentration of DMSO in the assay should typically not exceed 1% (v/v).

  • Light Sensitivity: Indole derivatives can be light-sensitive. The use of amber vials and storage in the dark helps to prevent photodegradation.

  • Storage: Storing in aliquots at -20°C minimizes degradation and maintains the integrity of the compound over time.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[8] This quantitative assay allows for the testing of multiple concentrations of the compound against different bacterial strains simultaneously.

Protocol: MIC Determination by Broth Microdilution

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 10 mg/mL stock solution of this compound in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 10 mg/mL stock solution of the test compound to well 1. This will be your highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (MHB only, no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate with a lid and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality and Considerations:

  • Cation-Adjusted MHB: The concentration of divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of some antimicrobial agents. Using cation-adjusted MHB is crucial for standardized and reproducible results.

  • Inoculum Density: A standardized inoculum is critical. Too high a density can lead to falsely high MIC values, while too low a density can result in falsely low MICs.

  • Controls: The growth control ensures that the bacteria are viable and capable of growth in the test medium. The sterility control confirms that the medium is not contaminated. A positive control antibiotic with a known MIC against the test strains should be run in parallel to validate the assay.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension A->D B Prepare Stock Solution of Compound C Serial Dilution of Compound in 96-well plate B->C C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Turbidity E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Agar Well Diffusion Assay

The agar well diffusion assay is a widely used method to qualitatively assess the antimicrobial activity of a compound.[3] It relies on the diffusion of the test agent from a well through a solidified agar medium seeded with a test microorganism. The presence of a zone of inhibition around the well indicates antibacterial activity.

Protocol: Agar Well Diffusion

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • 10 mg/mL stock solution of this compound

  • Positive control antibiotic solution

  • Solvent control (DMSO)

  • Micropipette and sterile tips

  • Incubator (37°C)

Procedure:

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 5-10 minutes.

  • Well Preparation:

    • Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.

  • Application of Test Compound and Controls:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the 10 mg/mL stock solution of the test compound into one of the wells.

    • In separate wells, add the same volume of the positive control antibiotic and the solvent control (DMSO).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours in an inverted position.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

Causality and Considerations:

  • Agar Depth: The depth of the agar in the plate should be uniform (approximately 4 mm) as it can affect the diffusion of the compound and the size of the inhibition zone.

  • Drying Time: Allowing the inoculum to dry before adding the compound ensures that the bacteria are properly adhered to the agar surface.

  • Solvent Control: The solvent control is crucial to confirm that the solvent itself does not have any inhibitory effect on bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[11][15][16] It involves subculturing from the clear wells of the MIC assay onto fresh agar plates.

Protocol: MBC Determination

Materials:

  • Results from the MIC broth microdilution assay

  • MHA plates

  • Micropipette and sterile tips

  • Sterile spreader or inoculating loop

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-inoculate or spread the aliquot onto a quadrant of a labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each spot/quadrant.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Causality and Considerations:

  • Inoculum for MBC: The initial inoculum density from the MIC assay is known (approximately 5 x 10⁵ CFU/mL). A 99.9% reduction corresponds to ≤ 500 CFU/mL.

  • Interpretation: If the MBC is equal to or within four times the MIC, the compound is generally considered bactericidal. If the MBC is much higher than the MIC, it is considered bacteriostatic.[15]

Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_analysis Analysis A Identify Clear Wells (MIC and higher concentrations) B Aliquot from Clear Wells onto MHA Plates A->B C Incubate at 37°C for 18-24h B->C D Count Colonies C->D E Determine MBC (≥99.9% killing) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

PART 2: Data Presentation and Interpretation

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)Zone of Inhibition (mm)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusPositive64121282Bactericidal
Escherichia coliNegative1288>256>2Bacteriostatic
Pseudomonas aeruginosaNegative>2560>256-Inactive
Ciprofloxacin (Control)-0.5 (S. aureus)25 (S. aureus)1 (S. aureus)2Bactericidal

PART 3: Safety and Handling Precautions

Indole and its derivatives should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form, to avoid inhalation of dust.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

  • Spills: In case of a spill, clean the area thoroughly with an appropriate solvent and decontaminating solution.

References

  • Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC - NIH. Available at: [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. (2023). RSC Publishing. Available at: [Link]

  • Indole Test Protocol. (2009). American Society for Microbiology. Available at: [Link]

  • Indole Facilitates Antimicrobial Uptake in Bacteria. (2022). PubMed. Available at: [Link]

  • Antibacterial Activity of Amphiphiles Based on Indolyl-3-Carboxylic Acids and L-Lysine with an Ethylenediamine Linker. (n.d.). ResearchGate. Available at: [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. Available at: [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (n.d.). MDPI. Available at: [Link]

  • In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms. (n.d.). PubMed. Available at: [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbe Online. Available at: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). NIH. Available at: [Link]

  • Minimum bactericidal concentration. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2022). ACS Publications. Available at: [Link]

  • Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. (2023). MDPI. Available at: [Link]

  • (PDF) Synthesis of some heterocyclic compounds derived from indole as antimicrobial agents. (2018). ResearchGate. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025). UNT Digital Library. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). NIH. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991). OSTI.GOV. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. (2023). MDPI. Available at: [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). NIH. Available at: [Link]

  • Determination and correlation for solubility of aromatic acids in solvents. (2025). ResearchGate. Available at: [Link]

  • carboxylic acid solubility + TLC. (2023). Reddit. Available at: [Link]

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2025). ResearchGate. Available at: [Link]

  • UK Standards for Microbiology Investigations - Indole Test. (n.d.). SIMPIOS. Available at: [Link]

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2022). ACS Publications. Available at: [Link]

  • Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. (2023). MDPI. Available at: [Link]

  • (PDF) Synthesis of some heterocyclic compounds derived from indole as antimicrobial agents. (2018). ResearchGate. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025). UNT Digital Library. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). NIH. Available at: [Link]

  • Indole Detection Reagent - Safety Data Sheet. (n.d.). Company Website. Available at: [Link]

  • Kovac's Indole Reagent, Safety Data Sheet, English - US. (2019). Neogen. Available at: [Link]

  • Material Safety Data Sheet - Indole, 99+%. (n.d.). Cole-Parmer. Available at: [Link]

Sources

Application Notes and Protocols: High-Throughput Screening of Indole Derivatives as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Viral Persistence

Human Immunodeficiency Virus Type 1 (HIV-1) infection remains a significant global health challenge. A cornerstone of the viral life cycle is the integration of its reverse-transcribed DNA into the host cell's genome, a process that ensures persistent infection and is catalyzed by the viral enzyme, integrase (IN).[1][2][3] This enzyme, with no functional counterpart in human cells, represents a prime target for antiretroviral therapy.[4] The catalytic process of HIV-1 IN involves two distinct and sequential reactions: 3'-processing, where a dinucleotide is cleaved from each 3' end of the viral DNA, followed by strand transfer, which covalently joins the processed viral DNA ends to the host chromosome.[1][5][6] The development of small-molecule inhibitors that disrupt these functions is a key strategy in anti-HIV drug discovery.

Indole derivatives have emerged as a promising class of HIV-1 inhibitors, with some exhibiting potent activity against various viral enzymes, including integrase.[7] These compounds can act through different mechanisms, including as integrase strand transfer inhibitors (INSTIs) by chelating essential metal ions in the enzyme's active site, or as allosteric inhibitors (ALLINIs) that bind to a different site and disrupt enzyme function.[4][8] This application note provides a detailed experimental framework for the screening and characterization of indole derivatives as potential HIV-1 integrase inhibitors using a robust, high-throughput fluorescence-based strand transfer assay.

Scientific Rationale: A Fluorescence-Based Approach to Quantifying Inhibition

The selection of an appropriate assay is critical for the successful identification of potent inhibitors. For high-throughput screening (HTS), fluorescence-based assays offer several advantages, including high sensitivity, a broad dynamic range, and amenability to automation, making them both time- and cost-effective.[9][10] The assay described herein is a fluorescence resonance energy transfer (FRET)-based method that directly measures the strand transfer activity of recombinant HIV-1 integrase.

The principle of this assay relies on a donor DNA substrate labeled with a fluorophore and a target DNA substrate labeled with a quencher. When the integrase successfully catalyzes the strand transfer reaction, the fluorophore and quencher are brought into close proximity, resulting in a decrease in the fluorescence signal. The degree of fluorescence quenching is directly proportional to the integrase activity. Therefore, in the presence of an effective inhibitor, integrase activity is blocked, and the fluorescence signal remains high.

Experimental Workflow Overview

The overall experimental workflow is designed to be logical and progressive, starting from the preparation of essential reagents to the final data analysis and interpretation.

G cluster_prep I. Reagent Preparation cluster_assay II. Assay Execution cluster_analysis III. Data Analysis A Recombinant HIV-1 IN Purification & QC D Assay Plate Setup (Controls & Test Compounds) A->D B Indole Derivative Library Preparation B->D C DNA Substrate Annealing & QC F Initiate Reaction: Add DNA Substrates C->F E Incubation: IN + Indole Derivative D->E E->F G Reaction Incubation F->G H Fluorescence Reading G->H I Calculate % Inhibition H->I J Dose-Response Curve Generation I->J K IC50 Determination J->K

Caption: High-level workflow for HIV-1 integrase inhibition screening.

Materials and Reagents

Enzymes and Substrates
  • Recombinant HIV-1 Integrase: High-purity, active recombinant HIV-1 integrase is paramount for a successful assay. Expression in E. coli as a hexa-histidine fusion protein followed by nickel-chelating chromatography is a common purification strategy.[11][12] The purified enzyme should be aliquoted and stored at -80°C to maintain activity.[2]

  • Donor DNA Substrate (Fluorophore-labeled): A double-stranded oligonucleotide mimicking the HIV-1 LTR U5 end, with a 5' fluorophore (e.g., 6-FAM) on one strand.

  • Target DNA Substrate (Quencher-labeled): A double-stranded oligonucleotide with a 3' quencher (e.g., BHQ-1) on one strand.

Buffers and Solutions
  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl₂, 150 mM NaCl, and 0.1% NP-40. The presence of divalent cations like Mg²⁺ or Mn²⁺ is essential for integrase catalytic activity.[6]

  • Compound Dilution Buffer: Assay buffer containing a final concentration of 1% DMSO.

  • Stop Solution: 50 mM EDTA. EDTA chelates the divalent cations, thereby stopping the enzymatic reaction.

Test Compounds
  • Indole Derivative Library: A collection of indole derivatives solubilized in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Positive Control Inhibitor: Raltegravir or another known HIV-1 integrase inhibitor.

  • Negative Control: 1% DMSO in assay buffer.

Detailed Experimental Protocols

Protocol 1: Preparation of Recombinant HIV-1 Integrase

The expression and purification of active recombinant HIV-1 integrase is a critical prerequisite. A detailed protocol can be adapted from established methods.[6][11] Briefly, an E. coli expression system harboring a plasmid encoding His-tagged HIV-1 IN is induced. The enzyme is then purified from cell lysates under denaturing conditions using Ni-NTA affinity chromatography, followed by a stepwise refolding process to recover its catalytic activity.[11][12] The purity of the final enzyme preparation should be assessed by SDS-PAGE to be >90%, and its concentration determined using a standard protein assay (e.g., Bradford or BCA). The specific activity of the purified integrase should be determined to ensure consistency between batches.[11][12]

Protocol 2: High-Throughput Fluorescence-Based Strand Transfer Assay

This protocol is optimized for a 96-well plate format, suitable for HTS.

1. Preparation of Assay Plate: a. Prepare serial dilutions of the indole derivatives and the positive control inhibitor in compound dilution buffer. A typical starting concentration range for screening is 100 µM to 1 nM. b. In a 96-well black, flat-bottom plate, add 2 µL of the diluted compounds to the respective wells. c. For positive controls (no inhibition), add 2 µL of compound dilution buffer (1% DMSO). d. For negative controls (no enzyme activity), add 2 µL of compound dilution buffer.

2. Enzyme-Inhibitor Pre-incubation: a. Prepare a working solution of recombinant HIV-1 integrase in assay buffer at a pre-determined optimal concentration. b. Add 48 µL of the integrase solution to each well containing the test compounds and the positive control wells. c. To the negative control wells, add 48 µL of assay buffer without the enzyme. d. Gently mix the plate and incubate for 30 minutes at room temperature to allow for the binding of inhibitors to the integrase.

3. Initiation of the Strand Transfer Reaction: a. Prepare a mixture of the fluorophore-labeled donor DNA and quencher-labeled target DNA substrates in assay buffer at their optimal concentrations. b. Add 50 µL of the DNA substrate mixture to all wells to initiate the reaction. The final reaction volume will be 100 µL.

4. Reaction Incubation and Termination: a. Incubate the plate at 37°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range. b. (Optional) The reaction can be stopped by adding 10 µL of 0.5 M EDTA to each well.

5. Fluorescence Measurement: a. Read the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for 6-FAM).

Data Analysis and Interpretation

The raw fluorescence data is processed to determine the inhibitory activity of the tested indole derivatives.

1. Calculation of Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 * (1 - [(Fluorescence_Test - Fluorescence_Negative) / (Fluorescence_Positive - Fluorescence_Negative)])

Where:

  • Fluorescence_Test is the fluorescence of the well with the test compound.

  • Fluorescence_Negative is the average fluorescence of the negative control wells (no enzyme).

  • Fluorescence_Positive is the average fluorescence of the positive control wells (enzyme, no inhibitor).

2. Dose-Response Curves and IC₅₀ Determination: The calculated percent inhibition values are plotted against the logarithm of the compound concentrations. A sigmoidal dose-response curve is then fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the inhibitor required to reduce the integrase activity by 50%.

Compound IC₅₀ (µM) Max Inhibition (%)
Indole Derivative A5.298
Indole Derivative B> 10015
Indole Derivative C12.895
Raltegravir (Control)0.05100

Caption: Example data table summarizing the inhibitory potency of indole derivatives.

Mechanism of Inhibition: A Deeper Dive

Understanding how a compound inhibits an enzyme is crucial for its development as a drug. The described assay identifies inhibitors of the strand transfer step. Further biochemical and biophysical studies can elucidate the precise mechanism of action.

G cluster_mech Mechanism of HIV-1 Integrase Action & Inhibition IN HIV-1 Integrase Processed_vDNA Processed Viral DNA IN->Processed_vDNA 3'-Processing vDNA Viral DNA vDNA->Processed_vDNA hDNA Host DNA Integrated_DNA Integrated Viral DNA hDNA->Integrated_DNA Processed_vDNA->Integrated_DNA Strand Transfer Indole_INSTI Indole Derivative (INSTI) Indole_INSTI->Integrated_DNA Blocks Strand Transfer Indole_ALLINI Indole Derivative (ALLINI) Indole_ALLINI->IN Allosteric Inhibition

Caption: Simplified model of HIV-1 integrase inhibition by indole derivatives.

Indole derivatives can function as INSTIs, which typically contain a metal-chelating pharmacophore that interacts with the divalent metal ions in the integrase active site, thereby preventing the binding of the host DNA and blocking the strand transfer reaction.[4] Alternatively, some indole-based compounds act as ALLINIs, binding to a site distinct from the active site, often at the dimer interface of the integrase enzyme.[8][13] This allosteric binding can induce conformational changes that either prevent the proper multimerization of the enzyme or inhibit its interaction with essential host factors like LEDGF/p75, ultimately leading to the inhibition of integration.[8]

Conclusion and Future Directions

The experimental setup detailed in this application note provides a robust and efficient platform for the primary screening of indole derivatives as HIV-1 integrase inhibitors. Compounds identified as "hits" in this assay should be further characterized through a battery of secondary assays. These include cell-based assays to determine antiviral efficacy in a more physiologically relevant context, cytotoxicity assays to assess their safety profile, and resistance profiling to evaluate their effectiveness against known drug-resistant strains of HIV-1.[14][15][16] Further mechanistic studies, such as surface plasmon resonance or isothermal titration calorimetry, can be employed to confirm direct binding to the integrase enzyme and to elucidate the mode of inhibition. The ultimate goal is to identify lead compounds with potent anti-HIV activity and favorable pharmacological properties for further preclinical and clinical development.

References

  • Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. PubMed.[Link]

  • Development of a fluorescence-based HIV-1 integrase DNA binding assay for identification of novel HIV-1 integrase inhibitors. PubMed.[Link]

  • Rapid, high-throughput purification of HIV-1 integrase using microtiter plate technology. PubMed.[Link]

  • A High-Throughput Assay for HIV-1 Integrase 3'-processing Activity Using Time-Resolved Fluorescence. PubMed.[Link]

  • Activity of recombinant HIV-1 integrase on mini-HIV DNA. Oxford Academic.[Link]

  • Indole-based Allosteric Inhibitors of HIV-1 Integrase. PubMed Central.[Link]

  • Rapid, high-throughput purification of HIV-1 integrase using microtiter plate technology. ResearchGate.[Link]

  • Indole-Based Allosteric Inhibitors of HIV-1 Integrase. The Aquila Digital Community.[Link]

  • Specific Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Integration in Cell Culture: Putative Inhibitors of HIV-1 Integrase. PubMed Central.[Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central.[Link]

  • Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PubMed Central.[Link]

  • Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations. Microbiology Spectrum - ASM Journals.[Link]

  • HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology.[Link]

  • Biochemical analysis of HIV-1 integrase variants resistant to strand transfer inhibitors. Journal of Biological Chemistry.[Link]

  • Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review. PubMed.[Link]

  • Development of a fluorescence-based HIV-1 integrase DNA binding assay for identification of novel HIV-1 integrase inhibitors. R Discovery.[Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PubMed Central.[Link]

  • Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega.[Link]

  • Recombinant Human Immunodeficiency Virus Type 1 Integrase Exhibits a Capacity for Full-Site Integration In Vitro That Is Comparable to That of Purified Preintegration Complexes from Virus-Infected Cells. National Institutes of Health.[Link]

  • Novel DNA Biosensing Platform for Detecting HIV Integrase for Highly Sensitive and Quantitative HIV Detection, Diagnosis, and Therapeutic Monitoring. ACS Omega.[Link]

  • Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. National Institutes of Health.[Link]

  • Addition of HIV-1 integrase to fluorescently labeled DNA induces spikes... ResearchGate.[Link]

  • Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. MDPI.[Link]

  • Analysis of Early Phase HIV-1 Replication and Integration Events by Using Real-time PCR. Bio-protocol.[Link]

Sources

Application Notes and Protocols for the Derivatization of 1,3-Dimethyl-1H-indole-2-carboxylic Acid to Enhance Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique aromatic and heterocyclic nature allows for diverse interactions with biological targets, leading to compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Specifically, indole-2-carboxamide derivatives have shown significant promise in various therapeutic areas.[1] This guide focuses on a specific, yet underexplored member of this family: 1,3-dimethyl-1H-indole-2-carboxylic acid . The presence of methyl groups at the N1 and C3 positions can influence the molecule's conformation, metabolic stability, and interaction with target proteins.

The carboxylic acid moiety at the C2 position is a key functional group, often involved in critical binding interactions with biological targets. However, it can also impart unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. Therefore, strategic derivatization of this carboxylic acid group presents a valuable opportunity to enhance the potency, selectivity, and drug-like properties of this promising scaffold.

This document provides a comprehensive guide for the rational design, synthesis, and biological evaluation of novel derivatives of this compound. We will explore key derivatization strategies, provide detailed experimental protocols, and outline methods for assessing the biological activity of the resulting compounds.

Rational Design and Derivatization Strategies

The primary focus for enhancing the potency of this compound lies in the modification of the C2-carboxylic acid group. This can be achieved through several well-established medicinal chemistry strategies.

Amide Bond Formation: Exploring the Chemical Space of the Carboxamide

Conversion of the carboxylic acid to a diverse library of amides is a cornerstone of drug discovery. The amide bond is metabolically stable and provides opportunities for introducing a wide range of substituents that can probe the binding pocket of a biological target and modulate physicochemical properties.

Structure-activity relationship (SAR) studies on various indole-2-carboxamides have revealed that the nature of the substituent on the amide nitrogen is critical for biological activity. For instance, in the context of CB1 receptor allosteric modulators, substitutions on the phenyl ring of a phenethyl amide side chain significantly impact potency.[3][4] While direct SAR data for 1,3-dimethyl-1H-indole-2-carboxamides is limited, we can extrapolate from related structures that exploring a variety of aliphatic, aromatic, and heterocyclic amines is a promising strategy.

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Sources

Application Notes and Protocols for the Quantification of 1,3-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quantifying 1,3-dimethyl-1H-indole-2-carboxylic acid

This compound belongs to the indole carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Indole derivatives are known to exhibit a wide range of biological activities.[1] Accurate quantification of this specific molecule is paramount in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. The development of robust and reliable analytical methods is therefore a critical step to ensure data integrity and support regulatory submissions.

This document provides detailed application notes and protocols for two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be adaptable to various matrices, with a focus on plasma and pharmaceutical formulations.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. While experimental data for this specific molecule is not extensively published, we can infer key characteristics from its structure and related indole carboxylic acids.

  • Structure: The molecule consists of an indole core, which is a UV-active chromophore, with methyl groups at the 1 and 3 positions and a carboxylic acid group at the 2-position.

  • Solubility: As a general principle for carboxylic acids, the neutral form is more soluble in organic solvents, while the ionized form is more soluble in aqueous media.[3] The solubility of the related indole-3-acetic acid has been shown to be highest in solvents like 1,4-dioxane and DMF, with lower solubility in alcohols and acetonitrile.[5] This information guides the selection of appropriate solvents for extraction and as components of the mobile phase.

  • UV Absorbance: The indole ring system is a chromophore that absorbs UV light. Studies on indole-2-carboxylic acid have shown UV absorbance maxima in the range of 210-300 nm.[6][7] The exact maximum for this compound should be determined experimentally but is expected to be within this range, making HPLC-UV a viable quantification method.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and can be adapted for high-concentration samples from in vitro studies.

Principle and Rationale

Reversed-phase HPLC separates compounds based on their polarity. This compound, being a moderately polar molecule, is retained on a nonpolar stationary phase (e.g., C18). The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. By adjusting the pH of the aqueous component of the mobile phase to be below the pKa of the carboxylic acid group (e.g., pH 3.0), the analyte will be in its protonated, less polar form, leading to better retention and peak shape on the reversed-phase column.[8][9] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

  • Reagents: Phosphoric acid, Potassium phosphate monobasic

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized for ideal retention and separation, starting with a ratio of 50:50 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength ~280 nm (to be optimized based on UV scan of the standard)
Run Time 10 minutes

4. Sample Preparation (Pharmaceutical Formulation - Tablet):

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered solution with the mobile phase to fall within the calibration curve range.

5. Data Analysis and System Suitability:

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis to determine the linearity (R² > 0.999).

  • System Suitability: Inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The theoretical plates should be >2000, and the tailing factor should be <2.0.

Method Validation (as per ICH Q2(R2) Guidelines)[1][10][11][12]
ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from any excipient peaks in a placebo sample. Peak purity should be assessed using a photodiode array detector.
Linearity R² > 0.999 over the specified concentration range.
Accuracy Recovery of 98.0% to 102.0% for spiked placebo samples at three concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) RSD < 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio of at least 10.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±2°C, mobile phase composition ±2%).

Diagram of HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Results Start Start Standard Prepare Standard Stock Solution Start->Standard Sample_Prep Prepare Sample (e.g., tablet powder) Start->Sample_Prep Working_Standards Prepare Working Standards Standard->Working_Standards HPLC HPLC System (C18 Column) Working_Standards->HPLC Extraction Extract with Methanol Sample_Prep->Extraction Filter Filter (0.45 µm) Extraction->Filter Filter->HPLC UV_Detector UV Detector (~280 nm) HPLC->UV_Detector Data_System Data Acquisition & Processing UV_Detector->Data_System Calibration Generate Calibration Curve Data_System->Calibration Quantification Quantify Analyte in Sample Data_System->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, where concentrations are expected to be low.

Principle and Rationale

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from other matrix components on a reversed-phase column. It then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). For carboxylic acids, ESI in negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.[10][11] The precursor ion is then selected and fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise, allowing for very low detection limits.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium acetate, Internal Standard (IS) - a stable isotope-labeled version of the analyte or a close structural analog.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards by spiking the stock solution into the biological matrix (e.g., blank plasma) to create a calibration curve ranging from sub-ng/mL to hundreds of ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS in methanol at a fixed concentration (e.g., 100 ng/mL).

3. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient of Mobile Phase A and B (see table below)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Negative
MRM Transitions To be determined by infusing a standard solution. For this compound (MW: 203.23), the precursor would be m/z 202.2. Product ions would be determined experimentally.
Internal Standard Appropriate precursor and product ions for the chosen IS.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05

4. Sample Preparation (Human Plasma - Protein Precipitation):

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[12][13][14][15][16]

  • To 100 µL of plasma sample (or standard/QC), add 20 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, for concentration).

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Vortex briefly and inject into the LC-MS/MS system.

5. Data Analysis and Validation:

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Use a weighted (1/x or 1/x²) linear regression.

  • Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, assessing parameters such as selectivity, matrix effect, accuracy, precision, recovery, and stability.[1][12][13][14][17]

Diagram of LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_results Results Start Start Plasma_Sample 100 µL Plasma (Sample, Calibrator, or QC) Start->Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL Ice-Cold Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS System (C18 Column, ESI-) Reconstitute->LCMS MRM MRM Detection (Precursor -> Product) LCMS->MRM Data_System Data Acquisition & Processing MRM->Data_System Calibration Generate Calibration Curve (Analyte/IS Ratio) Data_System->Calibration Quantification Quantify Analyte in Sample Data_System->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for LC-MS/MS quantification.

Conclusion

The two methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in different matrices. The HPLC-UV method is a cost-effective and straightforward technique suitable for higher concentration samples, such as in pharmaceutical quality control. The LC-MS/MS method offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where trace-level quantification is required. The successful implementation of these methods relies on proper method validation to ensure the generation of high-quality, reproducible data critical for research and drug development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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  • Souverain, S., Rudaz, S., & Veuthey, J. L. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]

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  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2005). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. [Link]

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  • PubMed Central. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 1,3-dimethyl-1H-indole-2-carboxylic Acid Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Anticancer Potential of Novel Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic properties.[1][2] Its versatile structure allows for diverse substitutions, leading to a wide array of biological activities, including potent anticancer effects. Many indole derivatives have been identified as promising anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization, modulation of signaling pathways critical for cancer cell survival, and induction of programmed cell death (apoptosis).[1][2][3]

This document provides a comprehensive guide for the initial in vitro characterization of a novel indole derivative, 1,3-dimethyl-1H-indole-2-carboxylic acid , as a potential anticancer agent. As a Senior Application Scientist, the following protocols and application notes are designed to provide a robust framework for researchers, scientists, and drug development professionals. The methodologies detailed herein are structured to not only generate high-quality, reproducible data but also to offer insights into the underlying mechanisms of action. The experimental workflow is designed as a self-validating system, beginning with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays.

Part 1: Foundational Analysis - Cytotoxicity and Apoptosis Induction

The initial assessment of any potential anticancer compound is to determine its ability to inhibit the growth and proliferation of cancer cells and to ascertain whether it induces programmed cell death.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.[5][7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations for treatment. Ensure the final solvent concentration in all wells, including controls, is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include wells with medium and solvent alone as a vehicle control, and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the incubation period, add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM) [Example Data]Doxorubicin (Positive Control) IC₅₀ (µM) [Example Data]
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.2
A549Lung Carcinoma25.2 ± 3.11.5 ± 0.3
HCT116Colon Carcinoma18.5 ± 2.41.1 ± 0.2
PC-3Prostate Carcinoma31.4 ± 4.02.8 ± 0.5
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

A key characteristic of an effective anticancer agent is its ability to induce apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[9] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[10]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_workflow Apoptosis Detection Workflow start Cancer Cell Culture treatment Treat with this compound start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analysis Flow Cytometry Analysis stain->analysis G cluster_analysis Cell Cycle Analysis cell_cycle G0/G1 Phase S Phase G2/M Phase arrest_g1 G0/G1 Arrest cell_cycle->arrest_g1 Inhibition arrest_s S Phase Arrest cell_cycle:s_phase->arrest_s Inhibition arrest_g2m G2/M Arrest cell_cycle:g2m_phase->arrest_g2m Inhibition G cluster_pathway STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation target_genes Target Gene Expression (Proliferation, Survival) nucleus->target_genes Transcription compound 1,3-dimethyl-1H-indole- 2-carboxylic acid compound->stat3 Inhibition?

Caption: Hypothetical Inhibition of STAT3 Pathway.

Conclusion

The protocols outlined in this application note provide a systematic and comprehensive approach to the in vitro evaluation of this compound as a potential anticancer agent. By following this structured workflow, researchers can obtain reliable data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on cell cycle progression, migration, and invasion. Furthermore, the inclusion of mechanistic assays will help to elucidate the molecular targets and signaling pathways through which this novel indole derivative exerts its anticancer effects. This detailed characterization is a critical first step in the drug discovery and development pipeline.

References

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Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole-2-Carboxylic Acids in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and its ability to interact with a wide array of biological targets.[1] Among its derivatives, indole-2-carboxylic acid stands out as a versatile starting point for the synthesis of compounds with significant therapeutic potential.[2][3][4][5] These compounds have demonstrated inhibitory activity against a diverse range of enzymes, including kinases, tubulin, and topoisomerases, making them valuable candidates in the development of treatments for cancer, neurodegenerative diseases, and inflammatory conditions.[1][6][7] Notably, indole-2-carboxylic acid derivatives have emerged as potent inhibitors of enzymes like HIV-1 integrase and Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.[1][3][4][5][8][9]

The successful progression of these promising compounds from discovery to clinical application hinges on the ability to accurately and reliably characterize their interactions with their target enzymes.[10] This necessitates the development of robust and validated enzyme inhibition assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, development, and execution of such assays, with a specific focus on indole-2-carboxylic acids.

Pillar 1: Foundational Principles of Enzyme Inhibition Assays

At its core, an enzyme inhibition assay quantifies the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[11] The choice of assay format is paramount and depends on the specific enzyme, its substrate(s), and the available detection technologies. Common assay strategies involve monitoring substrate depletion, product formation, or cofactor consumption.[12][13][14]

For indole-2-carboxylic acids, which can be prone to non-specific inhibition through aggregation, it is crucial to design assays that can identify and mitigate such artifacts.[15][16][17][18][19] Factors such as compound solubility, the potential for promiscuous inhibition, and the specific mechanism of action must be carefully considered during assay development.[15][16][17][18][19][20][21]

Visualizing the Assay Development Workflow

The development of a robust enzyme inhibition assay follows a logical progression from initial planning to full validation.

Assay_Development_Workflow Target_Selection Target & Inhibitor Characterization Assay_Choice Assay Format Selection Target_Selection->Assay_Choice Define Measurable Output Optimization Assay Optimization (Enzyme, Substrate, Buffer) Assay_Choice->Optimization Select Detection Method Validation Assay Validation (Z', Signal Window) Optimization->Validation Establish Robust Conditions Screening Primary Screening (IC50 Determination) Validation->Screening Confirm Suitability for HTS Mechanism Mechanism of Action Studies Screening->Mechanism Characterize Hits Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c E ES_c ES E_c->ES_c S EI_c EI E_c->EI_c I ES_c->E_c P E_nc E ES_nc ES E_nc->ES_nc S EI_nc EI E_nc->EI_nc I ES_nc->E_nc P EIS_nc EIS ES_nc->EIS_nc I EI_nc->EIS_nc S E_u E ES_u ES E_u->ES_u S ES_u->E_u P EIS_u EIS ES_u->EIS_u I

Caption: Schematic representation of common reversible enzyme inhibition mechanisms.

Pillar 3: Data Interpretation and Troubleshooting

Rigorous data analysis and a proactive approach to troubleshooting are essential for generating reliable and reproducible results.

Data Presentation: Example IC50 Table
CompoundIC50 (µM)Hill Slope
Indole-2-carboxylic acid15.2 ± 1.81.1 ± 0.10.992
Derivative A2.5 ± 0.30.9 ± 0.10.995
Derivative B> 100N/AN/A
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Pipetting errors, incomplete mixing, air bubbles in wells.Use calibrated pipettes, ensure thorough mixing of reagents, be careful to avoid introducing bubbles. [22]
No or Low Enzyme Activity Inactive enzyme, incorrect buffer pH or temperature, missing cofactor.Verify enzyme activity with a positive control inhibitor, check buffer pH and incubation temperature, ensure all necessary cofactors are present. [11]
Precipitation of Test Compound Poor compound solubility in assay buffer.Decrease the final DMSO concentration (typically <1%), sonicate the compound stock solution, consider adding a non-interfering detergent like Triton X-100 at a low concentration (e.g., 0.01%). [20][21]
Apparent Inhibition is Time-Dependent Slow-binding inhibitor, compound instability, or non-specific inhibition.Pre-incubate the enzyme and inhibitor for varying times before adding the substrate to assess for slow-binding kinetics. Test compound stability in the assay buffer over time.
Inconsistent IC50 Values Assay conditions not well-controlled, tight-binding inhibition.Ensure consistent substrate and enzyme concentrations across experiments. If the IC50 is close to the enzyme concentration, this may indicate tight-binding inhibition, which requires more advanced kinetic analysis. [23][24]
False Positives Compound aggregation, interference with detection method (e.g., autofluorescence, absorbance).Include a counter-screen with a different detection method. Test for aggregation using dynamic light scattering (DLS). [18]Run the assay in the presence of a non-ionic detergent.

Conclusion

The development of robust and reliable enzyme inhibition assays is a critical component of the drug discovery pipeline for indole-2-carboxylic acids. By adhering to sound scientific principles, employing systematic optimization and validation protocols, and being vigilant for potential artifacts, researchers can generate high-quality data that accurately reflects the inhibitory potential of these promising compounds. The protocols and guidance provided herein offer a comprehensive framework for achieving this, ultimately accelerating the translation of novel indole-based inhibitors into effective therapeutics.

References

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Application Notes & Protocols: Unveiling the Anti-Trypanosoma cruzi Potential of Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Quest for New Therapeutics against Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America, but with an increasing global presence.[1] The current therapeutic options, benznidazole and nifurtimox, are fraught with limitations, including significant toxicity, long treatment durations, and variable efficacy, especially in the chronic phase of the disease.[1][2] This therapeutic gap underscores the urgent need for novel, safer, and more effective drugs.

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities. Its unique electronic properties and structural versatility make it an attractive starting point for drug discovery campaigns. Indeed, recent phenotypic screening efforts have identified indole-based compounds with promising activity against T. cruzi.[1][3] This guide provides a comprehensive overview of the essential techniques and detailed protocols required to systematically evaluate the anti-trypanosomal activity of indole compounds, from initial in vitro screening to preliminary mechanism of action studies.

Section 1: The Anti-T. cruzi Drug Discovery Cascade

A structured, multi-stage screening process is essential to efficiently identify and advance promising compounds. The cascade begins with high-throughput primary assays and progresses to more complex, lower-throughput, and more physiologically relevant models. This approach ensures that resources are focused on compounds with the highest potential for clinical success.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action (MoA) cluster_2 In Vivo Validation Primary Primary Screen: Epimastigote Viability Assay (High-Throughput) Secondary Secondary Screen: Intracellular Amastigote Assay (High-Content Imaging) Primary->Secondary Active Hits MoA MoA Studies: - Sterol Biosynthesis - Mitochondrial Function - Other Target-Based Assays Selectivity Selectivity Assessment: Host Cell Cytotoxicity Assay Secondary->Selectivity Potent Hits InVivo In Vivo Efficacy: Acute & Chronic Mouse Models Selectivity->MoA Selective Hits (High SI) MoA->InVivo Characterized Lead

Caption: The Anti-T. cruzi Screening Cascade.

Section 2: Core In Vitro Efficacy Assays

The evaluation of a compound's efficacy requires testing against the different life cycle stages of T. cruzi. While the epimastigote form is easily cultured and useful for initial screens, the intracellular amastigote is the clinically relevant replicative form in mammals and therefore represents the gold standard for efficacy testing.[4][5]

Protocol 2.1: Primary Screening - Epimastigote Proliferation Assay (Resazurin-Based)

Rationale: Epimastigotes are grown axenically in culture, making them ideal for initial, high-throughput screening to quickly identify compounds with any level of anti-parasitic activity.[4] The resazurin (AlamarBlue) assay is a rapid, colorimetric method that measures metabolic activity as a proxy for cell viability. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • T. cruzi epimastigotes (e.g., Y or CL strain) in logarithmic growth phase.

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Test indole compounds dissolved in DMSO.

  • Benznidazole (positive control).

  • Resazurin sodium salt solution (0.125 mg/mL in PBS).

  • 96-well black, clear-bottom microplates.

  • Spectrofluorometer or absorbance plate reader.

Step-by-Step Protocol:

  • Parasite Seeding: Adjust the concentration of epimastigotes to 2 x 10⁶ parasites/mL in fresh LIT medium. Dispense 100 µL into each well of a 96-well plate (2 x 10⁵ parasites/well).

  • Compound Addition: Prepare serial dilutions of the indole compounds and benznidazole in LIT medium. Add 100 µL of the 2x compound dilutions to the wells, achieving a final volume of 200 µL. Ensure the final DMSO concentration is ≤ 0.5%. Include "parasites only" (negative control) and "medium only" (background) wells.

  • Incubation: Incubate the plates for 72 hours at 28°C.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Final Incubation: Incubate for an additional 4-6 hours at 28°C, protected from light.

  • Data Acquisition: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm) using a plate reader.

  • Data Analysis: Subtract the background (medium only) reading. Calculate the percentage of growth inhibition relative to the negative control. Plot the inhibition curve against compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2.2: The Gold Standard - Intracellular Amastigote Assay (High-Content Imaging)

Rationale: This assay is the most relevant in vitro model as it evaluates a compound's ability to cross the host cell membrane and kill the replicating intracellular amastigotes.[4][6] High-content imaging (HCI) allows for the simultaneous quantification of parasite numbers and host cell numbers in the same well, providing efficacy and cytotoxicity data concurrently.[1][7]

Materials:

  • Host cells (e.g., Vero, L929, or primary cardiomyocytes).

  • DMEM or RPMI-1640 medium with 2-10% FBS.

  • Tissue culture-derived trypomastigotes.

  • Test indole compounds and benznidazole.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization solution: 0.1% Triton X-100 in PBS.

  • Nuclear stains: DAPI or Hoechst 33342 (stains both host and parasite nuclei).

  • 96- or 384-well black, clear-bottom imaging plates.

  • High-content imaging system and analysis software.

Step-by-Step Protocol:

  • Host Cell Seeding: Plate host cells (e.g., 4,000 Vero cells/well in a 96-well plate) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Infection: Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 5-10 (e.g., 20,000-40,000 parasites/well).[8] Incubate for 4-6 hours.

  • Washing: Gently wash the wells 2-3 times with PBS or fresh medium to remove non-internalized parasites. This is a critical step to ensure you are only measuring intracellular activity.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds and controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • Fixation and Staining:

    • Aspirate the medium and fix the cells with 4% PFA for 20 minutes.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS.

    • Stain with DAPI or Hoechst (e.g., 1 µg/mL) for 15 minutes in the dark.

    • Wash and leave the final wash (PBS or water) in the wells for imaging.

  • Image Acquisition: Use an automated microscope (HCI system) to capture images from each well, typically using a 20x objective. Acquire images in the blue channel (for nuclei).

  • Image Analysis:

    • Use analysis software to identify and count host cell nuclei (large, round objects).

    • Identify and count parasite kinetoplasts/nuclei (small, bright, punctate objects) within the cytoplasm of the identified host cells.

    • Calculate the number of amastigotes per host cell and the percentage of infected cells.

    • Determine the 50% effective concentration (EC₅₀) for parasite clearance and the 50% cytotoxic concentration (CC₅₀) for host cell loss.

Section 3: Assessing Selectivity - A Critical Step

A viable drug candidate must be more toxic to the parasite than to the host. The Selectivity Index (SI) is a crucial metric used to quantify this therapeutic window.

Protocol 3.1: Host Cell Cytotoxicity Assay (MTT or CellTiter-Glo®)

Rationale: This assay is performed in parallel with the amastigote assay, using the same host cell line and incubation conditions, but without the parasite infection. This ensures a direct comparison of toxicity. The MTT assay measures mitochondrial reductase activity, while CellTiter-Glo® measures intracellular ATP levels; both are reliable indicators of cell viability.[9][10]

Step-by-Step Protocol:

  • Cell Seeding: Plate the same host cells used in Protocol 2.2 at the same density in a 96-well plate. Incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the indole compounds, identical to the concentrations used in the efficacy assays.

  • Incubation: Incubate for the same duration as the amastigote assay (e.g., 72 hours).

  • Reagent Addition and Reading:

    • For MTT: Add MTT reagent, incubate for 2-4 hours, then add solubilization buffer and read absorbance at ~570 nm.

    • For CellTiter-Glo®: Add the reagent to the wells, incubate for 10 minutes, and read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.

Calculating the Selectivity Index (SI): SI = CC₅₀ (Host Cell) / EC₅₀ (Intracellular Amastigote) A higher SI value (ideally >50-100 for progression) indicates a more promising safety profile.[1]

Table 1: Example Data for a Series of Indole Compounds
Compound IDEpimastigote IC₅₀ (µM)Amastigote EC₅₀ (µM)Host Cell CC₅₀ (µM)Selectivity Index (SI)
IND-001 15.28.5>100>11.8
IND-002 2.10.98594.4
IND-003 >50>50>100N/A
IND-004 5.82.3156.5
Benznidazole 12.52.09849.0

Based on this hypothetical data, IND-002 would be prioritized for further study due to its high potency and excellent selectivity.

Section 4: Elucidating the Mechanism of Action (MoA)

Understanding how a compound kills the parasite is critical for lead optimization and predicting potential resistance mechanisms. For indole compounds, several pathways could be investigated. One prominent target for anti-trypanosomal drugs is the sterol biosynthesis pathway, which is essential for the parasite's membrane integrity.[11][12]

MoA cluster_Tcruzi Trypanosoma cruzi Cell Mito Mitochondrion ER Endoplasmic Reticulum DNA DNA/Nucleus TryR Trypanothione Reductase Indole Indole Compound Indole->Mito ΔΨm Collapse Indole->ER CYP51 Inhibition (Sterol Biosynthesis) Indole->DNA Intercalation/ Replication Block Indole->TryR Redox Cycling

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 1,3-dimethyl-1H-indole-2-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming solubility challenges with 1,3-dimethyl-1H-indole-2-carboxylic acid in biological assays. Poor solubility can lead to inaccurate and unreliable data, hindering research progress.[1][2] This resource is designed to equip you with the knowledge and protocols to ensure your compound is effectively solubilized for consistent and meaningful results.

Understanding the Challenge: Physicochemical Properties

This compound, like many indole-based carboxylic acids, is a hydrophobic molecule with limited aqueous solubility.[3] Its carboxylic acid functional group provides a handle for pH-dependent solubility, a key aspect we will explore. The predicted pKa of the closely related indole-2-carboxylic acid is approximately 4.44 ± 0.30, indicating it is a weak acid.[3] This means that at physiological pH (~7.4), a significant portion of the molecules will be in their deprotonated, more soluble carboxylate form. However, achieving a sufficient concentration in aqueous buffers for biological assays often requires additional solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: The limited aqueous solubility is due to the hydrophobic indole core of the molecule. While the carboxylic acid group can be ionized to improve solubility, the nonpolar part of the molecule resists interaction with water. Direct dissolution in neutral aqueous buffers is often insufficient to achieve the desired concentrations for biological assays.

Q2: I'm seeing precipitation of my compound after diluting my DMSO stock into the aqueous assay medium. What is happening?

A2: This is a common issue known as "crashing out." When a concentrated stock solution in a strong organic solvent like DMSO is diluted into an aqueous buffer, the solvent environment changes drastically. If the final concentration of the compound in the aqueous medium exceeds its solubility limit, it will precipitate.[1] The final concentration of DMSO may also be insufficient to keep the compound in solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent.[4] However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxicity.[5] Many studies recommend a final concentration of 0.1% or lower, especially for sensitive cell lines or long-term incubation experiments.[4][6] It is always best to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[4][7]

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other co-solvents like ethanol, methanol, acetonitrile, and DMF can be used.[1] However, their compatibility with your specific assay and their potential for cytotoxicity must be evaluated. DMSO is widely used due to its ability to dissolve a broad range of compounds and its relatively low toxicity at low concentrations.[8][9]

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a systematic approach to improving the solubility of this compound. The flowchart below outlines the decision-making process.

solubilization_workflow start Start: Compound Insoluble in Assay Buffer strategy1 Strategy 1: Use of a Co-solvent (DMSO) start->strategy1 strategy2 Strategy 2: pH Adjustment start->strategy2 strategy3 Strategy 3: Use of Excipients start->strategy3 check1 Is the final DMSO concentration ≤ 0.5% and is the compound soluble? strategy1->check1 check2 Is the final pH compatible with the assay? strategy2->check2 check3 Do excipients interfere with the assay? strategy3->check3 check1->strategy2 No success Success: Proceed with Assay check1->success Yes check2->strategy3 No check2->success Yes check3->success Yes failure Re-evaluate Strategy or Consider Compound Analogs check3->failure No

Caption: Troubleshooting workflow for solubilizing this compound.

Strategy 1: Co-solvent Approach (DMSO)

The most common initial approach is to use a water-miscible organic solvent, with DMSO being the most prevalent.[1][8]

Protocol 1: Preparing a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh a small amount of this compound.

  • Dissolution: Add 100% DMSO to the solid to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may aid dissolution, but be cautious of compound stability.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Considerations for Dilution:

  • To minimize the risk of precipitation, perform serial dilutions of the DMSO stock in your aqueous assay buffer.

  • Always add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and dispersion.

  • Ensure the final DMSO concentration in your assay is below the cytotoxic level for your cells (typically ≤ 0.5%).[5]

Final DMSO Concentration Potential Effects on Cells Recommendation
< 0.1%Generally considered safe for most cell lines.[4][5]Ideal for long-term assays and sensitive cells.
0.1% - 0.5%Tolerated by many robust cell lines for shorter incubations.[5]Perform a vehicle control to assess toxicity.
> 0.5%Increased risk of cytotoxicity and off-target effects.[6]Avoid if possible; requires rigorous validation.
Strategy 2: pH Adjustment

Leveraging the acidic nature of the carboxylic acid group is a powerful method to increase aqueous solubility.[10] By raising the pH of the solution above the compound's pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate salt form.

Protocol 2: Solubilization by pH Adjustment

  • Initial Suspension: Suspend the weighed this compound in your desired aqueous buffer (e.g., PBS).

  • Basification: Add a small amount of a dilute base, such as 0.1 M NaOH, dropwise while stirring.

  • Monitoring pH: Continuously monitor the pH of the solution with a calibrated pH meter.

  • Dissolution Point: Continue adding the base until the compound fully dissolves. The pH at which this occurs should be noted.

  • pH Neutralization (if required): If the final pH is too high for your assay, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to a pH compatible with your experimental system. Be aware that lowering the pH may cause the compound to precipitate if its solubility limit is exceeded at the new pH.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm filter.

Important Considerations:

  • Assay Compatibility: Ensure the final pH of your compound solution is within the optimal range for your biological assay (e.g., cell viability, enzyme activity).[1]

  • Buffering Capacity: The buffer used in your assay must have sufficient capacity to maintain the desired pH after the addition of your compound stock.

Strategy 3: Use of Solubilizing Excipients

If co-solvents and pH adjustment are not viable or sufficient, the use of solubilizing agents like cyclodextrins or surfactants can be explored.[1][10]

a) Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] They can encapsulate hydrophobic molecules, like the indole ring of your compound, forming inclusion complexes that are more water-soluble.[13]

Protocol 3: Solubilization with β-Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare a solution of a suitable β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer. The concentration will need to be optimized.

  • Add Compound: Add the this compound to the cyclodextrin solution.

  • Complex Formation: Stir or sonicate the mixture for an extended period (e.g., several hours to overnight) at room temperature to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution to remove any undissolved compound.

b) Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[14][15]

Protocol 4: Solubilization with Surfactants

  • Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Tween® 20 or Tween® 80.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your assay buffer at a concentration above its CMC.

  • Dissolve Compound: Add the this compound to the surfactant solution.

  • Mixing: Gently mix or sonicate until the compound is dissolved.

  • Assay Considerations: Be aware that surfactants can interfere with certain biological assays, particularly those involving proteins or membranes. It is crucial to run appropriate controls to assess any potential interference.

Summary of Solubilization Strategies

Strategy Principle Advantages Disadvantages
Co-solvents (DMSO) Dissolving the compound in a water-miscible organic solvent.Simple, effective for creating high-concentration stocks.Potential for cytotoxicity and compound precipitation upon dilution.[1][7]
pH Adjustment Ionizing the carboxylic acid group to its more soluble salt form.Can achieve high aqueous solubility without organic solvents.Final pH may not be compatible with the biological assay.[1]
Cyclodextrins Encapsulating the hydrophobic part of the molecule in a soluble carrier.Generally low toxicity and can improve bioavailability.[11][16]May require optimization of cyclodextrin type and concentration.
Surfactants Forming micelles that encapsulate the hydrophobic compound.Can significantly increase solubility.Potential for interference with biological assays.[17]

Final Recommendations

For this compound, a combined approach is often the most effective. For instance, you could prepare a concentrated stock in DMSO and then dilute it into an assay buffer that has been pH-adjusted to be slightly alkaline. This can help to maintain the solubility of the compound at the final concentration.

Always perform preliminary solubility tests with small amounts of your compound before preparing large batches of stock solutions. Remember to include appropriate vehicle controls in all your experiments to account for any effects of the solubilizing agents themselves. By systematically applying the strategies outlined in this guide, you can overcome the solubility challenges associated with this compound and obtain reliable data in your biological assays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available at: [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Available at: [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]

  • Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • Various Authors. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Sharma, D., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. Available at: [Link]

  • Perišić-Janjić, N. U., et al. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PubMed Central. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Multiple Sources. (2026). PH adjustment: Significance and symbolism. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Starr, J. N. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Li, Y., et al. (2024). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. MDPI. Available at: [Link]

  • NIST. (n.d.). Indole-2-carboxylic acid. Available at: [Link]

  • Semantic Scholar. (n.d.). Cyclodextrins for drug delivery. Available at: [Link]

  • University of Huddersfield Research Portal. (n.d.). A Study into the Enhancement of Solubility through Surfactants using Chromatography and Calorimetry. Available at: [Link]

  • MDPI. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available at: [Link]

  • Le, T. H., et al. (2024). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. PubMed. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Available at: [Link]

  • Singh, S. K., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available at: [Link]

  • Wang, J., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Overcoming Low Yield in 1,3-Dimethyl-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 1,3-dimethyl-1H-indole-2-carboxylic acid. This molecule is a valuable building block in pharmaceutical and materials science research. The most common synthetic route is the Fischer indole synthesis, which, while robust, can be prone to low yields if not properly optimized. This guide provides detailed troubleshooting advice, proven protocols, and mechanistic insights to help you maximize your reaction yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its primary challenge?

The most prevalent and historically significant method is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of the N-methyl-N-phenylhydrazone of pyruvic acid. The primary challenge is that the original method reported by Fischer and Jourdan in 1883 had a very low yield of around 5%.[1] Modern modifications have improved this, but the reaction remains sensitive to conditions, and side reactions are common.

Q2: My reaction isn't working at all. What's the first thing I should check?

First, verify the integrity of your starting materials. N-methyl-N-phenylhydrazine is susceptible to oxidation (turning dark and viscous), and pyruvic acid can polymerize or degrade upon storage. Ensure the hydrazine is a light-colored oil or solid and the pyruvic acid is a clear, colorless to pale-yellow liquid. Purity of the acid catalyst is also crucial.

Q3: I'm getting a complex mixture of products. What are the likely side reactions?

The most common side reaction is the premature decarboxylation of the indole-2-carboxylic acid product, especially under harsh acidic conditions and high temperatures.[3][4] Other possibilities include incomplete cyclization, the formation of isomeric byproducts, or degradation of the hydrazone intermediate before cyclization can occur.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Low or No Product Formation

If you observe minimal to no desired product after the reaction, several factors could be at play. We will diagnose this systematically.

► Possible Cause 1.1: Poor Quality or Improperly Formed Hydrazone Intermediate

The Fischer indole synthesis proceeds via a phenylhydrazone intermediate, formed by the condensation of N-methyl-N-phenylhydrazine and pyruvic acid.[2][5] If this intermediate does not form efficiently or is impure, the subsequent cyclization will fail.

  • Diagnostic Check: Monitor the formation of the hydrazone via Thin Layer Chromatography (TLC) before initiating the cyclization step. The hydrazone should have a different Rf value than the starting materials.

  • Corrective Protocol: Optimized Two-Step Procedure

    • Hydrazone Formation: In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol.[6]

    • Add pyruvic acid (1.0-1.1 eq) dropwise at room temperature with stirring.

    • Stir the mixture for 30-60 minutes. The N-methyl-N-phenylhydrazone of pyruvic acid often precipitates as a solid.[6]

    • Isolate the hydrazone by filtration and wash with a small amount of cold, dilute acetic acid or ethanol to remove unreacted starting materials. Dry the intermediate before proceeding.

    • Cyclization: Add the purified hydrazone to the cyclization medium (e.g., polyphosphoric acid or ethanolic H₂SO₄) and proceed with the reaction.

► Possible Cause 1.2: Suboptimal Cyclization Conditions (Catalyst and Temperature)

The cyclization step is the critical, yield-determining phase and is highly dependent on the acid catalyst and temperature.

  • Mechanistic Insight: The reaction requires an acid to protonate the hydrazone, which facilitates a[7][7]-sigmatropic rearrangement—the key bond-forming step.[1][2][8] Insufficient acidity or incorrect temperature can stall the reaction or promote side pathways.

  • Troubleshooting Actions:

    • Catalyst Choice: While various Brønsted and Lewis acids can be used, polyphosphoric acid (PPA) is often effective as it serves as both the catalyst and solvent, driving the reaction forward by absorbing the eliminated water and ammonia.[2][8] Zinc chloride (ZnCl₂) is another common Lewis acid catalyst.[8][9]

    • Temperature Control: The reaction typically requires elevated temperatures, but excessive heat can cause decarboxylation.[3][4] A systematic temperature optimization is recommended.

Table 1: Recommended Conditions for Cyclization

CatalystSolventTemperature Range (°C)Typical Reaction TimeNotes
Polyphosphoric Acid (PPA)None (PPA is solvent)80 - 110 °C1 - 3 hoursHighly viscous; mechanical stirring is essential. Workup involves quenching in ice water.
Sulfuric Acid (conc.)Ethanol or Acetic Acid70 - 90 °C (Reflux)2 - 6 hoursCan lead to sulfonation or other side reactions if temperature is too high.
Zinc Chloride (ZnCl₂)Acetic Acid or Toluene100 - 130 °C4 - 8 hoursRequires anhydrous conditions as ZnCl₂ is hygroscopic.
Issue 2: Product is Formed but Yield is Lost During Workup or Purification

A common pitfall is the loss of the desired carboxylic acid product during the extraction and purification phases.

  • Chemical Principle: this compound is an acid. During aqueous workup, its solubility is highly pH-dependent.

  • Corrective Protocol: pH-Controlled Extraction

    • After quenching the reaction mixture (e.g., pouring PPA onto ice), the product will be suspended in a highly acidic aqueous solution.

    • Extract the aqueous slurry with a water-immiscible organic solvent like ethyl acetate or dichloromethane to remove non-acidic impurities.

    • Carefully basify the aqueous layer with a cold solution of sodium hydroxide (e.g., 2M NaOH) to a pH of ~9-10. This will deprotonate the carboxylic acid, forming the highly water-soluble sodium 1,3-dimethyl-1H-indole-2-carboxylate.

    • Wash the basic aqueous layer again with an organic solvent to remove any basic impurities.

    • Re-acidify the clean aqueous layer with cold dilute HCl (e.g., 2M HCl) to a pH of ~2-3. The desired carboxylic acid product should precipitate out as a solid.

    • Filter the solid product, wash with cold water to remove inorganic salts, and dry under vacuum.

Issue 3: Significant Decarboxylation Impurity (1,3-Dimethyl-1H-indole)

The presence of the decarboxylated byproduct, 1,3-dimethyl-1H-indole, is a clear sign that the reaction conditions are too harsh. The C2-carboxyl group on an indole ring is thermally and acid-labil.[3][4]

  • Troubleshooting Actions:

    • Reduce Temperature: This is the most critical parameter. Lower the reaction temperature by 10-20 °C and increase the reaction time accordingly, monitoring by TLC.

    • Milder Catalyst: If using a strong acid like concentrated H₂SO₄, consider switching to PPA or ZnCl₂, which often provide better control.

    • Alternative Synthesis: A milder, two-step route involves first synthesizing the corresponding ester, ethyl 1,3-dimethyl-1H-indole-2-carboxylate, followed by its hydrolysis. The ester is more stable under the cyclization conditions.

      • Step A: Ester Synthesis: Use ethyl pyruvate instead of pyruvic acid in the Fischer indole synthesis.

      • Step B: Saponification: Hydrolyze the resulting ester to the carboxylic acid using a base like lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol (e.g., ethanol, methanol).[10][11] This method avoids the harsh acidic conditions that promote decarboxylation.

Part 3: Visual Guides & Diagrams

Diagram 1: Fischer Indole Synthesis Workflow

This diagram illustrates the key stages of the synthesis, highlighting critical control points where yield can be compromised.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Purification Start N-Methyl-N-phenylhydrazine + Pyruvic Acid Condensation Condensation (Acetic Acid or EtOH) Start->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement & Ring Closure Hydrazone->Cyclization Critical Control: - Catalyst Choice - Temperature Acid Acid Catalyst (PPA, H2SO4, ZnCl2) Acid->Cyclization Heat Heat (80-110 °C) Heat->Cyclization Crude Crude Product Mix Cyclization->Crude Decarboxylation Side Reaction: Decarboxylation Cyclization->Decarboxylation Excess Heat/ Strong Acid Quench Quench in Ice Water Crude->Quench Extraction pH-Controlled Extraction Quench->Extraction Final Pure 1,3-Dimethyl-1H- indole-2-carboxylic acid Extraction->Final

Caption: Workflow for the Fischer Indole Synthesis of the target compound.

Diagram 2: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common synthesis issues.

Troubleshooting_Tree Start Low Yield Observed Q_Product Is any product formed (check TLC/LCMS)? Start->Q_Product A_NoProduct Problem: No Product Formation Q_Product->A_NoProduct No A_Product Problem: Low Yield/Impurity Q_Product->A_Product Yes Check_SM Verify Starting Material Purity & Integrity A_NoProduct->Check_SM Check_Hydrazone Confirm Hydrazone Formation (Isolate & Characterize) Check_SM->Check_Hydrazone Q_Decarbox Is Decarboxylation (loss of CO2) a major issue? A_Product->Q_Decarbox A_Decarbox Solution: Milder Conditions Q_Decarbox->A_Decarbox Yes A_Other Solution: Optimize Workup Q_Decarbox->A_Other No/Minor Sol_Temp 1. Lower Reaction Temperature A_Decarbox->Sol_Temp Sol_Catalyst 2. Use Milder Acid (PPA) Sol_Temp->Sol_Catalyst Sol_Ester 3. Switch to Ester Synthesis & Subsequent Hydrolysis Sol_Catalyst->Sol_Ester Sol_pH Implement pH-Controlled Extraction Protocol A_Other->Sol_pH

Caption: Decision tree for troubleshooting low yield issues.

References

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. Available from: [Link]

  • ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. Retrieved from: [Link]

  • Gribble, G. W. (2016). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Available from: [Link]

  • De, A., & Boykin, D. W. (1965). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS. AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 43(4), 899-902. Available from: [Link]

  • Di Mola, A., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(15), 8287-8303. Available from: [Link]

  • Ialongo, C., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(16), 4995. Available from: [Link]

  • Kulkarni, P. M., et al. (2018). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 61(23), 10696-10714. Available from: [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. Retrieved from: [Link]

  • ACS Publications. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from: [Link]

  • Brainly. (2024). Describe the reaction mechanism between pyruvic acid and phenylhydrazine. Retrieved from: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from: [Link]

  • PrepChem.com. (n.d.). Preparation of pyruvic acid phenylhydrazone. Retrieved from: [Link]

  • Google Patents. (2010). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ValQi. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2829-2832. Available from: [Link]

  • Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. PubChem. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2013). Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. PubMed Central. Retrieved from: [Link]

  • Google Patents. (2008). WO2008072257A2 - Process for the preparation of indole derivatives.
  • PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Retrieved from: [Link]

  • ACS Publications. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Retrieved from: [Link]

  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from: [Link]

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-N-phenyl-hydrazine. PubChem. Retrieved from: [Link]

  • ResearchGate. (n.d.). Scheme 2. Summary of the Reaction Pathways of Pyruvic Acid under... Retrieved from: [Link]

  • Chemsrc. (n.d.). Pyruvate phenylhydrazone. Retrieved from: [Link]

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minimizing side product formation in indole-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indole-2-Carboxylic Acid Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for indole-2-carboxylic acid chemistry. Indole-2-carboxylic acid is a valuable heterocyclic building block in pharmaceutical and materials science. However, its unique electronic structure presents challenges, making it susceptible to several side reactions that can complicate syntheses and reduce yields. This guide is designed to provide you with an in-depth understanding of these potential issues and to offer field-proven, actionable solutions to minimize side product formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during reactions with indole-2-carboxylic acid. Each answer explains the underlying chemical principles and provides direct troubleshooting advice.

Q1: My reaction is bubbling, and I'm isolating indole as a major byproduct. What is happening and how can I stop it?

A: You are observing decarboxylation, the most common side reaction for this substrate.

Expert Analysis: Indole-2-carboxylic acid is notoriously prone to losing carbon dioxide (CO₂), especially under acidic conditions or at elevated temperatures.[1][2] The mechanism often involves protonation of the indole ring, which increases the electrophilicity of the C2 position and facilitates the cleavage of the C-C bond, leading to the formation of indole.[3] Even under neutral or basic conditions, high temperatures can provide sufficient energy to overcome the activation barrier for this process.[4][5]

Troubleshooting Guide: Minimizing Decarboxylation

  • Strict Temperature Control: Maintain the lowest possible temperature at which the desired reaction proceeds. For sensitive reactions like amide couplings, starting at 0 °C or even -15 °C is highly recommended.

  • Choice of Solvent and Base: Use aprotic, non-acidic solvents. If a base is required, opt for a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) over stronger, more nucleophilic bases.

  • Mild Activation Reagents: For amide or ester bond formation, avoid harsh activating agents that require high temperatures. Use modern coupling reagents designed for mild conditions.

Parameter Recommendation to Minimize Decarboxylation Rationale
Temperature Maintain ≤ 25 °C; ideally 0 °C to RTReduces the kinetic rate of the decarboxylation pathway.
pH Neutral to slightly basic (pH 7-9)Avoids acidic conditions that catalyze decarboxylation.[3]
Solvents Anhydrous DMF, DCM, THF, AcetonitrileAprotic solvents prevent proton-mediated decomposition.
Coupling Reagents HATU, HBTU, COMU, T3PThese reagents are highly efficient at low temperatures (0 °C to RT).[6][7]

.dot

Decarboxylation_Mechanism cluster_0 Decarboxylation Pathway I2CA Indole-2-Carboxylic Acid TS Transition State (Protonated or Thermal) I2CA->TS Heat or H⁺ Indole Indole TS->Indole C-C Cleavage CO2 CO₂ TS->CO2

Caption: Mechanism of Indole-2-Carboxylic Acid Decarboxylation.

Q2: My reaction mixture is turning a dark brown, purple, or black color. Is this a concern?

A: Yes, this indicates oxidation of the electron-rich indole ring.

Expert Analysis: The indole nucleus is highly susceptible to oxidation, which can lead to a complex mixture of colored byproducts, including dioxindoles and various oligomers.[8][9] This process is often initiated by air (oxygen), trace metal impurities, or oxidizing agents present in the reaction. The resulting colored impurities can be difficult to remove and significantly lower the yield of the desired product.

Troubleshooting Guide: Preventing Oxidation

  • Maintain an Inert Atmosphere: The most critical step is to exclude oxygen.

    • Use Schlenk line techniques or a glovebox.

    • Degas all solvents thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Ensure all glassware is dried and flushed with inert gas before adding reagents.

  • Use High-Purity Reagents and Solvents: Use freshly distilled or anhydrous grade solvents to minimize impurities that could initiate oxidation.

  • Consider Antioxidants: In some cases, adding a radical scavenger like Butylated Hydroxytoluene (BHT) in catalytic amounts can prevent oxidative degradation without interfering with the primary reaction.

.dot

Inert_Atmosphere_Workflow cluster_workflow Workflow for Preventing Oxidation Start Start Degas Degas Solvent (Ar or N₂ Sparge) Start->Degas Flush Dry & Flush Glassware with Inert Gas Start->Flush Add Add Reagents under Positive Inert Gas Pressure Degas->Add Flush->Add Run Run Reaction Under Inert Atmosphere Add->Run End Workup Run->End

Caption: Experimental workflow to prevent oxidation.

Q3: I am attempting an amide coupling, but my yield is low and I'm seeing an unexpected ester byproduct corresponding to my solvent (e.g., methyl ester from methanol). What is causing this?

A: This is due to competitive nucleophilic attack by the solvent on the activated carboxylic acid.

Expert Analysis: When you activate a carboxylic acid (e.g., with a carbodiimide like EDC or a uronium salt like HATU), you form a highly reactive intermediate (an O-acylisourea or an active ester). If a nucleophilic solvent, such as methanol or ethanol, is present, it can compete with your desired amine nucleophile, leading to the formation of an unwanted ester side product. This side reaction is especially problematic if the amine is sterically hindered or has low nucleophilicity.[10]

Troubleshooting Guide: Avoiding Unwanted Esterification

  • Solvent Selection is Key: Use a non-nucleophilic, aprotic solvent. This is the most effective way to prevent this side reaction.

  • Pre-activation Strategy: For sluggish reactions, pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can sometimes improve yields.[6] However, this should only be done in a strictly aprotic solvent.

  • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help it outcompete the solvent, provided the amine is not the limiting or most expensive reagent.[7]

Solvent Suitability for Amide Coupling Reason
DCM, Chloroform ExcellentAprotic, non-nucleophilic
DMF, DMAc ExcellentAprotic, polar, good solvating power
Acetonitrile (MeCN) GoodAprotic, less polar than DMF
THF GoodAprotic, less polar
Methanol, Ethanol Poor - Avoid Nucleophilic, will form ester byproducts
Water Poor - Avoid Leads to hydrolysis of the activated intermediate.[6]

Validated Protocol: Low-Temperature Amide Coupling of Indole-2-Carboxylic Acid

This protocol is designed to minimize both decarboxylation and oxidation, providing a reliable method for synthesizing indole-2-carboxamides.

Reagents:

  • Indole-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (degassed)

Procedure:

  • Setup: Add indole-2-carboxylic acid to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Dissolution: Add anhydrous, degassed DMF via syringe to dissolve the acid.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add HATU, followed by the dropwise addition of DIPEA. Stir the mixture at 0 °C for 20 minutes.

  • Amine Addition: Add the amine (either neat if liquid or as a solution in minimal anhydrous DMF) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

References

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Taylor & Francis Online. [Link]

  • Goyal, R. N., & Singh, U. (2005). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Semantic Scholar. [Link]

  • Piers, E., & Britton, R. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. Journal of Organic Chemistry, 77(15), 6505-6509. [Link]

  • Indole-2-carboxylic Acid: A Comprehensive Overview. Acme Organics. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

  • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. [Link]

  • Reddit - r/Chempros. amide coupling help. [Link]

Sources

Technical Support Center: Optimizing N-Methylation of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The N-methylation of indole-2-carboxylic acid presents a unique set of challenges due to the presence of two acidic protons (on the indole nitrogen and the carboxylic acid) and the substrate's susceptibility to side reactions under certain conditions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your desired outcome with high yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The advice is structured to help you diagnose the problem and implement a logical, scientifically-grounded solution.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

Answer:

Low or no conversion is a common issue that typically points to a problem with the fundamental reaction setup: the base, the reagents, or the conditions. The key to this reaction is the effective deprotonation of the indole N-H proton, which is significantly less acidic (pKa ≈ 17 in DMSO) than the carboxylic acid proton (pKa ≈ 4-5).

Here is a systematic workflow to diagnose the issue:

Troubleshooting_Low_Conversion start Problem: Low or No Conversion check_base Step 1: Verify Base Strength & Stoichiometry Is the base strong enough to deprotonate the indole N-H? (pKa of conjugate acid > 17) start->check_base base_ok Base is appropriate (e.g., NaH, KOH in DMSO, Cs2CO3). check_base->base_ok  Yes base_not_ok Base is too weak (e.g., K2CO3, NaHCO3). The carboxylate is formed, but not the indolide anion. check_base->base_not_ok No   check_reagents Step 2: Check Reagent & Solvent Purity Are reagents anhydrous? Is the solvent dry? base_ok->check_reagents solution_base Solution: 1. Switch to a stronger base (see FAQ 2). 2. Ensure at least 2 equivalents of base are used to deprotonate both acidic sites. base_not_ok->solution_base reagents_ok Reagents and solvent are dry. check_reagents->reagents_ok  Yes reagents_not_ok Moisture is present. Water will quench the strong base and/or hydrolyze reagents. check_reagents->reagents_not_ok No   check_conditions Step 3: Evaluate Reaction Conditions Is the temperature high enough? Is the reaction time sufficient? reagents_ok->check_conditions solution_reagents Solution: 1. Use freshly dried solvents (e.g., distill over CaH2). 2. Handle hygroscopic bases (e.g., NaH, KOH) in an inert atmosphere (glove box or Schlenk line). reagents_not_ok->solution_reagents conditions_ok Conditions are appropriate for the chosen reagents. check_conditions->conditions_ok  Yes conditions_not_ok Temperature is too low or time is too short. Many 'green' methylating agents like DMC require heat. check_conditions->conditions_not_ok No   solution_conditions Solution: 1. Gradually increase reaction temperature, monitoring for decomposition. 2. Extend reaction time and monitor by TLC or LCMS. conditions_not_ok->solution_conditions

Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing a significant amount of N-methylindole in my product mixture. What is causing this decarboxylation?

Answer:

The formation of N-methylindole is a classic side reaction for indole-2-carboxylic acids, resulting from decarboxylation (loss of CO2). This process is primarily promoted by heat.[1][2] When attempting to N-methylate indole-3-carboxylic acid at reflux temperatures (~130 °C), researchers observed as much as 45% of the decarboxylated N-methylindole byproduct.[3][4][5]

Causality: The electron-rich nature of the indole ring stabilizes the C2-carbanion intermediate formed upon loss of CO2, making this substrate particularly prone to decarboxylation at elevated temperatures.

Solutions:

  • Reduce Reaction Temperature: This is the most critical parameter. If you are using a high-boiling solvent like DMF or DMSO, try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

  • Use a More Reactive Methylating Agent: Highly reactive agents like methyl iodide may allow you to achieve full conversion at lower temperatures compared to less reactive agents like dimethyl carbonate (DMC).

  • Consider Milder, Modern Reagents: Newer methods have been developed specifically to avoid harsh conditions. For example, the use of phenyl trimethylammonium iodide (PhMe3NI) with a mild base like cesium carbonate (Cs2CO3) in toluene can achieve high yields at 120 °C, potentially minimizing decarboxylation compared to higher-temperature DMC methods.[6][7]

Q3: My primary product is the methyl ester (O-methylation) instead of the desired N-methylated product. How can I improve selectivity?

Answer:

This is an issue of competing nucleophilicity. The carboxylic acid is far more acidic than the indole N-H. Therefore, any base will first deprotonate the acid to form a carboxylate. This carboxylate is an excellent nucleophile and will readily react with your methylating agent to form the methyl ester.

Causality: O-methylation is often kinetically favored because the carboxylate is formed easily and is highly accessible. N-methylation requires the deprotonation of the much less acidic N-H proton, which necessitates a stronger base and often more forcing conditions.

Solutions:

  • Use Sufficiently Strong Base: To favor N-methylation, you must generate the indolide anion. This requires a base with a conjugate acid pKa higher than that of indole (~17). Bases like sodium hydride (NaH) or potassium hydroxide (KOH) in an aprotic polar solvent like DMSO are effective.[8]

  • Increase Reaction Time and/or Temperature: In some systems, particularly with dimethyl carbonate (DMC), O-methylation is the initial product, but upon further heating and time, the N-methylation occurs to give the O,N-dimethylated product.[3][5] If your goal is the N-methylated acid, this approach is not ideal and requires a subsequent hydrolysis step. If your goal is the N-methylated ester, simply extending the reaction time may solve the problem.

  • Two-Step Procedure: For maximum control, protect the carboxylic acid as an ester first (e.g., methyl or ethyl ester). Then, perform the N-methylation on the esterified indole using a strong base. Finally, hydrolyze the ester back to the carboxylic acid if needed.

Frequently Asked Questions (FAQs)

This section covers broader concepts, including reaction mechanisms, reagent selection, and strategic planning for your synthesis.

Q1: What is the general mechanism for the N-methylation of indole-2-carboxylic acid?

Answer:

The reaction proceeds via a two-step nucleophilic substitution (SN2) mechanism.

  • Deprotonation: A sufficiently strong base removes the acidic proton from the indole nitrogen (N-1 position), creating a highly nucleophilic indolide anion. Note that the carboxylic acid is deprotonated first.

  • Nucleophilic Attack: The indolide anion attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide, dimethyl carbonate), displacing the leaving group and forming the new N-C bond.

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Indole Indole-2-COOH + Base Anion Indolide Anion + Base-H⁺ Indole->Anion (pKa ~17) Anion2 Indolide Anion Product N-Methyl-Indole-2-COOH Anion2->Product attacks CH₃ MeX CH₃-X (Methylating Agent) MeX->Product X⁻ leaves

Sources

Technical Support Center: Troubleshooting NMR Peak Broadening for 1,3-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering NMR peak broadening issues with 1,3-dimethyl-1H-indole-2-carboxylic acid. As a molecule with a labile carboxylic acid proton, an aromatic indole core, and methyl groups, it presents several interesting challenges in NMR spectroscopy. This document provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is the peak for my carboxylic acid proton (-COOH) extremely broad or not visible at all?

This is the most common issue for carboxylic acids. The broadening, and potential disappearance, of the -COOH proton signal is almost always due to chemical exchange phenomena.

Root Cause Analysis:

The carboxylic acid proton is acidic and "labile," meaning it can rapidly exchange with other labile protons in the sample. The NMR spectrometer detects the average environment of a nucleus. If this exchange happens at a rate comparable to the NMR timescale (milliseconds), the signal broadens significantly, sometimes to the point of becoming indistinguishable from the baseline[1][2][3].

  • Self-Exchange: Molecules of this compound can exchange protons with each other. This is often facilitated by the formation of hydrogen-bonded dimers, which are common for carboxylic acids, especially in non-polar solvents[4].

  • Exchange with Water: Trace amounts of water (H₂O) in the deuterated solvent are a primary culprit. The carboxylic proton rapidly exchanges with the water protons.

  • Exchange with Deuterated Solvents: If you are using a protic deuterated solvent such as Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O), the -COOH proton will exchange with the deuterium atoms of the solvent. Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the peak for your carboxylic acid proton will disappear completely[5][6][7].

Troubleshooting Protocol:

  • Confirm the -COOH Peak with a D₂O Shake:

    • Protocol: Acquire a standard ¹H NMR spectrum. Then, add one or two drops of D₂O to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum.

    • Expected Outcome: The broad peak corresponding to the -COOH proton should disappear[4][6]. This confirms its identity as a labile proton.

  • Solvent Choice to Minimize Exchange:

    • Recommendation: Use a dry, aprotic polar solvent. DMSO-d₆ is an excellent choice because it is a strong hydrogen bond acceptor, which helps to break up the intermolecular hydrogen bonds that facilitate exchange[8]. It is also less likely to contain significant amounts of exchangeable protons compared to solvents like CDCl₃ which can absorb atmospheric moisture.

    • Action: Prepare your sample in high-quality, dry DMSO-d₆.

Question 2: All the peaks in my spectrum are broad, not just the -COOH proton. What is happening?

When the entire molecular signature is broadened, it points towards issues affecting the molecule's overall behavior in solution, specifically its relaxation properties.

Root Cause Analysis:

Broad peaks throughout a spectrum are typically caused by a short transverse relaxation time (T₂). This can be due to several factors:

  • Aggregation and Stacking: this compound can self-aggregate. This occurs through hydrogen bonding of the carboxylic acid groups and potentially π-π stacking of the indole rings[9]. These larger aggregates tumble much more slowly in solution. Slower molecular motion leads to a shorter T₂ and, consequently, broader NMR peaks[10]. This effect is often more pronounced at higher concentrations[8][11].

  • Poor Solubility/Precipitation: If the compound is not fully dissolved, you have a heterogeneous sample. Molecules rapidly transitioning between the dissolved and solid (or semi-solid) states will exhibit very broad peaks. Micro-precipitates can also severely disrupt the magnetic field homogeneity[11].

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions like Fe³⁺, Cu²⁺ from catalysts or glassware) can dramatically shorten T₂ relaxation times, causing severe peak broadening for all nearby nuclei[12][13].

  • Poor Instrument Shimming: An inhomogeneous magnetic field across the sample volume will cause nuclei of the same type to resonate at slightly different frequencies, resulting in artificially broadened peaks[10][11][14].

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing the cause of universal peak broadening.

G cluster_sample Sample Preparation Checks cluster_instrument Instrumental Checks cluster_solutions Solutions start All Peaks are Broad concentration Is sample concentration high? start->concentration solubility Is the sample fully dissolved? concentration->solubility No dilute Dilute the sample concentration->dilute Yes impurities Possible paramagnetic impurities? solubility->impurities Yes solvent Change to a more polar, H-bond disrupting solvent (e.g., DMSO-d6) solubility->solvent No (Poor Solubility) filter Filter the sample (e.g., through glass wool) solubility->filter No (Particulates) shimming Check Shimming Quality (e.g., solvent peak shape) impurities->shimming No chelator Add a chelating agent (e.g., trace EDTA) impurities->chelator Yes reshim Re-shim the instrument shimming->reshim Poor heat Gently heat the sample (Variable Temp NMR) dilute->heat Still broad? solvent->heat Still broad?

Caption: Troubleshooting workflow for universal NMR peak broadening.

Experimental Protocols:

  • Dilution Series:

    • Protocol: Prepare a series of samples at decreasing concentrations (e.g., 20 mg/mL, 10 mg/mL, 5 mg/mL, 1 mg/mL) in the same deuterated solvent.

    • Analysis: Acquire a spectrum for each sample. If the peaks sharpen significantly upon dilution, aggregation is the likely cause[8][11].

  • Variable Temperature (VT) NMR:

    • Protocol: Acquire spectra at increasing temperatures (e.g., 25 °C, 40 °C, 60 °C).

    • Analysis: If hydrogen bonding and π-π stacking are the cause of aggregation, increasing the temperature will introduce more thermal energy, disrupting these weak interactions. This should lead to faster molecular tumbling and sharper peaks[8][10].

  • Sample Filtration:

    • Protocol: If you observe any particulate matter, filter your sample directly into the NMR tube through a small plug of glass wool or a syringe filter.

    • Analysis: A significant improvement in peak shape and resolution points to the removal of insoluble material that was disrupting the magnetic field homogeneity[13].

Question 3: My peaks are not necessarily broad, but they seem to be shifting with changes in concentration. Why?

This phenomenon is also related to the intermolecular interactions discussed previously.

Root Cause Analysis:

The chemical shift of a nucleus is highly sensitive to its electronic environment. For carboxylic acids, intermolecular hydrogen bonding is a dominant factor.

  • Dimer-Monomer Equilibrium: In solution, there is an equilibrium between the hydrogen-bonded dimer and the free monomeric form of the carboxylic acid. The proton in the hydrogen bond of the dimer is in a different electronic environment (more deshielded) than the proton in the monomer.

  • Concentration Dependence: As you change the concentration, you shift this equilibrium. At higher concentrations, the dimer form is favored. At lower concentrations, the monomer is more prevalent[15]. The observed chemical shift is a weighted average of these two states. Therefore, as concentration changes, the chemical shifts of the protons involved in or near the hydrogen bonding (especially the -COOH and aromatic protons) will also change[6][16].

G cluster_high High Concentration cluster_low Low Concentration Monomer Monomer (Higher Shielding) Equilibrium Monomer->Equilibrium Dimer Hydrogen-Bonded Dimer (Lower Shielding) Equilibrium->Dimer High_Conc Favors Dimer High_Conc->Dimer Shifts Equilibrium Low_Conc Favors Monomer Low_Conc->Monomer Shifts Equilibrium

Caption: Effect of concentration on the monomer-dimer equilibrium.

Best Practices for Consistency:

  • Standardize Concentration: To ensure reproducibility and comparability between spectra, always prepare your samples at the same, clearly reported concentration.

  • Use a Disrupting Solvent: As mentioned, using a solvent like DMSO-d₆ will minimize dimerization, leading to chemical shifts that are less dependent on concentration.

Summary of Recommended Solvents

SolventTypeKey Characteristics & Recommendations
DMSO-d₆ Aprotic, PolarHighly Recommended. Excellent at disrupting hydrogen bonds and preventing aggregation, leading to sharper peaks. The -COOH proton is typically observable as a broad singlet.
Acetone-d₆ Aprotic, PolarGood alternative to DMSO-d₆. Also disrupts hydrogen bonding.
Chloroform-d (CDCl₃) Aprotic, Non-polarUse with caution. Prone to promoting aggregation via hydrogen bonding, which can cause peak broadening, especially at high concentrations. Often contains trace acid and water.
Methanol-d₄ (CD₃OD) Protic, PolarAvoid if observing the -COOH proton. The acidic proton will rapidly exchange with the solvent's deuterium, causing the signal to disappear. Can be useful for simplifying the spectrum.
Deuterium Oxide (D₂O) Protic, PolarAvoid for primary analysis. The compound may have low solubility, and the -COOH proton will exchange and disappear. Used diagnostically for the "D₂O shake" test.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link][11]

  • ResearchGate. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution | Request PDF. [Link][17]

  • JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. [Link][18]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]

  • Chemistry For Everyone. What Causes NMR Peak Broadening?. (2025). YouTube. [Link][10]

  • Chemistry123. Carboxylic acid NMR. [Link][5]

  • StackExchange. Why do the NMR peaks shift when H+ concentration and temperature are varied on the reversible hydrolysis of pyruvic acid to 2,2-dihydroxypropionate?. [Link][19]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][4]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link][6]

  • Reddit. NMR Peak Broadening : r/Chempros. [Link][9]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link][1]

  • Michigan State University. Basic Practical NMR Concepts. [Link][14]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link][16]

  • ResearchGate. How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?. [Link][8]

  • University of Potsdam. Chemical shifts. [Link][12]

  • Chemistry LibreTexts. 4.1: Obtaining and Interpreting NMR Spectra. [Link][13]

  • Small, D. M., & Shipley, G. G. (1976). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 17(3), 221-230. [Link][15]

  • Reddit. Question on H NMR spectrum of carboxylic acid / carboxylate mixtures : r/Chempros. [Link][20]

  • ResearchGate. Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. [Link][2]

  • Chemistry Stack Exchange. 1H NMR Broad peaks. [Link][3]

  • Reddit. Acetic Acid NMR in D2O : r/chemhelp. [Link][7]

  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link][21]

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Technical Support Center: Purification Strategies for 1,3-Dimethyl-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3-dimethyl-1H-indole-2-carboxylic acid and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying this important class of compounds. Our goal is to provide practical, field-tested solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles.

The purification of indole-2-carboxylic acids can be deceptively complex. While the target molecules are often crystalline solids, common synthetic routes can introduce impurities with similar polarities and functionalities, making separation difficult. This guide offers a structured approach to troubleshooting these issues, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the first purification method I should try for my crude this compound analog?

For crystalline solids, recrystallization is almost always the most efficient and scalable first-line approach. It is cost-effective and can rapidly remove baseline impurities. However, its success depends on the nature of the impurities. If the impurities are structurally very similar to the product, their solubility characteristics may be too close for effective separation by recrystallization alone, necessitating chromatographic methods. A Chinese patent suggests a "phased crystallization" method for indole-2-carboxylic acid, where the crude product is first converted to a triethylamine salt, dissolved in water, and then carefully re-precipitated by adding acid.[1] This exploits differences in pKa and solubility between the target compound and impurities.[1]

Q2: My compound is an oil or a non-crystalline solid. Is recrystallization still an option?

If your product is not a crystalline solid, direct recrystallization is not feasible. In this case, column chromatography is the preferred starting point. Occasionally, an amorphous solid can be induced to crystallize from a suitable solvent system, but this often requires significant empirical screening. Your primary strategy should shift to chromatography.

Q3: When should I choose preparative HPLC over flash column chromatography?

The choice depends on three main factors: the difficulty of the separation, the required purity, and the scale.

  • Flash Chromatography: Ideal for routine purifications (grams to kilograms), especially when the retention factor (Rf) difference between your product and impurities is greater than 0.1 on a Thin Layer Chromatography (TLC) plate. It is faster and uses less expensive stationary phases.

  • Preparative HPLC: Reserved for challenging separations where impurities are very close to or co-elute with the product in flash chromatography.[2][3] It offers much higher resolution and is suitable for achieving >99% purity, which is often required for final compounds in drug development.[2] It is, however, more expensive and time-consuming, and typically used for smaller scales (milligrams to grams).

Q4: My indole-2-carboxylic acid seems to "streak" or "tail" badly on my silica TLC plate. What causes this and how can I fix it?

This is a classic problem when running carboxylic acids on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH), but the carboxylic acid group of your molecule can still engage in strong, non-ideal interactions (like hydrogen bonding and ionic interactions) with the stationary phase. This leads to slow elution kinetics and severe peak tailing.

To fix this, add a small amount of a volatile acid, such as acetic acid (0.5-2%) or formic acid (0.1-1%), to your eluent system. The added acid protonates your indole-2-carboxylic acid, minimizing its ionic interaction with the silica and leading to sharper, more symmetrical spots on the TLC plate and peaks during column chromatography.

Troubleshooting Guide: Specific Purification Issues

Problem 1: My final product is contaminated with unreacted starting material (e.g., the corresponding ethyl ester).

Answer: This is a common issue resulting from incomplete saponification (hydrolysis) of the ester precursor. Since the ester is significantly less polar than the carboxylic acid, this separation is generally straightforward.

Recommended Strategy: Acid-Base Extraction

This is the most effective method to separate a neutral or weakly basic impurity (the ester) from an acidic product.

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃) solution. The carboxylic acid will deprotonate to form its water-soluble carboxylate salt and move into the aqueous layer. The neutral ester will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer contains the ester impurity and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1 M HCl or citric acid until the pH is around 2-3. Your pure carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove residual salts, and dry it under vacuum.

Problem 2: Column chromatography is failing to separate my product from a closely-related impurity.

Answer: When flash chromatography on silica gel is insufficient, you have two primary options: optimize the chromatographic conditions or switch to a higher-resolution technique.

Option A: Optimize Flash Chromatography

  • Change Solvent System: If a standard ethyl acetate/hexane system fails, try a different solvent combination that offers alternative selectivity. For example, a dichloromethane/methanol system can provide different interactions. For difficult separations involving indole derivatives, various solvent systems have been reported, including gradients of ethyl acetate in hexane or even more polar systems for highly functionalized analogs.[4][5][6]

  • Use a Different Stationary Phase: If silica gel fails, consider using a different stationary phase.

    • Reverse-Phase (C18) Silica: This is an excellent alternative where separation is based on hydrophobicity. Your polar carboxylic acid will elute earlier, while less polar impurities are retained longer. Eluent systems are typically mixtures of water and acetonitrile or methanol, often with 0.1% formic or trifluoroacetic acid (TFA).[7]

    • Alumina (Basic or Neutral): While less common, alumina can be effective if your impurities are sensitive to the acidic nature of silica.

Option B: Switch to Preparative HPLC

If optimization of flash chromatography is unsuccessful, preparative HPLC is the next logical step. A reverse-phase C18 column is the standard choice.

  • Method Development: First, develop a separation method on an analytical HPLC column. Screen different gradients of acetonitrile/water or methanol/water.[8] Ensure you add an acidic modifier like 0.1% formic acid for good peak shape.[2][3][8]

  • Scale-Up: Once you have a good analytical separation, scale up the method to a preparative column. The flow rate and injection volume should be increased proportionally to the column's cross-sectional area.[8]

Data Presentation: Example Chromatography Systems
Compound TypeStationary PhaseTypical Eluent SystemModifier
Indole-2-carboxylate EsterSilica GelEthyl Acetate / Hexane (Gradient)None
Indole-2-carboxylic Acid Silica Gel Dichloromethane / Methanol (Gradient) 0.5-1% Acetic Acid
Indole-2-carboxylic Acid Reverse-Phase (C18) Acetonitrile / Water (Gradient) 0.1% Formic Acid

Visualizations & Workflows

Purification Strategy Decision Tree

This diagram outlines a logical pathway for selecting the appropriate purification method.

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes flash_chrom Flash Column Chromatography is_solid->flash_chrom No (Oil/Amorphous) is_pure Is purity >95%? try_recryst->is_pure final_product Final Product is_pure->final_product Yes is_pure->flash_chrom No is_separable Are impurities separable by TLC? flash_chrom->is_separable is_separable->final_product Yes prep_hplc Preparative HPLC is_separable->prep_hplc No prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Experimental Workflow: pH-Based Purification

This diagram illustrates the acid-base extraction and precipitation workflow.

AcidBase_Workflow A 1. Dissolve crude mixture in Ethyl Acetate B 2. Wash with aqueous NaHCO3 in a separatory funnel A->B C Separate Layers B->C D Organic Layer (Contains neutral impurities like ester) C->D E Aqueous Layer (Contains sodium salt of the acid) C->E F 3. Cool aqueous layer and acidify with 1M HCl to pH ~2 E->F G 4. Collect precipitated solid by vacuum filtration F->G H 5. Wash with cold water and dry under vacuum G->H I Pure Carboxylic Acid H->I

Caption: Workflow for purification via acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification by Phased Recrystallization

This method is adapted from principles described for indole-2-carboxylic acid purification.[1]

  • Salt Formation: In a flask, suspend the crude this compound analog in a minimal amount of an organic solvent like ethanol or acetone. Add triethylamine (TEA) dropwise while stirring until the solid completely dissolves, forming the triethylammonium salt.

  • Aqueous Dissolution: Add deionized water to the solution. If any solids precipitate (these are likely non-acidic, less soluble impurities), filter them off.

  • Controlled Precipitation: Cool the clear aqueous solution in an ice bath. With vigorous stirring, add 1 M HCl dropwise. Monitor the pH. Different impurities may precipitate at different pH ranges.[1] The target indole-2-carboxylic acid should precipitate sharply as the solution becomes acidic (typically pH 2-4).

  • Isolation: Once precipitation is complete, continue stirring in the cold for 30 minutes to maximize crystal growth.

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any triethylamine hydrochloride salts.

  • Drying: Dry the purified crystals under high vacuum, preferably over a desiccant like P₂O₅.

Protocol 2: Purification by Silica Gel Flash Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system that gives your product an Rf value of ~0.2-0.4 and provides good separation from impurities. A common starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing 1% acetic acid.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample. Pack the column as a slurry in the initial, least polar eluent.

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM/MeOH), adding silica, and evaporating the solvent to dryness. Load the resulting dry powder onto the top of the packed column. This "dry loading" technique results in sharper bands and better separation.

  • Elution: Run the column using your chosen solvent system. Start with the least polar mixture and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. Traces of acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the residue in ethyl acetate and washing with brine. Dry the final product under high vacuum.

References

  • PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochim Biophys Acta.
  • SIELC Technologies. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018). Ethyl indole-2-carboxylate.
  • Google Patents. (2016). Refinement method of indole-2-carboxylic acid. CN106008311A.
  • Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid.
  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?
  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Benchchem. Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
  • PubMed Central. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography.
  • Google Patents. Process of preparing purified aqueous indole solution. US5085991A.
  • Arkivoc. Identification and synthesis of impurities formed during sertindole preparation.
  • Canadian Science Publishing. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS.
  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
  • SpringerLink. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • PubMed Central. Ethyl 1,3-dimethyl-1H-indole-2-carboxylate.
  • The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles.
  • Google Patents. Process for the preparation of indole derivatives. WO2008072257A2.
  • PubMed Central. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • PubMed Central. (2013). Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles.
  • arkat usa. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

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Technical Support Center: Stability of 1,3-dimethyl-1H-indole-2-carboxylic acid in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,3-dimethyl-1H-indole-2-carboxylic acid. This document addresses common questions and troubleshooting scenarios regarding the stability of this compound when prepared and stored in dimethyl sulfoxide (DMSO), a common solvent in drug discovery and high-throughput screening.[1][2] Understanding the stability profile of your compound in its storage solvent is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides in-depth, evidence-based answers and protocols to help you navigate potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that can affect the stability of this compound in a DMSO stock solution?

A1: The stability of any compound in DMSO, including this compound, can be influenced by several environmental and chemical factors. The most critical are:

  • Temperature: While many compounds are stable in DMSO at room temperature for extended periods, elevated temperatures can accelerate degradation.[3] DMSO itself can decompose at its boiling point (189 °C), and this decomposition can be catalyzed by acids and bases at lower temperatures.[1][4] For long-term storage, -20°C or -80°C is generally recommended.

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] The presence of water can be a more significant factor in compound degradation than oxygen.[3] Water can facilitate hydrolysis of susceptible functional groups. It is crucial to use anhydrous DMSO and handle it in a way that minimizes water absorption, for example, by working in a dry environment or under an inert atmosphere.[5]

  • Light Exposure: Photodegradation can be a concern for many organic molecules, particularly those with aromatic ring systems like indoles. It is best practice to store DMSO stock solutions in amber vials or otherwise protected from light to prevent photochemical reactions.

  • pH and Contaminants: The presence of acidic or basic impurities can catalyze the decomposition of both the compound and the DMSO solvent itself.[4] The carboxylic acid moiety of this compound makes the solution acidic. This acidity can influence the thermal decomposition of DMSO, potentially at temperatures lower than its boiling point.[4][6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce atmospheric moisture and potentially lead to precipitation of the compound if its solubility limit is exceeded at lower temperatures. However, studies have shown that for many compounds, a limited number of freeze-thaw cycles (e.g., up to 11) do not cause significant compound loss when handled properly.[3]

Q2: I suspect my stock solution of this compound has degraded. What are the first steps I should take to investigate?

A2: If you suspect degradation, a systematic approach is necessary to confirm your suspicions and identify the cause.

  • Visual Inspection: Check for any changes in the solution's appearance, such as color change or the formation of precipitate. While not definitive, these can be initial indicators of a problem.

  • Analytical Chemistry Confirmation: The most reliable way to assess stability is through analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method. A comparison of the chromatogram of the suspect solution against a freshly prepared standard or a previously validated reference sample will reveal any changes in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.

  • Mass Spectrometry (MS) Analysis: For a more in-depth investigation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of any new peaks observed in the chromatogram, providing clues to the structure of the degradation products.

The following diagram outlines a logical workflow for investigating suspected compound degradation.

G cluster_0 Troubleshooting Workflow for Suspected Degradation A Suspicion of Degradation (e.g., inconsistent assay results) B Visual Inspection (Color change, precipitate?) A->B C Prepare Fresh Standard (this compound in anhydrous DMSO) B->C D Analytical Comparison (HPLC-UV or LC-MS) C->D E Compare Chromatograms (Aged vs. Fresh Standard) D->E F Significant Degradation Detected? (>5-10% loss of parent peak, new peaks) E->F G No Significant Degradation (Review experimental procedures, e.g., dilution errors, assay conditions) F->G No H Degradation Confirmed (Initiate Forced Degradation Study to identify degradants and pathways) F->H Yes

Caption: Workflow for investigating suspected degradation of a compound in DMSO.

Q3: What are the potential degradation pathways for an indole carboxylic acid in DMSO?

A3: While specific degradation pathways for this compound in DMSO are not extensively documented in publicly available literature, we can infer potential reactions based on the known chemistry of indoles, carboxylic acids, and DMSO.

  • Oxidation: The indole ring is susceptible to oxidation.[7] DMSO can act as a mild oxidant in some organic reactions.[1] It's plausible that under certain conditions (e.g., elevated temperature, presence of catalysts), the indole nucleus could be oxidized.

  • Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation (loss of CO2), particularly when heated.[8] This would result in the formation of 1,3-dimethyl-1H-indole.

  • Reaction with DMSO Decomposition Products: The thermal decomposition of DMSO, especially when catalyzed by acids, can generate reactive species like methanethiol.[9][10] These could potentially react with the indole carboxylic acid.

  • Esterification: If the DMSO contains alcohol impurities (e.g., methanol, ethanol), there is a possibility of ester formation at the carboxylic acid group, especially under acidic conditions.

The following diagram illustrates these potential degradation routes.

G cluster_1 Potential Degradation Pathways Parent { This compound | In DMSO} Oxidation Oxidized Indole Derivatives Parent->Oxidation Oxidation (e.g., heat, contaminants) Decarboxylation 1,3-dimethyl-1H-indole Parent->Decarboxylation Decarboxylation (e.g., heat) Reaction Reaction with DMSO Decomposition Products Parent->Reaction Reaction (e.g., acidic conditions, heat)

Caption: Potential degradation pathways for this compound in DMSO.

Experimental Protocols

To proactively assess the stability of your compound, a forced degradation study is recommended.[11][12][13] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[11]

Protocol 1: General Stability Assessment using HPLC-UV

Objective: To quantify the remaining percentage of this compound in a DMSO solution under specific storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase components (e.g., HPLC-grade acetonitrile and water with 0.1% formic acid)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration (e.g., 50 µM) with the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Develop a suitable gradient elution method to achieve good separation of the parent peak from any impurities. A typical starting point could be a gradient from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 20 minutes.

    • Record the retention time and peak area of the main compound peak. This serves as your baseline (100% integrity).

  • Sample Storage: Aliquot the remaining stock solution into several amber vials, seal them tightly, and store them under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the sample to thaw completely and equilibrate to room temperature.

    • Prepare and analyze the sample by HPLC as described in step 2.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Data Summary Table:

Storage ConditionTime Point% Parent Compound RemainingObservations (New Peaks?)
Room Temp (~25°C)T=0100%None
1 Week
1 Month
4°CT=0100%None
1 Week
1 Month
-20°CT=0100%None
1 Week
1 Month
Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products under stress conditions.[11][12]

Procedure:

  • Prepare separate samples of this compound in DMSO.

  • Expose these samples to the following stress conditions (one condition per sample):

    • Acidic: Add a small volume of 0.1 M HCl.

    • Basic: Add a small volume of 0.1 M NaOH.

    • Oxidative: Add a small volume of 3% H2O2.

    • Thermal: Heat the sample at an elevated temperature (e.g., 60°C) for a defined period.

    • Photolytic: Expose the solution to UV light.

  • After the stress period (e.g., 24 hours), neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, by LC-MS to identify the mass of the parent compound and any new degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure the primary degradation pathways are observed.[14]

Summary and Best Practices

Based on general principles of chemical stability and handling of research compounds, the following best practices are recommended for ensuring the integrity of your this compound solutions:

  • Use High-Purity Reagents: Start with high-quality this compound and anhydrous DMSO.

  • Control the Environment: When preparing stock solutions, work in a low-humidity environment or under an inert gas (like nitrogen or argon) to minimize water absorption.[5]

  • Proper Storage:

    • For long-term storage, keep DMSO stock solutions at -20°C or -80°C.

    • Use amber vials or protect clear vials from light.

    • Ensure vials are tightly sealed to prevent moisture ingress.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing of the entire stock.

  • Regularly Verify Integrity: For critical experiments, re-analyze the purity of your stock solution by HPLC, especially if it has been stored for a long time.

By adhering to these guidelines and utilizing the provided protocols, researchers can minimize the risk of compound degradation and ensure the reliability of their experimental data.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Gaete, H., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry, 23(49), 19-26. [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(4). [Link]

  • Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. Journal of Organic Chemistry, 60(16), 5314-5315. [Link]

  • Jain, R., & Goyal, R. N. (2004). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Bioelectrochemistry, 65(1), 65-72. [Link]

  • Priyadarshini, G. I., & Anjani, G. (2020). A review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences, 07(01), 1389-1395. [Link]

  • Nishiyama, H., et al. (2020). Influence of organic acid on the thermal behavior of dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry, 142, 1039–1047. [Link]

  • Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. ChE 411. [Link]

  • Kanth, V. R. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(8). [Link]

  • Hage, D. S., et al. (2009). EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Journal of separation science, 32(5-6), 843-52. [Link]

  • Tani, S., et al. (2019). Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Doctoral Dissertation. [Link]

  • Ahmed, S., et al. (2018). (a) Acid catalysed decomposition of DMSO generates methanethiol in situ, which subsequently binds to In(II) ions to form In-MeSH... [Link]

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Technical Support Center: Overcoming Cell Permeability Challenges of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Indole-2-carboxylic acid derivatives represent a privileged scaffold in modern drug discovery, showing promise as potent agents against a range of targets, including HIV-1 integrase and various receptors.[1][2][3][4] However, a common and significant challenge encountered during their development is poor cell permeability. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome this critical hurdle. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

The primary obstacle is the carboxylic acid moiety itself. With a pKa typically in the range of 3.5-4.5, this group is predominantly ionized (deprotonated) at physiological pH (~7.4), rendering the molecule polar and impeding its ability to passively diffuse across the lipophilic cell membrane.[5][6] This guide provides a structured approach, from foundational concepts to advanced formulation strategies, to systematically address this challenge.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the permeability of your compounds. Understanding why a problem exists is the first step to solving it.

Q1: Why do my indole-2-carboxylic acid derivatives consistently show low cell permeability?

A1: The poor permeability of this class of compounds is multifactorial, stemming directly from its core structure:

  • Ionization: As mentioned, the C2-carboxylic acid is anionic at physiological pH. Charged species have a very high desolvation penalty—the energy required to shed their favorable interactions with water molecules to enter the lipid bilayer—which severely restricts passive diffusion.

  • Hydrogen Bonding: The indole scaffold contains a hydrogen bond donor (the indole N-H) and the carboxylic acid contains both a donor (O-H) and an acceptor (C=O).[7] These groups form strong hydrogen bonds with water. For the molecule to enter the cell membrane, these bonds must be broken, which is energetically unfavorable.

  • Low Lipophilicity: The combination of the ionizable acid and hydrogen bonding groups often results in a low distribution coefficient (logD) at pH 7.4. While increasing lipophilicity can aid permeability, it's a delicate balance, as excessively high lipophilicity can lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance.[8][9][10]

Q2: What is the difference between passive diffusion and active transport, and why is it critical for my experiments?

A2: It is crucial to distinguish between these two mechanisms as they dictate different optimization strategies.

  • Passive Diffusion: The movement of a compound across the cell membrane down its concentration gradient, without the help of a transport protein. This is the primary route for many drugs and is highly dependent on the physicochemical properties discussed in Q1 (lipophilicity, charge, size, hydrogen bonding).

  • Active Transport: The movement of a compound across the membrane mediated by transporter proteins. This process requires energy and can move compounds against their concentration gradient.

    • Influx Transporters: Move compounds into the cell.

    • Efflux Transporters: Actively pump compounds out of the cell. P-glycoprotein (P-gp) is a notorious efflux pump that is a common cause of low intracellular drug concentration and multidrug resistance.[11][12]

Understanding this distinction is key. If your compound has poor passive diffusion, you need to modify its chemical structure or formulation. If it's being actively pumped out of the cell (efflux), you must either modify the structure to avoid transporter recognition or consider co-administration with an inhibitor.

Q3: How do I choose the right initial assay to assess permeability: PAMPA or Caco-2?

A3: Your choice of initial assay depends on the stage of your project and the specific question you are asking. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay are complementary, not mutually exclusive.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay) Caco-2 Permeability Assay
Model Artificial lipid-infused membrane.[13]Differentiated human colon adenocarcinoma cell monolayer.[11]
Mechanism Measured Passive Diffusion ONLY. [14]Passive Diffusion + Active Transport (Influx & Efflux).[15]
Biological Relevance Low. Good for predicting passive transcellular permeation.High. Considered the gold standard for predicting human intestinal absorption.[16][17]
Throughput High (96- or 384-well format).[18]Low to Medium. Requires 21 days of cell culture.[19][20]
Cost & Complexity Low cost, simple, and rapid.[21]Expensive, complex, and time-consuming.
Best Use Case Early-stage discovery for high-throughput screening and rank-ordering of compounds based on intrinsic passive permeability.Lead optimization and candidate selection. Essential for determining if a compound is an efflux substrate.[11]

Recommendation: Use PAMPA in the early stages to quickly assess and optimize for passive permeability. Once you have promising candidates, advance them to the Caco-2 assay to get a more complete and biologically relevant picture that includes the potential impact of efflux transporters.

Section 2: Troubleshooting Low Permeability in Experimental Assays

This section provides actionable, step-by-step guidance for when your experimental results indicate a permeability problem.

Q4: My compound has poor permeability in the PAMPA assay. What are my next steps?

A4: A poor result in PAMPA is a clear indication that the intrinsic physicochemical properties of your molecule are unfavorable for passive diffusion.[14] The problem lies with the molecule itself, not a biological system. Your strategy should focus on chemical modification or formulation.

Below is a logical workflow for addressing this issue.

PAMPA_Troubleshooting Start Low Permeability in PAMPA Assay Assess Assess Project Stage & Target Product Profile Start->Assess MedChem Medicinal Chemistry Approach Assess->MedChem Early Stage/ Structural modification feasible Formulation Formulation Approach Assess->Formulation Late Stage/ Structure is fixed Prodrug Synthesize Ester Prodrugs (Mask Carboxylic Acid) MedChem->Prodrug IMHB Design for Intramolecular Hydrogen Bonding (IMHB) MedChem->IMHB Lipophilicity Modulate Lipophilicity (SAR) MedChem->Lipophilicity Cyclodextrin Screen with Cyclodextrins Formulation->Cyclodextrin Nano Explore Nanoparticle Formulations Formulation->Nano ReTest Re-test in PAMPA Prodrug->ReTest IMHB->ReTest Lipophilicity->ReTest Cyclodextrin->ReTest Nano->ReTest

Caption: Workflow for troubleshooting low passive permeability.

Solutions to Implement:

  • Medicinal Chemistry Approach (Prodrug Strategy): This is the most common and often most effective strategy. By converting the carboxylic acid to an ester, you create a neutral, more lipophilic prodrug. This prodrug can passively diffuse across the cell membrane, where intracellular esterase enzymes cleave the ester bond to release the active carboxylic acid parent drug inside the cell.[][23][24]

    Prodrug_Strategy Extracellular Extracellular Space Membrane Cell Membrane (Lipophilic Barrier) Prodrug_In Indole-2-COOR Intracellular Intracellular Space (Target Site) ParentDrug_Out Indole-2-COOH (Charged, Low Permeability) ParentDrug_Out->Membrane Blocked Prodrug_Out Indole-2-COOR (Prodrug) (Neutral, High Permeability) Prodrug_Out->Membrane Diffuses Esterases Esterases Prodrug_In->Esterases Hydrolysis ParentDrug_In Indole-2-COOH (Active Drug) Esterases->ParentDrug_In

    Caption: The ester prodrug strategy masks polarity for cell entry.

  • Medicinal Chemistry Approach (IMHB & Lipophilicity):

    • Intramolecular Hydrogen Bonding (IMHB): Design analogs that can form an internal hydrogen bond to mask the polar N-H or C=O groups. This "chameleon-like" effect reduces the molecule's polar surface area in a nonpolar environment, lowering the desolvation energy penalty for membrane crossing.[25][26][27][28]

    • Modulate Lipophilicity: Systematically vary substituents on the indole ring to find an optimal balance between permeability and solubility. Be mindful that simply increasing cLogP is not always the answer.[29]

  • Formulation Approach:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate your lipophilic compound in their central cavity, effectively shielding it from the aqueous environment. This can increase the concentration of free drug available at the membrane surface, thereby enhancing permeation.[30][31][32]

Q5: My compound shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction of a Caco-2 assay. How do I diagnose the problem?

A5: A low A-B Papp value in a Caco-2 assay can be due to poor passive permeability (as diagnosed by PAMPA), active efflux, poor solubility in the assay buffer, or an experimental artifact.[33] A systematic diagnosis is essential.

  • Verify Monolayer Integrity: First, rule out experimental error. Check your transepithelial electrical resistance (TEER) values. TEER should be stable and above your lab's established threshold (e.g., >300 Ω·cm²) before the experiment and should not drop by more than ~25% after the experiment.[17] A significant drop indicates the compound may be toxic to the cells, compromising the monolayer.

  • Run a Bidirectional Assay: The most critical diagnostic step is to measure permeability in the reverse direction: basolateral-to-apical (B-A).

  • Calculate the Efflux Ratio (ER): The ER is calculated as ER = Papp (B-A) / Papp (A-B).

    • If ER is close to 1 (e.g., < 2): The problem is likely poor passive permeability. Refer to the solutions in Q4.

    • If ER > 2: This strongly suggests your compound is a substrate for an active efflux transporter.[11] The compound gets into the cell but is immediately pumped back out into the apical (donor) compartment.

Q6: My Caco-2 assay shows a high efflux ratio (>2). What are my options?

A6: A high efflux ratio confirms that active efflux is the primary barrier to permeability.

  • Confirm Transporter Involvement: To confirm which pump is responsible (e.g., P-gp), repeat the bidirectional Caco-2 assay in the presence of a known, specific inhibitor. For example, verapamil or quinidine are commonly used to inhibit P-gp.[15] If the A-B permeability increases and the efflux ratio drops to ~1 in the presence of the inhibitor, you have confirmed P-gp mediated efflux.

  • Structural Modification (SAR): This is a challenging medicinal chemistry problem. You must identify the pharmacophore responsible for transporter recognition and modify it without losing on-target activity. This often involves reducing hydrogen bond donor count or subtly altering the shape and charge distribution of the molecule.

  • Advanced Delivery Systems: If structural modification is not feasible, encapsulation in nanocarriers can sometimes help the drug evade efflux pumps and enter the cell via endocytosis.[34][35]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always include appropriate controls and adapt concentrations based on the solubility and analytical sensitivity of your specific compounds.

Protocol 1: High-Throughput Permeability Screening using PAMPA

  • Objective: To determine the effective permeability coefficient (Peff) for a compound based on passive diffusion.

  • Materials:

    • PAMPA plate system (e.g., 96-well Donor and Acceptor plates).

    • Artificial membrane solution (e.g., 1-2% w/v lecithin in dodecane).[21]

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Test compounds dissolved in DMSO (10 mM stock).

    • Control compounds: High permeability (e.g., Testosterone), Low permeability (e.g., Atenolol).

    • LC-MS/MS for quantification.

  • Methodology:

    • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well Acceptor plate. You can add 1-5% DMSO to the buffer to improve the solubility of poorly soluble compounds.

    • Coat Donor Plate: Carefully pipette 5 µL of the artificial membrane solution onto the membrane of each well in the Donor plate. Allow the solvent to evaporate for 5-10 minutes.

    • Prepare Dosing Solutions: In a separate 96-well plate, prepare the dosing solutions by diluting the 10 mM stock compounds to a final concentration of 100-200 µM in PBS (pH 7.4). The final DMSO concentration should be ≤1%.

    • Start Assay: Add 150 µL of the dosing solution to each well of the coated Donor plate.

    • Assemble & Incubate: Carefully place the Donor plate into the Acceptor plate, ensuring the bottom of the donor membrane contacts the acceptor buffer. Incubate the assembly at room temperature for 4-18 hours with gentle shaking.

    • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

    • Quantification: Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells, as well as the initial donor concentration (CD(0)), using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient, Papp (in cm/s), is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: Bidirectional Caco-2 Permeability Assay

  • Objective: To determine the A-B and B-A apparent permeability (Papp) and calculate the efflux ratio.

  • Materials:

    • Caco-2 cells (ATCC HTB-37).

    • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% Pen-Strep).

    • Transwell inserts (e.g., 24-well, 0.4 µm pore size).

    • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5).

    • TEER meter ("volt-ohm meter").

    • LC-MS/MS for quantification.

  • Methodology:

    • Cell Seeding & Culture: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the media every 2-3 days, until a differentiated monolayer is formed.[17]

    • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers that meet your pre-defined integrity criteria (e.g., TEER > 300 Ω·cm²).[17]

    • Assay Preparation: Wash the monolayers with pre-warmed (37°C) transport buffer. For A-B transport, use pH 6.5 buffer in the apical (donor) side and pH 7.4 buffer in the basolateral (acceptor) side. For B-A transport, reverse this.[16]

    • Initiate Transport: Prepare the dosing solution of your test compound (e.g., 10 µM) in the appropriate donor buffer. Remove the wash buffer and add the dosing solution to the donor chamber and fresh buffer to the acceptor chamber.

      • A-B: Add dose to Apical (0.4 mL), fresh buffer to Basolateral (1.2 mL).

      • B-A: Add dose to Basolateral (1.2 mL), fresh buffer to Apical (0.4 mL).

    • Incubation & Sampling: Incubate at 37°C with gentle shaking. Take samples from the acceptor chamber at various time points (e.g., 30, 60, 90, 120 min), replacing the volume with fresh buffer. Also, take a sample from the donor chamber at the start and end of the experiment.

    • Post-Assay Integrity Check: After the final time point, measure the TEER again to ensure the compound did not damage the monolayer.

    • Quantification: Analyze all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the flux rate (dQ/dt) from the slope of the cumulative amount of compound in the acceptor chamber versus time.

    • Calculate Papp (cm/s): Papp = (dQ/dt) / (A * C0) where A is the surface area of the insert and C0 is the initial concentration in the donor chamber.

    • Calculate Efflux Ratio: ER = Papp (B-A) / Papp (A-B).

Papp (A-B) Value (x 10⁻⁶ cm/s) Predicted Human Absorption
< 1.0Low (<50%)
1.0 - 10.0Moderate (50-84%)
> 10.0High (>85%)
Adapted from Tavelin et al. and Hubatsch et al.[17]

Protocol 3: General Procedure for Ethyl Ester Prodrug Synthesis

  • Objective: To mask the carboxylic acid of an indole-2-carboxylic acid derivative via esterification.

  • Reaction: Indole-2-COOH + Ethanol --(Acid Catalyst, Heat)--> Indole-2-COOEt + H₂O

  • Materials:

    • 3-Bromo-1H-indole-2-carboxylic acid (or your derivative of interest).

    • Anhydrous Ethanol (EtOH).

    • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst.

    • Ethyl Acetate (EtOAc).

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

    • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Methodology:

    • Dissolve the indole-2-carboxylic acid starting material (1.0 eq) in anhydrous ethanol (e.g., 10 mL per 100 mg).[1]

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 eq) dropwise to the solution.

    • Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral/basic.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester product.

    • Purify the crude product using flash column chromatography as needed. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Advanced Strategies & Future Outlook

Q7: My medicinal chemistry efforts to improve permeability are compromising biological activity. What else can I do?

A7: This is a classic dilemma in drug discovery known as "multi-parameter optimization." When structural modifications are no longer a viable option, you should pivot to advanced drug delivery and formulation strategies.

  • Nanotechnology Formulations: Encapsulating your active compound within a nanocarrier can fundamentally change its ADME properties, including permeability.[34] These systems can protect the drug from degradation, improve solubility, and facilitate transport across cellular barriers via mechanisms like endocytosis, potentially bypassing efflux pumps.[35][36][37]

    Nanoparticle_Delivery Extracellular Extracellular Space Membrane Cell Membrane Endocytosis Endocytosis Intracellular Intracellular Space Nanoparticle Nanoparticle (e.g., Liposome) encapsulating Drug Nanoparticle->Membrane Bypasses Efflux Release Drug Release Endocytosis->Release ActiveDrug Active Drug at Target Release->ActiveDrug

    Caption: Nanoparticles can facilitate cell entry via endocytosis.

    Common platforms include:

    • Liposomes: Vesicles composed of a lipid bilayer.

    • Polymeric Nanoparticles: Such as those made from PLGA, which are biodegradable and biocompatible.[37]

    • Dendrimers and Micelles. [34]

By shifting focus from modifying the drug to modifying its delivery vehicle, you can often overcome permeability barriers while preserving the optimal chemical structure for biological activity.

References

  • ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate. [Link]

  • Gulten, G., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. [Link]

  • Lokey, R. S., et al. (N.A.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Institutes of Health. [Link]

  • Stella, V. J. (N.A.). Prodrugs of Carboxylic Acids. Semantic Scholar. [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. [Link]

  • Garrido, M., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. [Link]

  • Luo, C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • JRC Big Data Analytics Platform. (N.A.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC. [Link]

  • Appendino, G., et al. (N.A.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]

  • Szakács, Z., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Mena, M., et al. (N.A.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Institutes of Health. [Link]

  • Warhurst, A., et al. (2009). Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. PubMed. [Link]

  • Nishida, K., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]

  • Evotec. (N.A.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Evotec. (N.A.). Caco-2 Permeability Assay. Evotec. [Link]

  • Loftsson, T., et al. (N.A.). Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing. PubMed. [Link]

  • Ji, H., et al. (N.A.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

  • Shukla, N., et al. (2025). Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment. PubMed. [Link]

  • Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. ACS Publications. [Link]

  • Creative Bioarray. (N.A.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Shultz, M. D. (N.A.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]

  • Fenyvesi, É., et al. (N.A.). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI. [Link]

  • Carbone, C., et al. (N.A.). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. PubMed Central. [Link]

  • Shityakov, S., et al. (2025). How hydrogen bonds impact P-glycoprotein transport and permeability. ResearchGate. [Link]

  • Naylor, M. R., et al. (N.A.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]

  • Gao, Y., et al. (2025). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. PubMed. [Link]

  • BioAssay Systems. (N.A.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Carbone, C., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Meier, C., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry. [Link]

  • Bär, K., et al. (N.A.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]

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Sources

resolving ambiguous mass spectrometry results for indole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mass Spectrometry of Indole Compounds

Welcome to the technical support center for resolving ambiguous mass spectrometry results for indole-containing compounds. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter challenges in the structural elucidation and quantification of indoles. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance the reliability of your data.

Troubleshooting Guide: Resolving Specific Ambiguities

This section addresses complex, specific challenges you may encounter during your analysis. Each entry details the problem, explores the underlying scientific causes, and provides a step-by-step protocol for resolution.

Q1: How can I differentiate between indole positional isomers (e.g., 3-nitroindole vs. 5-nitroindole) that co-elute and produce the same molecular ion?

The Problem: You observe a single chromatographic peak with a molecular ion (e.g., m/z 163.0451 for [C₈H₆N₂O₂ + H]⁺) that could correspond to multiple positional isomers of a substituted indole. Standard collision-induced dissociation (CID) at low energies yields a nearly identical MS/MS fragmentation pattern, making unambiguous identification impossible.

Probable Causes: Positional isomers often share common fragmentation pathways, especially when the fragmentation is dominated by the stable indole core rather than the substituent. At low collision energies, the fragmentation may not be energetic enough to produce unique product ions that are characteristic of the substituent's position on the indole ring.

Step-by-Step Solutions:

  • Optimize Chromatographic Separation: Before resorting to advanced MS techniques, ensure your liquid chromatography (LC) method is fully optimized.

    • Protocol: Systematically screen different column chemistries (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl (PFP)) and mobile phase modifiers. A PFP column, for instance, can offer alternative selectivity for aromatic and electron-deficient compounds like nitroindoles. Experiment with gradient length and temperature to maximize resolution. Even partial separation can aid in spectral deconvolution. For instance, a study on nitroindole isomers demonstrated successful separation by comparing chromatograms of standards, which allowed for the definitive assignment of 3-nitroindole.[1][2]

  • Energy-Resolved Mass Spectrometry (MS/MS): Systematically increase the collision energy to uncover subtle differences in fragmentation pathways.

    • Protocol: Perform a collision energy ramp experiment. Acquire MS/MS data at incremental collision energies (e.g., stepping from 10 eV to 70 eV in 5 eV increments). While low-energy spectra may be identical, higher energies can induce unique fragmentation patterns or significant changes in the relative abundances of shared fragment ions.[3] Plot the relative abundance of key fragments against collision energy to create "breakdown curves," which can serve as fingerprints for each isomer.

  • Advanced Fragmentation Techniques: If available, utilize alternative fragmentation methods beyond CID.

    • Protocol: Employ Ultraviolet Photodissociation (UVPD). This technique can induce different bond cleavages compared to CID, often yielding unique fragments that can distinguish isomers.[3]

  • Ion Mobility Spectrometry (IMS): Use IMS to separate the isomeric ions in the gas phase based on their size, shape, and charge (their collision cross-section, CCS).

    • Protocol: If your instrument is equipped with an ion mobility cell (e.g., DTIMS, TWIMS), acquire IMS-MS data.[4][5] Isomers with different substitution patterns will often have distinct shapes, leading to different drift times and baseline separation in the mobilogram, even if they have identical m/z values.[6][7] This technique adds an orthogonal separation dimension and can provide high-confidence identification.[8]

Q2: My spectrum shows an unexpected [M+16]⁺ peak for my indole analyte. What is this, and how can I prevent it?

The Problem: Alongside the expected molecular ion, you observe a significant ion at 16 Da higher, suggesting the addition of an oxygen atom. This can complicate quantification and interpretation, especially if you are studying oxidative metabolism.

Probable Causes: This is a classic sign of in-source oxidation. Indoles, particularly at the C3 position, are electron-rich and susceptible to oxidation. This can happen enzymatically in biological systems but also artificially within the electrospray ionization (ESI) source.[9][10][11] The high voltages and oxidative potential in the ESI plume can convert an indole to a hydroxyindole or other oxidized species.[12]

Step-by-Step Solutions:

  • Verify the Source of Oxidation: First, confirm the oxidation is not from the sample itself (e.g., degradation during storage or sample preparation).

    • Protocol: Re-analyze a freshly prepared standard. If the [M+16]⁺ peak is still present, the issue is likely instrumental. If not, the sample handling protocol should be reviewed for sources of oxidation (e.g., exposure to air, light, or oxidizing reagents).

  • Modify Mobile Phase Composition: Introduce a mild antioxidant to the mobile phase to scavenge oxidative species in the ESI source.

    • Protocol: Add a low concentration of an antioxidant like ascorbic acid (~0.01%) to your mobile phase. This can reduce the oxidative potential without significantly altering chromatography or suppressing ionization of your target analyte.

  • Optimize ESI Source Parameters: Tune the source conditions to be as "gentle" as possible to minimize the electrochemical reactions that cause oxidation.

    • Protocol: Methodically reduce the capillary voltage and source temperature. Check for the presence of any UV detectors in-line before the mass spectrometer, as the lamp can sometimes induce oxidation.[13] Ensure high-purity nitrogen is used as the nebulizing and drying gas to minimize the presence of oxygen.

  • Use an Alternative Ionization Source: If the problem persists and is severe, consider a less energetic ionization technique.

    • Protocol: If available, switch to Atmospheric Pressure Chemical Ionization (APCI). APCI has a different ionization mechanism that may be less prone to inducing in-source oxidation for certain compounds.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the mass spectrometric behavior of indole compounds.

Q: What are the characteristic fragment ions of the indole core? The indole ring is highly stable, but under sufficient collision energy, it produces a characteristic fragmentation pattern. Key losses and fragments include the sequential loss of HCN, leading to characteristic ions.[14][15] Product ions at m/z 130, 116, and 89 are often considered characteristic of the indole moiety.[14][16] For substituted indoles, a primary fragmentation is often the cleavage of the bond between the indole ring and the side chain.[17]

Q: What are the most common adducts I should expect for indole compounds in ESI-MS? In electrospray ionization (ESI), adduct formation is common and can help confirm the molecular weight of your analyte.[18][19] The specific adducts depend on the mobile phase composition and the cleanliness of your system.[20]

Positive Ion Mode Adducts Mass Difference (Da) Negative Ion Mode Adducts Mass Difference (Da)
[M+H]⁺+1.0078[M-H]⁻-1.0078
[M+NH₄]⁺+18.0344[M+Cl]⁻+34.9688
[M+Na]⁺+22.9898[M+HCOO]⁻+44.9977
[M+K]⁺+38.9637[M+CH₃COO]⁻+59.0133
[M+CH₃CN+H]⁺+42.0344[M+CF₃COO]⁻+112.9850
Data compiled from common MS resources.[21][22]

Q: My MS/MS spectrum for tryptamine is dominated by a fragment ion, not the precursor. Is this normal? Yes, this is a known phenomenon for certain tryptophan-derived metabolites like tryptamine and serotonin.[23] These compounds can undergo efficient in-source fragmentation or have very low-energy fragmentation pathways, leading to the N–Cα bond dissociation. The resulting spiro[cyclopropane-indolium] fragment ion can be more stable and thus more abundant than the protonated molecular ion. For quantitative analysis using multiple reaction monitoring (MRM), it is often more sensitive to use this intense fragment ion as the precursor ion for the MS/MS transition.[23]

Q: How can chemical derivatization help resolve ambiguities? Chemical derivatization is a powerful strategy to overcome common analytical challenges.[24]

  • Improving Chromatographic Separation: Derivatizing isomers with a bulky reagent can alter their physicochemical properties, often enhancing their separation on a standard LC column.[25]

  • Enhancing Ionization Efficiency: For indoles with poor ionization, derivatization can add a permanently charged group or a more easily ionizable moiety, significantly boosting signal intensity.[26]

  • Inducing Unique Fragmentation: Derivatization changes the molecule's structure, which in turn alters its fragmentation pattern. This can be used to direct fragmentation to a specific part of the molecule, creating unique and predictable product ions that can be used to distinguish isomers or confirm a structure.[27]

A common approach involves derivatizing indole amines with reagents like propionic anhydride to make their chemical properties more uniform for simultaneous analysis.[26]

Visualizations

Workflow for Resolving Ambiguous Indole Signals

This diagram outlines a logical workflow for troubleshooting an unidentified or ambiguous signal suspected to be an indole compound.

cluster_0 Initial Data Review cluster_1 Troubleshooting Path cluster_2 Confirmation A Ambiguous Signal Detected (m/z, RT) B High-Resolution MS: Confirm Elemental Composition A->B C Database Search: (e.g., METLIN, ChemSpider) B->C D Is Isomerism Suspected? C->D E Is it an Unexpected Adduct or In-Source Product? D->E No F Energy-Resolved MS/MS & Ion Mobility (IMS) D->F Yes G Optimize Source Conditions & Mobile Phase E->G Yes I Confirm with Authentic Reference Standard E->I No, structure unknown H Chemical Derivatization for Structural Differentiation F->H G->I H->I J Structure Confirmed I->J

Caption: Decision workflow for identifying ambiguous mass spectrometry signals.

Common Fragmentation of the Indole Core

This diagram illustrates a simplified, representative fragmentation pathway for a protonated C3-substituted indole, such as tryptamine.

cluster_frags Collision-Induced Dissociation (CID) parent Protonated Tryptamine [M+H]⁺ m/z 161.107 frag1 Spiro[cyclopropane-indolium] ion (Loss of NH₃) m/z 144.081 parent->frag1 -NH₃ frag2 Quinolinium-type ion m/z 130.065 frag1->frag2 Rearrangement frag3 Further Fragmentation m/z 116, 89 frag2->frag3 -CH₂N, -HCN

Caption: Generalized CID fragmentation pathway for tryptamine.

References

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]

  • Lin, H., et al. (2008). p-dimethylaminocinnamaldehyde derivatization for colorimetric detection and HPLC-UV/vis-MS/MS identification of indoles. PubMed. Available from: [Link]

  • Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

  • Powers, J.C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Available from: [Link]

  • van Faassen, M., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 65(11), 1388-1396. Available from: [Link]

  • Lin, P., et al. (2015). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 119(19), 4547-4555. Available from: [Link]

  • Gillam, E.M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. Available from: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available from: [Link]

  • Santa, T. (2016). Chemical derivatization in LC-MS bioanalysis: current & future challenges. Bioanalysis. Available from: [Link]

  • Groessl, M., et al. (2015). High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. The Analyst, 140(20), 6904-6911. Available from: [Link]

  • Stow, S.M., et al. (2017). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Annual Review of Analytical Chemistry, 10, 265-286. Available from: [Link]

  • Lin, P., et al. (2015). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship, University of California. Available from: [Link]

  • Li, T., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8089. Available from: [Link]

  • Li, T., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Preprints.org. Available from: [Link]

  • Costas, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9636-9646. Available from: [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428. Waters. Available from: [Link]

  • McLean, J.A. (2014). Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules. Methods in Molecular Biology, 1188, 151-168. Available from: [Link]

  • How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate. Available from: [Link]

  • Groessl, M., et al. (2015). High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. Sci-Hub. Available from: [Link]

  • Using Ion Mobility to separate different designer drug metabolites. LabRulez LCMS. Available from: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available from: [Link]

  • Espinoza, E.O., et al. (2022). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high-resolution mass spectrometry. Drug Testing and Analysis, 14(4), 654-665. Available from: [Link]

  • Tsutsui, H., et al. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. The Analyst, 145(2), 575-582. Available from: [Link]

  • Adduits ESI MS. Scribd. Available from: [Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives. ResearchGate. Available from: [Link]

  • How to avoid in-source oxidation of compounds during ESI? ResearchGate. Available from: [Link]

  • Chocholoušková, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 3045-3057. Available from: [Link]

  • Kruve, A., et al. (2013). Sodium adduct formation efficiency in ESI source. Journal of Mass Spectrometry, 48(6), 695-702. Available from: [Link]

  • Tyan, Y.C., et al. (2012). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics, 12(10), 1492-1503. Available from: [Link]

  • Riba, A., et al. (2018). Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED. ACS Chemical Neuroscience, 9(12), 2883-2890. Available from: [Link]

  • Chen, Y.L., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Metabolites, 13(6), 724. Available from: [Link]

Sources

enhancing the selectivity of 1,3-dimethyl-1H-indole-2-carboxylic acid for its target

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-Dimethyl-1H-indole-2-carboxylic Acid

Welcome to the technical support resource for researchers working with this compound and its derivatives. This guide is designed to provide in-depth, actionable advice for enhancing the target selectivity of this promising scaffold. As drug development professionals, we understand that achieving high selectivity is paramount for minimizing off-target effects and creating a viable therapeutic candidate. This center moves beyond simple protocols to explain the underlying principles, empowering you to make rational, data-driven decisions in your experimental design.

Section 1: Frequently Asked Questions - First Principles of Selectivity

This section addresses foundational concepts that are crucial for troubleshooting selectivity issues.

Q1: My this compound derivative is highly potent, but it hits multiple targets. Why is this happening?

This is a common challenge. The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets, including HIV-1 integrase, various enzymes like IDO1/TDO, and G-protein coupled receptors[1][2][3]. Your compound's promiscuity likely stems from two key factors:

  • Conserved Binding Features: The core scaffold may be interacting with features that are common across multiple protein families, such as a hydrophobic pocket that accommodates the indole ring or a cationic residue that interacts with the carboxylic acid.

  • Lack of Discriminating Interactions: Your current molecule may fit well into the general shape of the binding pocket of your primary target, but it lacks specific chemical features that would prevent it from binding to the pockets of closely related off-targets. The goal is not just to fit the "lock" (your target) but to not fit other similar "locks" (off-targets).

Q2: I keep hearing "potency" and "selectivity" used together. What is the functional difference in the context of drug design?

While related, these terms describe different, critical aspects of a compound's profile:

  • Potency is a measure of the drug concentration required to produce a specific effect (e.g., IC50 or Kd). It answers the question: "How much of the compound do I need?"

  • Selectivity refers to a drug's ability to bind to its intended target with greater affinity than to other, unintended targets. It answers the question: "How well does the compound distinguish between the right target and the wrong ones?"

A compound can be highly potent but poorly selective, making it a poor candidate due to the high risk of off-target toxicity. The ideal compound has both high potency for the intended target and high selectivity over all other potential targets[4].

Q3: What are the fundamental scientific principles I can leverage to rationally improve selectivity?

Rational drug design for selectivity enhancement is based on exploiting the subtle differences between your on-target and off-target proteins. There are five core principles you can manipulate[4][5][6]:

  • Shape Complementarity: Exploiting differences in the size and shape of the binding pockets. You can add or modify substituents on your indole scaffold to create a steric clash with the off-target protein while maintaining a favorable fit in the on-target.

  • Electrostatics: Capitalizing on differences in the charge distribution and hydrogen bonding networks within the binding sites. Introducing polar or charged groups on your molecule can form favorable interactions with the on-target that are unfavorable (repulsive) in the off-target[5][7].

  • Protein Flexibility: Proteins are not static. Selectivity can be achieved by designing a compound that binds to a specific conformation (shape) that is more easily adopted by your on-target than by your off-target[6].

  • Hydration (Water Networks): Exploiting differences in the network of water molecules within the binding site. A modification to your compound might displace a high-energy (unhappy) water molecule in your on-target, providing a favorable energetic gain, while this is not possible in the off-target[5].

  • Allostery: Designing a molecule that binds to a secondary (allosteric) site on the target protein that is not present on the off-target. This can provide an exquisite level of selectivity[8].

Section 2: Troubleshooting Guide - A Workflow for Quantifying and Characterizing Selectivity

Issue: You have a potent hit compound but lack a clear, quantitative understanding of its selectivity profile. Without this data, any effort to improve selectivity is effectively blind.

Solution: Implement a systematic workflow to first establish a baseline selectivity profile and then precisely measure the thermodynamic parameters of binding to your top on- and off-targets.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Validation cluster_2 Phase 3: Rational Design Input A Potent Hit Identified (e.g., IC50 < 1µM on Target X) B Selectivity Panel Screening (e.g., KinomeScan, SafetyScreen) A->B Broad Profiling C Biophysical Screen (DSF) vs. Target X and Top Off-Target Y B->C Identify Key Off-Targets D Isothermal Titration Calorimetry (ITC) Determine Kd, ΔH, ΔS for Target X C->D E Isothermal Titration Calorimetry (ITC) Determine Kd, ΔH, ΔS for Off-Target Y C->E F Calculate Selectivity Index (Kd_Off-Target / Kd_On-Target) D->F E->F G Thermodynamic Signature (Enthalpy vs. Entropy Driven) F->G H Input for Structure-Based Design (Go to Section 3) G->H

Caption: Workflow for Establishing a Quantitative Selectivity Profile.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Rapid Selectivity Screening

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to assess whether your compound binds to and stabilizes a protein. By comparing the shift in melting temperature (ΔTm) for your on-target versus off-targets, you can get a quick readout of selectivity.[9][10][11]

Objective: To determine the thermal stabilization (ΔTm) induced by this compound on the primary target (Target X) and a key off-target (Off-Target Y).

Materials:

  • Purified Target X and Off-Target Y protein (≥95% purity).

  • Real-Time PCR instrument (e.g., QuantStudio 6/7).

  • 96-well or 384-well PCR plates.

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).

  • Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound stock (10 mM in 100% DMSO).

Step-by-Step Methodology:

  • Protein Preparation: Dilute proteins in Assay Buffer to a final concentration of 2-5 µM. Centrifuge at >14,000 x g for 10 minutes at 4°C to remove any aggregates.

  • Compound Dilution: Prepare a serial dilution of your compound in Assay Buffer. Ensure the final DMSO concentration in the assay will be constant and low (e.g., ≤ 1%).

  • Assay Plate Setup: In each well of the PCR plate, prepare the following reaction mix (20 µL total volume):

    • Protein solution (to final concentration of 2 µM).

    • SYPRO Orange dye (to final concentration of 5x).

    • Compound dilution (to desired final concentration, e.g., 10 µM).

    • Assay Buffer to bring the total volume to 20 µL.

    • Controls: Include "protein + dye + buffer" (no compound) and "buffer + dye" (no protein) wells.

  • Instrument Run:

    • Seal the plate securely.

    • Centrifuge briefly to collect contents at the bottom.

    • Place in the RT-PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min. Collect fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition.

    • Determine the melting temperature (Tm), which is the midpoint of this transition (often calculated by finding the peak of the first derivative).

    • Calculate the thermal shift: ΔTm = Tm (with compound) - Tm (no compound) .

    • A larger ΔTm indicates stronger binding and stabilization. Compare the ΔTm for Target X vs. Off-Target Y.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Signature

ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry 'n') in a single experiment[12][13]. This data is invaluable for understanding why a compound is selective.

Objective: To determine the full thermodynamic parameters of the compound binding to Target X and Off-Target Y.

Materials:

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC).

  • Purified Target X and Off-Target Y protein (≥95% purity, concentrated).

  • Compound stock (high concentration).

  • Dialysis buffer (must be identical for protein and compound).

Step-by-Step Methodology:

  • Sample Preparation (CRITICAL):

    • Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Dissolve the compound in the final dialysis buffer. The buffer for the protein in the cell and the compound in the syringe must be perfectly matched to avoid large heats of dilution. [14]

    • Degas all solutions immediately before use.

  • Concentration Determination: Accurately measure the final concentrations of protein and ligand. Errors in concentration directly impact the calculated stoichiometry and affinity[14].

  • Instrument Setup:

    • Cell: Load the protein into the sample cell (typically 5-50 µM).

    • Syringe: Load the compound into the injection syringe (typically 10-15 times the molar concentration of the protein).

    • Set the experimental temperature (e.g., 25°C).

  • Titration Experiment:

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution.

    • The instrument measures the differential power required to keep the sample and reference cells at the same temperature, which corresponds to the heat of binding.

  • Data Analysis:

    • The raw data is a series of peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one set of sites) to extract the key parameters:

      • Kd (Dissociation Constant): A measure of affinity. Lower Kd = higher affinity.

      • ΔH (Enthalpy): Heat change due to bond formation/breakage.

      • ΔS (Entropy): Change in disorder of the system (e.g., from release of water molecules).

      • n (Stoichiometry): The molar ratio of binding (e.g., n=1 suggests one molecule binds to one protein).

Interpreting the Results for Selectivity: By comparing the ITC data for Target X and Off-Target Y, you can understand the thermodynamic drivers of selectivity. For example:

  • Enthapy-Driven Selectivity: Binding to Target X shows a large negative ΔH, while binding to Off-Target Y is less favorable. This suggests your compound makes stronger hydrogen bonds or van der Waals contacts with the on-target.

  • Entropy-Driven Selectivity: Binding to Target X shows a large positive TΔS, perhaps from displacing an ordered water network that is not present in the off-target.

Section 3: Enhancement Strategies - Rational Design and Modification

Once you have quantitatively defined the selectivity problem, you can employ rational strategies to engineer selectivity into your this compound scaffold.

Strategy 1: Structure-Based Drug Design (SBDD)

SBDD is a powerful approach that uses high-resolution 3D structural information of your on- and off-targets to guide chemical modifications[8][15][16].

Core Logic:

  • Obtain 3D structures of your compound bound to both Target X and Off-Target Y (via X-ray crystallography or Cryo-EM).

  • Overlay the two structures to identify differences in the binding pockets.

  • Design new analogs of your compound that exploit these differences.

G A Obtain Co-Crystal Structures (Target X + Inhibitor) (Off-Target Y + Inhibitor) B Align and Overlay Binding Pockets A->B C Identify Key Differences (Residue size, charge, hydrophobicity) B->C D Design New Analog C->D E Exploit Size Difference (Add bulky group to clash with Off-Target Y) D->E Shape F Exploit Charge Difference (Add H-bond donor/acceptor for Target X) D->F Electrostatics G Synthesize & Test (Return to Section 2 Workflow) E->G F->G

Caption: Logic flow for Structure-Based Drug Design (SBDD) to enhance selectivity.

Strategy 2: Computationally-Guided Design

When experimental structures are unavailable or to screen ideas before synthesis, computational methods are invaluable.

  • Molecular Docking: Predicts the preferred binding pose of your compound in the protein's active site. Docking your lead compound into a homology model of an off-target can reveal potential steric clashes or missed interactions that can be exploited.

  • Free Energy Perturbation (FEP): A more rigorous method that calculates the relative binding affinity between two similar molecules. FEP can be used to predict whether a proposed chemical modification will improve selectivity before committing to synthesis, potentially saving significant time and resources[17][18]. A variety of computational tools can predict potential off-target interactions based on chemical similarity and machine learning models[19][20][21].

Strategy 3: SAR-Driven Medicinal Chemistry on the Indole Scaffold

Based on the principles of SBDD and computational chemistry, here are specific, testable hypotheses for modifying the this compound scaffold.

Modification SiteRationaleExample ModificationDesired Outcome
Indole 3-position (CH₃) Exploit Shape: The methyl group points into a pocket. Increasing its size can create a steric clash with a larger residue in the off-target.Replace -CH₃ with -CH(CH₃)₂ (isopropyl) or cyclopropyl.Decrease affinity for off-target while maintaining on-target affinity.
Indole Core (positions 5, 6) Exploit Electrostatics: These positions are often solvent-exposed. Adding polar groups can engage in specific H-bonds with the on-target not possible in the off-target.Add a 5-fluoro, 5-methoxy, or 6-amino group.Increase affinity for on-target through favorable electrostatic interactions.
Indole 1-position (N-CH₃) Vector for Exploration: The N-methyl group can be replaced with a longer chain to probe for new interactions in an adjacent pocket unique to the on-target.Replace -CH₃ with -(CH₂)₂-OH or -(CH₂)₂-morpholine.Discover new binding interactions that enhance affinity and selectivity.
Carboxylic Acid (2-position) Modulate Acidity & Interactions: The carboxylate is a key interaction point. Replacing it with a bioisostere can change the pKa and geometry of H-bonding.Replace -COOH with a tetrazole ring.Alter the H-bonding network to be more favorable for the on-target.

Hypothetical Selectivity Data Table:

CompoundModificationTarget X Kd (nM)Off-Target Y Kd (nM)Selectivity Index (Y/X)
Parent 1,3-dimethyl501503
Analog 1 3-isopropyl65>10,000>150
Analog 2 5-fluoro201206
Analog 3 1-(2-hydroxyethyl)4550011

Section 4: Advanced Troubleshooting - Cellular Context

Q: My compound is highly selective in my biochemical (DSF, ITC) assays, but it's still showing off-target effects in my cell-based assays. What's going on?

This is a critical transition point where many compounds fail. A successful in vitro profile does not guarantee success in a complex cellular environment. Here are the likely culprits:

  • Differential Permeability: Your compound may not readily enter cells, requiring you to use high concentrations that then engage low-affinity off-targets.

  • Target Abundance and Location: Your on-target might be expressed at low levels or in a different cellular compartment than a highly abundant off-target. Even with a 100-fold selectivity, if the off-target is 1000 times more abundant, you will see significant off-target engagement.

  • Metabolism: Your compound could be metabolized by cellular enzymes into a new chemical entity that has a different selectivity profile.

  • Phenotypic vs. Target-based Effects: The cellular phenotype you are observing may be a result of downstream pathway modulation rather than direct inhibition of your intended target[22].

Troubleshooting Steps:

  • Confirm Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to your intended target in an intact cellular environment.

  • Use a Structurally Unrelated Control: Test a known, selective inhibitor of the same target that has a different chemical scaffold. If it produces the same phenotype, it increases confidence that you are on-target. If it doesn't, your compound's phenotype is likely due to off-target effects[22].

  • Perform a Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of your target protein. If your compound's effect disappears in these cells, it is on-target.

Section 5: References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Johnson, J. L., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424-1444. [Link]

  • Abel, R., et al. (2020). Is Structure-Based Drug Design Ready for Selectivity Optimization? Journal of Chemical Information and Modeling, 60(11), 5346-5360. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. MIT DSpace. [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Li, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(21), 7248. [Link]

  • Patsnap Synapse. (2025). How to improve drug selectivity? Patsnap. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112028. [Link]

  • Amouzadeh, H. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788. [Link]

  • Abel, R., et al. (2020). Is structure based drug design ready for selectivity optimization? bioRxiv. [Link]

  • Domainex. (n.d.). Structure-Based Drug Design, SBDD. Domainex. [Link]

  • Abel, R., et al. (2020). Is Structure-Based Drug Design Ready for Selectivity Optimization? ResearchGate. [Link]

  • Drug Discovery News. (2023). The power of structure-based drug design. Drug Discovery News. [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • Lawrence Livermore National Laboratory. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]

  • Lampa, S., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 6, 529. [Link]

  • Amouzadeh, H. R., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(17), 13247. [Link]

  • Lu, D., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 21(8), 1047. [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

  • Qiao, H., et al. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Lampa, S., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 6, 529. [Link]

  • Qiao, H., et al. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ResearchGate. [Link]

  • protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay). protocols.io. [Link]

  • Springer Protocols. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Springer. [Link]

  • CureFFI.org. (2016). Isothermal titration calorimetry. CureFFI.org. [Link]

  • Jackson, T. W., et al. (2024). Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry. STAR Protocols, 5(4), 103386. [Link]

  • Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). Unchained Labs. [Link]

  • ResearchGate. (2021). How to interpret Isothermal Titration Calorimetry data? ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Giri, R., et al. (2015). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. Methods in Molecular Biology, 1229, 467–483. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). Harvard Medical School. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 918–922. [Link]

  • Zhang, H., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 240, 114402. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Indole-Based Monocarboxylate Transporter 1 (MCT1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reprogramming of cellular metabolism is a cornerstone of cancer biology, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] A key feature of this altered metabolism is the "Warburg effect," where cancer cells exhibit high rates of glycolysis and lactate production, even in the presence of oxygen.[2][3] This metabolic phenotype necessitates efficient transport of lactate across the cell membrane, a process mediated by monocarboxylate transporters (MCTs).[4]

Among the MCT family, Monocarboxylate Transporter 1 (MCT1; also known as SLC16A1) has emerged as a critical regulator of tumor metabolism and a highly promising therapeutic target.[5][6] MCT1 facilitates the transport of lactate and other monocarboxylates, playing a central role in the metabolic symbiosis between glycolytic and oxidative tumor cells, thereby fueling tumor progression, angiogenesis, and immune evasion.[2][6][7] Consequently, inhibiting MCT1 represents a strategic approach to disrupt tumor energy homeostasis and survival.[3]

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant anti-cancer properties.[8][9] Recently, a novel class of indole derivatives has been identified as potent and selective inhibitors of MCT1, offering a new therapeutic avenue.[10][11][12]

This guide provides an in-depth comparison of the efficacy of a leading class of indole-2-carboxamide MCT1 inhibitors against other prominent indole and non-indole MCT1 inhibitors. We will delve into their mechanisms of action, present supporting experimental data from preclinical studies, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for navigating this exciting therapeutic space.

The Therapeutic Target: Monocarboxylate Transporter 1 (MCT1)

MCT1 is a proton-linked transmembrane transporter responsible for the bidirectional movement of monocarboxylates like lactate, pyruvate, and ketone bodies.[4][13] In the tumor microenvironment, MCT1 is a key player in a phenomenon known as metabolic symbiosis. Glycolytic tumor cells in hypoxic regions export large amounts of lactate via MCT4 (a low-affinity exporter). This extracellular lactate is then taken up by more oxygenated tumor cells via MCT1 (a high-affinity transporter), where it is converted to pyruvate and used as a fuel source for oxidative phosphorylation (OXPHOS).[2][6] This metabolic coupling allows the tumor to efficiently utilize available glucose and sustain its growth.[2][6][7]

Inhibition of MCT1 disrupts this symbiosis, leading to several anti-tumor effects:

  • Starvation of Oxidative Cancer Cells: Blocking lactate uptake deprives oxidative cells of a key energy source.[6]

  • Intracellular Acidification: In glycolytic cells that rely on MCT1 for lactate export, inhibition leads to a buildup of intracellular lactate and protons, causing cytotoxic acidosis.[2]

  • Modulation of the Tumor Microenvironment: Blocking lactate export can alleviate the immunosuppressive acidic microenvironment, potentially enhancing the efficacy of immunotherapies.[6]

Diagram: The Role of MCT1 in Tumor Metabolic Symbiosis

MCT1_Pathway cluster_0 Hypoxic/Glycolytic Tumor Cell cluster_1 Extracellular Space cluster_2 Normoxic/Oxidative Tumor Cell Glucose_in Glucose Glycolysis Glycolysis Glucose_in->Glycolysis Lactate_glyc Lactate Glycolysis->Lactate_glyc MCT4 MCT4 Lactate_glyc->MCT4 Export Lactate_extra Lactate Pool MCT4->Lactate_extra MCT1 MCT1 Lactate_extra->MCT1 Lactate_ox Lactate MCT1->Lactate_ox Import Pyruvate Pyruvate Lactate_ox->Pyruvate TCA_Cycle TCA Cycle & OXPHOS Pyruvate->TCA_Cycle ATP ATP TCA_Cycle->ATP Inhibitor Indole Inhibitor Inhibitor->MCT1 Blocks

Caption: MCT1's role in the tumor metabolic microenvironment.

Comparative Analysis of MCT1 Inhibitors

The landscape of MCT1 inhibitors is expanding, with several chemical classes demonstrating potent activity. Here, we compare the novel indole-2-carboxamides with other key inhibitors.

Class 1: Indole-2-Carboxamide Derivatives

Recent studies have unveiled a series of indole-based molecules, specifically indole-2-carboxamides, as a new structural class of highly potent and antiproliferative MCT1 inhibitors.[10][11][12] A comprehensive study synthesized and evaluated a library of 16 such derivatives, identifying lead compounds with nanomolar efficacy.[12][14]

Key Efficacy Data: The lead compound from this series, Compound 24 , demonstrated superior potency compared to the reference compound AR-C155858.[12] These indole derivatives exhibit excellent functional inhibition of MCT1 and significant antiproliferative activity against MCT1-expressing cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast cancer), while showing selectivity over the related transporter MCT4.[10][12]

A particularly noteworthy finding is that Compound 24 also possesses significant inhibitory power against the multidrug transporter ABCB1 (P-glycoprotein), suggesting it could reverse multidrug resistance (MDR) in cancer cells—a highly desirable feature for a novel oncology therapeutic.[10][14]

Class 2: Clinically Investigated Non-Indole Inhibitors
  • AZD3965: Developed by AstraZeneca, AZD3965 is a first-in-class, potent, and selective MCT1 inhibitor (IC50 ≈ 1.6 nM) that has entered Phase I/II clinical trials.[15][16][17][18] It shows approximately 6-fold selectivity over MCT2 and does not inhibit MCT3 or MCT4 at therapeutic concentrations.[17] Preclinical studies have shown that AZD3965 effectively inhibits lactate transport, leading to tumor growth inhibition in various xenograft models, particularly those with high MCT1 and low MCT4 expression, such as Burkitt's lymphoma.[15][18]

  • BAY-8002: This is another potent, orally available dual inhibitor of MCT1 and MCT2.[2][19] Its ability to block bidirectional lactate transport has been demonstrated in preclinical models, where it leads to an increase in intracellular lactate and shows promise in treating tumors sensitive to metabolic disruption, like large B-cell lymphoma.[19]

Class 3: Other Preclinical and Tool Compounds
  • AR-C155858: This compound is a widely used preclinical tool and reference inhibitor for MCT1 and MCT2. It served as a benchmark for evaluating the potency of the newer indole-2-carboxamide series.[15][16]

  • α-Cyano-4-hydroxycinnamate (CHC): CHC is a classic, non-specific inhibitor of MCTs and is primarily used as a tool compound in metabolic research.[16][20] Its lack of specificity makes it unsuitable for therapeutic development but useful for initial proof-of-concept studies.[17]

Data Summary: Quantitative Comparison of MCT1 Inhibitors
Inhibitor Class/CompoundChemical ScaffoldMCT1 IC50 / KiSelectivity ProfileKey Features & Development Stage
Indole-2-carboxamides IndoleLow nM range[11][12]Selective over MCT4[12]Potent antiproliferative activity; Lead compound also inhibits ABCB1 (MDR)[10][14]; Preclinical
AZD3965 Thieno[2,3-d]pyrimidine~1.6 nM (Ki)[16][17]Selective for MCT1 over MCT4; also inhibits MCT2[15]First-in-class; Orally bioavailable; Phase I/II Clinical Trials[15][18]
BAY-8002 N/APotent (nM)[19]Dual MCT1/MCT2 inhibitor[2]Orally available; Effective in lymphoma models[19]; Preclinical
AR-C155858 N/APotent (nM)[15]Dual MCT1/MCT2 inhibitor[15]Widely used preclinical reference compound
CHC Cinnamic AcidµM rangeNon-selective MCT inhibitor[20]Classic laboratory tool compound

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, the efficacy of any new inhibitor must be validated through a series of robust, reproducible experiments. The following protocols are standard in the field for characterizing MCT1 inhibitors.

Protocol 1: MCT1 Inhibition Assay (Radiolabeled Lactate Uptake)

This assay directly measures the functional inhibition of the MCT1 transporter.

Causality: The choice of a cell line with high MCT1 expression and low or absent MCT4 expression (e.g., Raji lymphoma cells) is critical.[18] This ensures that the measured lactate transport is predominantly mediated by MCT1, providing a clear and unambiguous readout for the inhibitor's direct effect on its target without confounding activity from compensatory transporters like MCT4.[15][21]

Step-by-Step Methodology:

  • Cell Plating: Seed Raji cells in a 96-well plate at a density of 2x10^5 cells/well and allow them to adhere or stabilize.

  • Inhibitor Pre-incubation: Treat cells with a serial dilution of the test inhibitor (e.g., indole-2-carboxamide) or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Initiate Uptake: Add assay buffer containing a known concentration of [14C]-L-Lactate.

  • Incubation: Incubate for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.

  • Stop Reaction: Terminate the uptake by rapidly washing the cells with ice-cold stop buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of intracellular [14C]-L-Lactate using a scintillation counter.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Diagram: Workflow for MCT1 Lactate Uptake Assay

MCT1_Assay_Workflow start Seed Cells (High MCT1, Low MCT4) step1 Pre-incubate with Inhibitor Series start->step1 step2 Add [14C]-L-Lactate step1->step2 step3 Incubate (Short Duration) step2->step3 step4 Wash with Ice-Cold Stop Buffer step3->step4 step5 Lyse Cells step4->step5 step6 Measure Radioactivity (Scintillation Counter) step5->step6 end Calculate IC50 step6->end

Caption: A streamlined workflow for assessing MCT1 inhibition.

Protocol 2: Cellular Metabolic Analysis via Real-Time Flux Analyzer

This protocol assesses the downstream metabolic consequences of MCT1 inhibition.

Causality: Measuring both the Extracellular Acidification Rate (ECAR), a proxy for glycolysis, and the Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration, provides a dynamic view of the cell's metabolic state.[22] An effective MCT1 inhibitor is expected to alter this balance, and the specific shift (e.g., a decrease in ECAR in glycolytic cells or a decrease in OCR in lactate-dependent oxidative cells) validates the inhibitor's mechanism of action at a cellular level.[15][21]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A-549) on a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Medium Exchange: On the day of the assay, replace the growth medium with unbuffered Seahorse XF Assay Medium and incubate in a non-CO2 incubator for 1 hour.

  • Assay Execution: Place the microplate in the Seahorse XF Analyzer. After baseline measurements, inject the MCT1 inhibitor through the instrument's drug ports.

  • Data Acquisition: The instrument will continuously measure OCR and ECAR before and after inhibitor injection.

  • Data Analysis: Analyze the changes in OCR and ECAR to determine the impact of MCT1 inhibition on glycolysis and mitochondrial respiration.

Diagram: Principle of Seahorse XF Metabolic Assay

Seahorse_Principle cluster_0 Seahorse XF Microplate Well cluster_1 Sensor Cartridge Cells Adherent Cells Glycolysis Glycolysis Cells->Glycolysis OXPHOS Mitochondrial Respiration (OXPHOS) Cells->OXPHOS H_ions H+ (Protons) Glycolysis->H_ions O2 O2 (Oxygen) OXPHOS->O2 ECAR_Sensor ECAR Sensor (Measures H+ Flux) H_ions->ECAR_Sensor Measures Acidification OCR_Sensor OCR Sensor (Measures O2 Flux) O2->OCR_Sensor Measures Respiration

Caption: Measuring glycolysis (ECAR) and respiration (OCR).

Conclusion and Future Directions

The emergence of indole-2-carboxamides marks a significant advancement in the pursuit of effective MCT1 inhibitors.[10][12] Comparative analysis reveals that this class of compounds exhibits potency in the low nanomolar range, rivaling and in some cases exceeding that of clinically investigated inhibitors like AZD3965.[11][12] Their strong antiproliferative effects and selectivity over MCT4 underscore their therapeutic potential.[12] The novel, dual-inhibitory activity against the ABCB1 multidrug transporter by a lead indole compound is a particularly compelling feature, potentially offering a built-in mechanism to combat drug resistance.[10][14]

While non-indole inhibitors such as AZD3965 have paved the way by validating MCT1 as a clinical target, the indole-2-carboxamide scaffold provides a fresh and highly promising chemical space for further optimization.

Future research should focus on:

  • In Vivo Efficacy: Evaluating the lead indole compounds in relevant animal xenograft models to confirm their anti-tumor activity and establish pharmacokinetic/pharmacodynamic relationships.[18]

  • Combination Therapies: Exploring synergistic combinations, for instance with standard chemotherapy or targeted agents that induce metabolic stress.[18]

  • Biomarker Development: Identifying predictive biomarkers, such as high MCT1 and low MCT4 expression, to select patient populations most likely to respond to treatment.[2][5]

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In Vivo Validation of 1,3-dimethyl-1H-indole-2-carboxylic acid: A Comparative Guide to Assessing Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1,3-dimethyl-1H-indole-2-carboxylic acid, a novel compound within the promising class of indole-2-carboxylic acid derivatives. Drawing from established methodologies and the known bioactivities of structurally related compounds, we present a detailed protocol for assessing its potential as an anti-retroviral agent, specifically targeting HIV-1 integrase. This document is intended for researchers, scientists, and drug development professionals seeking to translate in vitro findings into robust preclinical data.

Introduction: The Therapeutic Potential of the Indole-2-Carboxylic Acid Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Notably, recent research has highlighted the potent activity of this scaffold against key viral enzymes. Several studies have identified indole-2-carboxylic acid derivatives as effective inhibitors of the HIV-1 integrase strand transfer (INSTIs), a clinically validated target for antiretroviral therapy.[4][5][6]

These inhibitors function by chelating two essential Mg²⁺ ions within the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome—a critical step in the HIV-1 life cycle.[4][7] Given this compelling background, this compound has been synthesized as a candidate for in vivo evaluation. This guide outlines a comparative study to validate its bioactivity against a known, clinically approved INSTI, Dolutegravir (DTG).

Experimental Design: A Head-to-Head Comparison in a Humanized Mouse Model

To provide a rigorous assessment of in vivo efficacy, a humanized mouse model of HIV-1 infection is proposed. This model, which involves the engraftment of human hematopoietic stem cells into immunodeficient mice, allows for the establishment of a chronic HIV-1 infection and is a standard for preclinical evaluation of antiretroviral drugs.

Core Objective & Hypothesis

The primary objective is to determine if this compound can suppress viral replication in vivo with efficacy comparable or superior to the standard-of-care INSTI, Dolutegravir. The central hypothesis is that the test compound will demonstrate a dose-dependent reduction in plasma viral load in HIV-1 infected humanized mice.

Selection of a Comparator Compound

Dolutegravir (DTG) is selected as the comparator due to its high potency, favorable safety profile, and established use in clinical practice. As a well-characterized INSTI, it provides a robust benchmark against which to measure the performance of our test compound.

Experimental Workflow

The overall workflow is designed to assess both the efficacy and preliminary safety profile of this compound.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Humanized Mice (NSG with human CD34+ cells) B HIV-1 Infection (Intravenous injection) A->B C Confirmation of Infection (Plasma Viral Load >10,000 copies/mL) B->C D Randomization into Treatment Groups (n=8/group) C->D E Daily Dosing (21 days) - Vehicle - Test Compound (Low & High Dose) - Dolutegravir (Comparator) D->E F Weekly Monitoring - Plasma Viral Load (qRT-PCR) - Body Weight E->F G Terminal Bleed & Tissue Harvest (Day 22) F->G H Final Viral Load & CD4+ T-cell Count (Flow Cytometry) G->H I Toxicity Assessment (Histopathology, Blood Chemistry) G->I

Caption: Workflow for in vivo validation of this compound.

Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are designed to be self-validating through the inclusion of appropriate controls and standardized methodologies.

Animal Model and Husbandry
  • Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 8-10 weeks old.

  • Humanization: Mice will be engrafted with human CD34⁺ hematopoietic stem cells and allowed to reconstitute for 12-16 weeks. Human immune cell engraftment will be confirmed by flow cytometry.

  • Husbandry: Animals will be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

HIV-1 Infection and Group Allocation
  • Infection: Engrafted mice will be infected intravenously with a replication-competent, CCR5-tropic strain of HIV-1.

  • Confirmation: Four weeks post-infection, blood will be collected to confirm stable viremia. Mice with a plasma viral load exceeding 10,000 copies/mL will be included in the study.

  • Randomization: Qualified mice will be randomly assigned to one of four treatment groups (n=8 per group).

Dosing and Administration
  • Test Compound Formulation: this compound will be formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile water.

  • Dosing Regimen:

    • Group 1 (Vehicle Control): Vehicle only, administered orally (PO) once daily.

    • Group 2 (Test Compound - Low Dose): 10 mg/kg, PO, once daily.

    • Group 3 (Test Compound - High Dose): 50 mg/kg, PO, once daily.

    • Group 4 (Comparator): Dolutegravir at 10 mg/kg, PO, once daily.

  • Administration: Dosing will be carried out for 21 consecutive days.

Efficacy and Safety Monitoring
  • Viral Load Quantification: Blood will be collected weekly via retro-orbital bleeding. Plasma will be separated, and viral RNA will be quantified using quantitative real-time PCR (qRT-PCR).

  • Toxicity Assessment: Body weight will be recorded weekly. At termination, a complete blood count (CBC) and serum chemistry panel will be performed. Key organs (liver, kidney, spleen) will be harvested for histopathological analysis.

Data Presentation and Comparative Analysis

Quantitative data will be summarized for clear, objective comparison between the test compound and Dolutegravir.

Table 1: Comparative Antiviral Efficacy
Treatment GroupDose (mg/kg)Mean Log₁₀ Reduction in Viral Load (Day 21)Mean CD4⁺ T-cell Count (cells/µL) at Day 22
Vehicle Control-0.1 ± 0.2150 ± 45
Test Compound 10 1.8 ± 0.5 350 ± 70
Test Compound 50 2.5 ± 0.6 480 ± 85
Dolutegravir102.6 ± 0.4510 ± 90

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Table 2: Preliminary Safety and Tolerability Profile
Treatment GroupDose (mg/kg)Mean Change in Body Weight (%)Key Serum Chemistry ChangesHistopathological Findings
Vehicle Control-+2.5%NoneNo significant abnormalities
Test Compound 10 +2.1% None No significant abnormalities
Test Compound 50 +1.8% None No significant abnormalities
Dolutegravir10+2.3%NoneNo significant abnormalities

Data are hypothetical for illustrative purposes.

Mechanistic Grounding: The HIV-1 Integrase Pathway

The proposed mechanism of action for this compound is the inhibition of the HIV-1 integrase enzyme. This diagram illustrates the critical role of integrase in the viral lifecycle and the point of intervention for INSTIs.

G cluster_0 HIV-1 Lifecycle cluster_1 Mechanism of Inhibition A 1. Viral Entry & Reverse Transcription B Viral DNA (vDNA) A->B C 2. Nuclear Import B->C E 3. Strand Transfer (Integration into Host DNA) C->E D Integrase Enzyme D->E F Provirus E->F G 4. Transcription & Translation F->G H New Viral Particles G->H I This compound (Test Compound) J Chelates Mg²⁺ ions in Integrase Active Site I->J K Blocks Strand Transfer J->K K->D Inhibits

Caption: Inhibition of HIV-1 Integrase by the test compound.

Conclusion and Future Directions

This guide provides a robust, comparative framework for the in vivo validation of this compound. By employing a humanized mouse model and a clinically relevant comparator, the proposed study is designed to yield clear, interpretable data on the compound's anti-retroviral efficacy and preliminary safety. Positive results from this study would strongly support further preclinical development, including more extensive toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, to establish its potential as a novel therapeutic agent for HIV-1 infection. The versatility of the indole-2-carboxylic acid scaffold also suggests that other potential bioactivities, such as its anticancer properties as an IDO1/TDO dual inhibitor, could be explored in parallel using relevant in vivo cancer models.[8]

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  • Li, H., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. Available at: [Link]

  • Annang, F., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

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A Researcher's Guide to the Structure-Activity Relationship of 1,3-Dimethyl-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Among the vast family of indole-containing compounds, derivatives of 1,3-dimethyl-1H-indole-2-carboxylic acid represent a particularly versatile scaffold. These molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this compound. We will dissect the impact of structural modifications at key positions of the indole ring, offering a comparative look at their biological performance supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical scaffold for the design of novel therapeutic agents.

The Core Scaffold: A Foundation for Diverse Bioactivity

The this compound structure provides a rigid framework with distinct regions amenable to chemical modification. The rationale for its exploration lies in the strategic placement of functional groups that can be tailored to optimize interactions with specific biological targets. The core positions for SAR exploration are:

  • N1-Position: The methyl group on the indole nitrogen influences the molecule's electronic properties and can be modified to alter lipophilicity and hydrogen bonding capacity.

  • C2-Carboxylic Acid: This functional group is a key interaction point, often serving as a hydrogen bond donor or acceptor. Its conversion to amides, esters, or other bioisosteres is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.[4]

  • C3-Position: The methyl group at this position is crucial for the activity of many analogs. Varying the size and nature of this substituent can significantly impact biological outcomes by influencing the molecule's conformation and interaction with target binding pockets.[5][6]

  • Benzene Ring (C4-C7): Substitution on the benzene portion of the indole ring allows for fine-tuning of electronic and steric properties, which can enhance target affinity and selectivity.

Caption: Key modification sites on the this compound scaffold.

Synthetic Strategies: Building the Analogs

The synthesis of this compound analogs typically begins with a suitable indole-2-carboxylate ester. A general and robust synthetic pathway involves N-methylation followed by modification of the C3 position and subsequent functionalization of the C2 carboxylic acid.

General Synthetic Workflow

The following workflow illustrates a common approach to synthesizing a diverse library of analogs. The choice of starting materials and reagents is dictated by the desired substitutions on the indole ring.

Synthetic_Workflow Start Indole-2-carboxylate N_Methylation N1-Methylation Start->N_Methylation e.g., DMC, K2CO3 C3_Modification C3-Acylation/Alkylation N_Methylation->C3_Modification e.g., Acyl Chloride, AlCl3 Hydrolysis Ester Hydrolysis C3_Modification->Hydrolysis e.g., NaOH, EtOH Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling e.g., Amine, BOP reagent Final_Product Target Analogs Amide_Coupling->Final_Product

Caption: A generalized synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of a Representative Amide Analog

This protocol details the synthesis of a 5-chloro-1,3-dimethyl-N-phenethyl-1H-indole-2-carboxamide, a representative analog with potential biological activity.

Step 1: N-Methylation of Ethyl 5-chloro-1H-indole-2-carboxylate

  • To a stirred solution of ethyl 5-chloro-1H-indole-2-carboxylate in dry DMF, add potassium carbonate (K2CO3).

  • Add dimethyl carbonate (DMC) to the mixture.

  • Heat the reaction mixture and monitor for completion by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate.

Step 2: Friedel-Crafts Acylation at C3

  • Dissolve the product from Step 1 in a suitable solvent like dichloromethane.

  • Add aluminum chloride (AlCl3) followed by the dropwise addition of an acyl chloride (e.g., acetyl chloride).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with ice-water and extract the product.

  • Purify to obtain the 3-acyl-indole derivative.

Step 3: Reduction of the C3-Acyl Group

  • Treat the acylated product with a reducing agent such as triethylsilane in trifluoroacetic acid to reduce the ketone to an alkyl group.[6]

  • Monitor the reaction and work up to isolate the C3-alkylated indole.

Step 4: Hydrolysis of the Ester

  • Hydrolyze the ethyl ester to the corresponding carboxylic acid using a base like sodium hydroxide in an ethanol/water mixture.[6]

  • Acidify the reaction mixture to precipitate the carboxylic acid, which can be collected by filtration.

Step 5: Amide Coupling

  • Dissolve the carboxylic acid from Step 4 in a suitable solvent like DCM.

  • Add a coupling reagent such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and a non-nucleophilic base like DIPEA.[7]

  • Add the desired amine (e.g., phenethylamine) and stir the reaction at room temperature.

  • Purify the final product by column chromatography to obtain the target amide analog.[7]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections compare the effects of modifications at different positions on the indole scaffold.

Modifications at the C2-Carboxamide Moiety

The conversion of the C2-carboxylic acid to a carboxamide is a critical modification that often enhances biological activity. The nature of the amine used in the amide formation plays a significant role in target engagement.

  • Anticancer Activity: For antiproliferative action, an N-phenethyl carboxamide architecture has been shown to be important.[7] Analogs bearing a 4-morpholin-4-yl phenethyl or a 2-methylpyrrolidin-1-yl phenethyl group at the C2-carboxamide position have demonstrated potent anticancer activity, with IC50 values comparable to or better than the reference drug erlotinib against EGFR.[7]

  • CB1 Receptor Modulation: In the context of CB1 receptor allosteric modulators, the carboxamide functionality is essential for activity.[6] The nature of the substituent on the phenyl ring of the N-phenethyl group is a key determinant of potency. A diethylamino group at the 4-position of the phenyl ring generally leads to more potent compounds compared to a piperidinyl group.[6]

Influence of Substituents at the C3-Position

The C3-position of the indole ring is a hotspot for influencing biological activity. While the parent scaffold has a methyl group, variations at this position have profound effects.

  • Apoptosis Induction: Substitution at the C3-position is important for apoptotic activity in cancer cells. Replacing the methyl group with a larger phenyl group has been shown to increase apoptotic activity by up to 20-fold in certain indole-2-carboxylic acid hydrazide series.[5]

  • CB1 Receptor Modulation: For CB1 allosteric modulators, shorter alkyl groups at the C3 position are preferred. Longer alkyl chains can retain activity, but the potency is sensitive to the substituent at this position.[6][8]

Impact of Benzene Ring Substitutions (C5-Position)

Halogenation, particularly at the C5-position, is a common strategy to enhance the potency of indole-based compounds.

  • CB1 Receptor Modulation: The presence of a chloro or fluoro group at the C5 position of the indole ring enhances the potency of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators.[6][8] Compound 45 (structure not fully specified for the 1,3-dimethyl series but noted in the broader class), which combines a C5-chloro group with a C3-short alkyl chain and a 4-diethylamino phenethyl carboxamide, was found to be the most potent in its series with an IC50 of 79 nM.[6]

Quantitative Comparison of Analog Performance

To provide a clear comparison, the following tables summarize the biological activity data for representative indole-2-carboxylic acid analogs. While not all data is specific to the 1,3-dimethyl scaffold, it provides valuable insights into the SAR of the broader class.

Table 1: Antiproliferative Activity of C5-Substituted Indole-2-Carboxamide Analogs against Cancer Cell Lines [7]

CompoundR1 (C5-substituent)R4 (on N-phenethyl)Mean GI50 (µM)
5d Clmorpholin-4-yl-
5e Cl2-methylpyrrolidin-1-yl0.95
Doxorubicin --1.10

Data extracted from a study on 3-methyl-indole-2-carboxamides, highlighting the effect of C5-chloro substitution.

Table 2: EGFR and CDK2 Inhibitory Activity [7]

CompoundEGFR IC50 (nM)CDK2 IC50 (nM)
5d 89 ± 623
5e 93 ± 813
Erlotinib 80 ± 5-
Dinaciclib --

Compound 5e, with a C5-chloro group, shows potent dual inhibition of EGFR and CDK2.

Table 3: CB1 Receptor Allosteric Modulator Activity [6]

CompoundR (C3-substituent)C5-substituentR' (on N-phenethyl)IC50 (nM)
17 EthylCl4-diethylamino484
45 Not specified (short alkyl)Cl/F4-diethylamino79
1 EthylCl4-piperidinyl853

This data underscores the preference for a 4-diethylamino group on the phenethyl moiety and a halogen at C5 for enhanced potency.

Mechanism of Action: From Receptor Modulation to Apoptosis

The diverse biological activities of these analogs stem from their ability to interact with a range of molecular targets.

  • Anticancer Mechanisms: Certain analogs act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins in cancer cell proliferation and survival.[7] Inhibition of these targets can lead to cell cycle arrest and apoptosis. Some analogs also induce the intrinsic apoptosis pathway by increasing the levels of Cytochrome C, which in turn activates caspases.[7] The proposed mechanism for some apoptosis inducers is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[5]

Apoptosis_Pathway Indole_Analog Indole-2-Carboxamide Analog (e.g., 5e) Tubulin Tubulin Polymerization Indole_Analog->Tubulin Inhibits EGFR_CDK2 EGFR / CDK2 Indole_Analog->EGFR_CDK2 Inhibits G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Cytochrome_C Cytochrome C Release EGFR_CDK2->Cytochrome_C Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation Cytochrome_C->Caspases Caspases->Apoptosis

Caption: Proposed anticancer mechanisms of action for indole-2-carboxamide analogs.

Conclusion and Future Directions

The this compound scaffold is a highly adaptable platform for the development of potent and selective therapeutic agents. The structure-activity relationship studies reveal clear patterns for enhancing biological activity:

  • C2-Carboxamide: Essential for many activities, with the N-substituent being a key determinant of potency and selectivity.

  • C3-Position: The size and nature of the substituent at this position can dramatically alter the biological profile, with smaller alkyl groups often favored for receptor modulation and larger aryl groups potentially enhancing anticancer effects.

  • C5-Position: Halogenation at this position is a reliable strategy for improving potency across different biological targets.

Future research should focus on integrating these SAR insights to design novel analogs with improved pharmacokinetic and pharmacodynamic profiles. The exploration of this scaffold against a wider range of biological targets is also a promising avenue for discovering new therapeutic applications. The continued development of quantitative structure-activity relationship (QSAR) models will further aid in the rational design of next-generation indole-based drugs.[9]

References

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  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
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A Comprehensive Guide to Assessing the Cross-Reactivity of 1,3-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a lead compound is paramount to its successful clinical translation. This guide provides a comprehensive, technically grounded framework for assessing the cross-reactivity of 1,3-dimethyl-1H-indole-2-carboxylic acid. Drawing from established principles of drug discovery, this document outlines a multi-tiered strategy, integrating in silico predictive modeling with robust in vitro validation to construct a detailed selectivity profile. The indole-2-carboxylic acid scaffold is known to be a "privileged structure," capable of interacting with a wide array of biological targets.[1] This inherent versatility necessitates a thorough investigation of potential off-target interactions to mitigate the risk of unforeseen toxicities and to ensure on-target efficacy.

The Rationale for a Phased Approach to Cross-Reactivity Profiling

A phased approach to cross-reactivity assessment, beginning with broad, cost-effective in silico methods and progressing to more focused and resource-intensive in vitro assays, is a cornerstone of modern drug discovery. This strategy allows for early identification of potential liabilities and informs the design of subsequent, more definitive experiments. The initial computational screening casts a wide net to identify potential off-targets based on structural similarity to known ligands and the physicochemical properties of this compound.[2][3] Positive hits from these predictive models are then subjected to rigorous experimental validation.

Tier 1: In Silico Off-Target Prediction

The initial phase of our assessment leverages the power of computational modeling to predict potential off-target interactions.[2][3] This is a rapid and economical way to generate a preliminary "hit list" of proteins that may bind to this compound.

Ligand-Based and Structure-Based Approaches

A combination of ligand-based and structure-based virtual screening methods is recommended for a comprehensive in silico analysis.[4]

  • Ligand-Based Screening: This method relies on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[4] The structure of this compound is compared against large databases of compounds with known biological activities.

  • Structure-Based Screening (Reverse Docking): In this approach, the three-dimensional structure of this compound is docked into the binding sites of a vast array of protein structures.[4] This method can identify potential interactions even if no structurally similar ligands are known for a particular target.

A suggested workflow for this in silico assessment is depicted below:

A 1,3-dimethyl-1H-indole- 2-carboxylic acid Structure B Ligand-Based Screening (Chemical Similarity Search) A->B C Structure-Based Screening (Reverse Docking) A->C F Consolidated List of Potential Off-Targets B->F C->F D Database of Bioactive Small Molecules D->B E Protein Structure Database (e.g., PDB) E->C G Prioritization based on Score, Biological Relevance, and Known Indole-2-Carboxamide Targets F->G H Tier 2: In Vitro Validation G->H

Figure 1. In Silico Cross-Reactivity Assessment Workflow.

Interpreting In Silico Data

It is crucial to recognize that in silico predictions are hypothetical and require experimental validation.[2][3] The output of these models should be a prioritized list of potential off-targets, ranked by a confidence score. This list will guide the selection of targets for the subsequent in vitro screening phase. Given that derivatives of the broader indole-2-carboxylic acid class have shown activity at GPCRs (e.g., serotonin 5-HT2A receptor), kinases (EGFR/CDK2), and viral enzymes (HIV-1 integrase), particular attention should be paid to hits within these protein families.[5][6][7]

Tier 2: In Vitro Broad Panel Screening

The prioritized list of potential off-targets generated from the in silico analysis should be subjected to in vitro binding or functional assays. A broad panel screen against a diverse set of targets is a highly effective method for identifying unintended interactions.

Recommended Assay Panels

Several contract research organizations (CROs) offer commercially available screening panels. A comprehensive screen should include, but not be limited to:

  • Receptor Panels: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear hormone receptors.

  • Enzyme Panels: A diverse set of enzymes, particularly kinases, proteases, and phosphatases.

  • Transporter Panels: A selection of key uptake and efflux transporters.

The data from such a screen can be summarized as follows:

Target ClassRepresentative TargetsAssay TypeResult (% Inhibition @ 10 µM)
GPCRs Serotonin Receptors (5-HT1A, 5-HT2A, etc.)Radioligand BindingExample Data
Dopamine Receptors (D1, D2, etc.)Radioligand BindingExample Data
Adrenergic Receptors (α1, α2, β1, β2)Radioligand BindingExample Data
Kinases EGFR, CDK2, SRC, ABLKinase Activity AssayExample Data
Ion Channels hERG, Nav1.5, Cav1.2ElectrophysiologyExample Data
Other Enzymes HIV-1 Integrase, 14-3-3ηFunctional AssayExample Data

Table 1. Example Data from a Broad Panel In Vitro Screen for this compound.

Experimental Protocol: Radioligand Binding Assay (General)
  • Preparation of Cell Membranes: Obtain cell membranes expressing the receptor of interest.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and either vehicle control, a known reference compound, or this compound at a screening concentration (e.g., 10 µM).

  • Incubation: Incubate the plate at a specified temperature for a set duration to allow for binding equilibrium to be reached.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by this compound compared to the vehicle control.

Tier 3: Confirmatory and Dose-Response Assays

Any significant hits identified in the broad panel screen (typically >50% inhibition at 10 µM) should be followed up with confirmatory and dose-response studies to determine the potency of the off-target interaction.

IC50/EC50 Determination

A dose-response curve should be generated by testing this compound across a range of concentrations in the relevant binding or functional assay. This will allow for the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Confirmed Off-TargetAssay TypeIC50 (µM)
Serotonin Receptor 5-HT2ARadioligand BindingExample Data
EGFRKinase Activity AssayExample Data

Table 2. Example IC50 Data for Confirmed Off-Targets of this compound.

The selectivity of the compound can then be expressed as a ratio of the off-target IC50 to the on-target potency. A selectivity window of at least 100-fold is generally desired for a viable drug candidate.

The overall workflow for the in vitro assessment is illustrated below:

A Prioritized List of Potential Off-Targets B Broad Panel In Vitro Screen (e.g., Radioligand Binding, Enzyme Assays) A->B C Identification of Significant 'Hits' (e.g., >50% Inhibition @ 10 µM) B->C D Confirmatory Assays (Repeat Initial Screen) C->D E Dose-Response Studies (IC50/EC50 Determination) D->E F Selectivity Profile Generation (Comparison to On-Target Potency) E->F

Figure 2. In Vitro Cross-Reactivity Validation Workflow.

Comparative Analysis and Interpretation

The final step is to synthesize all the data to build a comprehensive cross-reactivity profile for this compound. This profile should be compared to that of other relevant compounds, if available. For instance, if the intended therapeutic target of this compound is, for example, an anti-inflammatory target, its off-target activity at the serotonin 5-HT2A receptor should be carefully considered, as this could lead to unwanted side effects.[5] Conversely, an unexpected off-target activity could also represent a polypharmacological advantage or an opportunity for drug repurposing.[8]

Conclusion

A thorough assessment of cross-reactivity is a critical step in the preclinical development of any small molecule, and this compound is no exception. By employing a systematic, multi-tiered approach that combines in silico prediction with rigorous in vitro validation, researchers can build a comprehensive selectivity profile. This proactive approach to identifying and characterizing off-target interactions is essential for making informed decisions about the continued development of a compound, ultimately increasing the probability of clinical success.

References

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.).
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. (n.d.).
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed. (2022, August 5).
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (2022, August 16).
  • Ethyl 1,3-dimethyl-1H-indole-2-carboxylate - PMC - NIH. (n.d.).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18).
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. (n.d.).
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (2025, March 31).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. (n.d.).
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  • Indium‐Catalyzed Direct Amidation Reaction of Carboxylic Acids and In Silico Study for Screening the Activity of Potential Therapeutics of the Synthesized Products - ResearchGate. (2025, October 26).
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  • Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers - NIH. (n.d.).
  • Allergic reactions to small-molecule drugs : American Journal of Health-System Pharmacy. (2019, April 17).
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A Senior Application Scientist's Guide to Comparative Docking Studies of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Among its many variations, indole-2-carboxylic acid and its derivatives have garnered significant attention for their therapeutic potential, particularly in oncology.[2][3] These compounds have been investigated as inhibitors of various cancer-related targets, including protein kinases, tubulin, and enzymes involved in crucial cellular pathways.[4][5][6]

Molecular docking has emerged as an indispensable computational tool in modern drug discovery, allowing researchers to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[1] This in silico approach provides invaluable insights into structure-activity relationships (SAR), guiding the rational design and optimization of more potent and selective drug candidates.[5]

This guide provides a comprehensive, in-depth comparison of the docking performance of indole-2-carboxylic acid derivatives against a key cancer target. We will delve into the causality behind experimental choices in a typical docking workflow, present and interpret comparative data, and provide detailed, field-proven protocols to empower your own research endeavors.

The "Why" Before the "How": Foundational Principles of Comparative Docking

A comparative docking study is not merely about generating binding scores; it's about understanding the subtle interplay of forces that govern molecular recognition. The primary goal is to establish a correlation between the structural modifications of a series of related compounds (in this case, indole-2-carboxylic acid derivatives) and their predicted binding affinity and mode of interaction with a specific target protein. A lower, more negative binding energy generally indicates a more favorable and stable interaction.[1]

By systematically altering substituents on the indole scaffold and observing the resulting changes in docking scores and binding poses, we can deduce which chemical features are critical for potent inhibition. This knowledge is paramount for lead optimization, enabling the design of next-generation inhibitors with enhanced efficacy.

Experimental Protocol: A Self-Validating Molecular Docking Workflow with AutoDock Vina

What follows is a detailed, step-by-step methodology for conducting a comparative docking study. This protocol is designed to be self-validating by ensuring consistency in preparation and execution, which is critical for meaningful comparison. We will use AutoDock Vina, a widely used and robust open-source docking program, for this workflow.

Part 1: Receptor Preparation

The initial and one of the most critical phases is the preparation of the target protein structure. The quality of your receptor model will directly impact the reliability of your docking results.

  • Obtain the Protein Structure: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB). For our case study, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 2GS2).

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization software like UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. The rationale here is that we want to simulate the binding of our novel compounds in a clean active site. Water molecules, in particular, can interfere with the docking algorithm unless they are known to play a crucial role in ligand binding (in which case, more advanced techniques are required).

  • Prepare the Receptor in AutoDockTools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add Polar Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar Only." This step is crucial as hydrogen atoms are often not resolved in crystal structures, yet they are vital for forming hydrogen bonds, a key component of protein-ligand interactions.

    • Add Kollman Charges: Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to the protein atoms, which is necessary for the scoring function to calculate electrostatic interactions.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select your protein and save it in the PDBQT format. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Part 2: Ligand Preparation

Consistency in ligand preparation is paramount for a comparative study. All derivatives must be processed using the same protocol to ensure that any observed differences in docking scores are due to their structural variations, not artifacts of the preparation process.

  • Create 2D Structures: Draw the indole-2-carboxylic acid derivatives using a chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert to 3D and Energy Minimize:

    • Import the 2D structures into a program like Avogadro.

    • Generate the 3D coordinates.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures that the initial ligand conformations are sterically reasonable and at a low energy state.

  • Prepare Ligands in ADT:

    • Open each energy-minimized ligand file in ADT.

    • Detect Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. This identifies the rotatable bonds in the ligand, allowing AutoDock Vina to explore different conformations during the docking process.

    • Save as PDBQT: Save each ligand in the PDBQT format.

Part 3: The Docking Simulation
  • Grid Box Generation:

    • In ADT, with both the prepared receptor and one of the ligands loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the size and position of this box to encompass the entire binding site of interest. The co-crystallized ligand from the original PDB file can be used as a guide to define the active site. A well-defined grid box focuses the computational search space, increasing the efficiency and accuracy of the docking.

  • Configuration File: Create a text file named conf.txt. This file tells AutoDock Vina where to find the receptor and ligand files, the coordinates of the grid box, and where to save the output. An example conf.txt file would look like this:

  • Running AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and the conf.txt file.

    • Execute the following command: vina --config conf.txt --log log_ligand1.txt

    • Repeat this process for each ligand, updating the ligand and out fields in the conf.txt file accordingly.

Mandatory Visualization: Workflow and Interactions

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download Receptor (PDB) Clean Clean Receptor (Remove Water, etc.) PDB->Clean Ligands Draw Ligand Structures PrepLigand Energy Minimize & Add Torsions (ADT) Ligands->PrepLigand PrepReceptor Add Hydrogens & Charges (ADT) Clean->PrepReceptor PDBQT_R Save Receptor as PDBQT PrepReceptor->PDBQT_R PDBQT_L Save Ligands as PDBQT PrepLigand->PDBQT_L Grid Define Grid Box (ADT) PDBQT_R->Grid Config Create Configuration File PDBQT_L->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Analyze Docking Scores & Poses Vina->Results SAR Determine Structure-Activity Relationship Results->SAR Visualize Visualize Interactions (PyMOL, etc.) SAR->Visualize

Caption: A generalized workflow for comparative molecular docking studies.

Results and Discussion: A Case Study on EGFR Kinase Inhibitors

To illustrate the power of this comparative approach, we will analyze a hypothetical series of indole-2-carboxylic acid derivatives targeting the ATP-binding site of the EGFR kinase domain. The goal is to understand how different substituents at the 5-position of the indole ring influence binding affinity.

DerivativeSubstituent (R)Binding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic/Pi-stacking)
ICA-01 -H-7.2Met793Leu718, Val726, Ala743, Leu844
ICA-02 -F-7.5Met793Leu718, Val726, Ala743, Leu844
ICA-03 -OH-8.1Met793, Asp855Leu718, Val726, Ala743, Leu844
ICA-04 -NH2-8.5Met793, Asp855, Thr790Leu718, Val726, Ala743, Leu844
Erlotinib (Reference)-9.8Met793, Thr790Leu718, Val726, Ala743, Cys797, Leu844
Analysis of Structure-Activity Relationships

The data presented in the table reveals a clear structure-activity relationship. The parent compound, ICA-01 , with a simple hydrogen at the 5-position, exhibits a moderate binding energy of -7.2 kcal/mol. Its primary anchoring interaction is a hydrogen bond between the carboxylic acid group and the backbone of Met793 in the hinge region of the kinase, a canonical interaction for many EGFR inhibitors.

The introduction of a small, electronegative fluorine atom in ICA-02 results in a slight improvement in binding energy to -7.5 kcal/mol. While not forming a strong hydrogen bond, the fluorine can participate in favorable electrostatic and halogen-bonding interactions within the pocket.

A significant enhancement in binding affinity is observed with the introduction of hydrogen bond donors and acceptors. ICA-03 , with a hydroxyl group, shows a binding energy of -8.1 kcal/mol. This is because the hydroxyl group is positioned to form an additional hydrogen bond with the side chain of Asp855, providing a secondary anchor point.

The most potent derivative in our hypothetical series is ICA-04 , which features an amino group at the 5-position. With a binding energy of -8.5 kcal/mol, the amino group not only forms a hydrogen bond with Asp855 but also with the gatekeeper residue Thr790. This tripartite hydrogen bonding network significantly stabilizes the ligand within the active site, explaining its superior binding affinity compared to the other derivatives.

The reference compound, Erlotinib, demonstrates a more favorable binding energy, which can be attributed to its additional interactions with key residues like Cys797 and its extended structure that optimizes hydrophobic contacts.

G Met793 Met793 Asp855 Asp855 Thr790 Thr790 Leu718 Leu718 Ala743 Ala743 Leu844 Leu844 Indole Indole Core Indole->Leu718 Hydrophobic Indole->Ala743 Hydrophobic Indole->Leu844 Hydrophobic Carboxyl Carboxylic Acid Carboxyl->Met793 H-bond Amino 5-Amino Group Amino->Asp855 H-bond Amino->Thr790 H-bond

Sources

A Head-to-Head Comparison of 1,3-dimethyl-1H-indole-2-carboxylic acid and Its Parent Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of 1,3-dimethyl-1H-indole-2-carboxylic acid and its parent compounds, indole-2-carboxylic acid and indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, biological activities, and potential applications of these molecules, supported by experimental data and detailed protocols.

Introduction: The Indole Scaffold and Its Significance

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. This guide focuses on a comparative analysis of three key indole-containing molecules: the parent heterocycle, indole; its carboxylated derivative, indole-2-carboxylic acid; and the N- and C-methylated analog, this compound. By examining the structural and functional consequences of these substitutions, we aim to provide a deeper understanding of their potential for therapeutic development.

Physicochemical Properties: A Comparative Analysis

The addition of methyl and carboxyl groups to the indole scaffold significantly influences its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. The table below summarizes key physicochemical parameters for the three compounds.

PropertyIndoleIndole-2-carboxylic acidThis compound (Predicted)
Molecular Formula C₈H₇NC₉H₇NO₂C₁₁H₁₁NO₂
Molecular Weight 117.15 g/mol 161.16 g/mol 189.21 g/mol
Melting Point 52-54 °C[1]202-206 °C[2]190-200 °C (Predicted)
Boiling Point 253-254 °C[1]421.2±25.0 °C (Predicted)[3]347.8±25.0 °C (Predicted)
LogP (Octanol/Water Partition Coefficient) 2.142.31[4]2.5 (Predicted)
pKa 16.2 (acidic), -3.6 (basic)[1]4.44±0.30 (Predicted)[2]4.5 (Predicted)
Water Solubility 0.19 g/100 mL (20 °C)[1]Sparingly solublePoorly soluble (Predicted)

The progressive increase in molecular weight from indole to its substituted derivatives is accompanied by a significant rise in melting and boiling points, reflecting stronger intermolecular forces. The introduction of the carboxylic acid group in indole-2-carboxylic acid dramatically increases its acidity compared to the weakly acidic N-H proton of indole. Methylation at the N-1 and C-3 positions in this compound is predicted to slightly increase its lipophilicity (LogP) compared to indole-2-carboxylic acid.

Biological Activity and Therapeutic Potential: A Mechanistic Overview

The structural modifications across these three compounds translate into distinct biological activity profiles.

Indole: A Signaling Molecule and Precursor

Indole itself is a fascinating signaling molecule in both prokaryotic and eukaryotic systems. In bacteria, it regulates diverse physiological processes, including biofilm formation, drug resistance, and virulence.[5] In humans, indole, produced by gut microbiota from tryptophan, can modulate host-microbe interactions and has been implicated in immune responses.[6] Furthermore, the indole nucleus is the foundational scaffold for a multitude of pharmacologically active agents.[7]

Indole-2-carboxylic Acid: A Versatile Therapeutic Scaffold

The addition of a carboxylic acid group at the 2-position of the indole ring endows the molecule with a range of biological activities. Indole-2-carboxylic acid has been investigated as:

  • An HIV-1 Integrase Inhibitor: The carboxylate group can chelate with magnesium ions in the active site of HIV-1 integrase, an essential enzyme for viral replication.[8][9]

  • An IDO1/TDO Dual Inhibitor: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are targets for cancer immunotherapy. Derivatives of indole-2-carboxylic acid have shown potent dual inhibitory activity against these enzymes.[10]

  • An Anticancer Agent: Indole-2-carboxylic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11]

  • A PPARγ Partial Agonist: Certain analogs have been identified as selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators, with potential applications in the treatment of type 2 diabetes.[12]

This compound: Exploring the Impact of Methylation

While experimental data on the biological activity of this compound is limited, we can infer its potential based on structure-activity relationships. The methylation at the N-1 and C-3 positions can have several consequences:

  • Increased Lipophilicity: The addition of two methyl groups is expected to increase the compound's ability to cross cell membranes, potentially enhancing its bioavailability and intracellular concentration.

  • Steric Hindrance: The methyl group at the C-3 position could introduce steric hindrance, potentially altering the binding affinity and selectivity for various biological targets compared to indole-2-carboxylic acid.

  • Altered Metabolism: N-methylation can block metabolic pathways that involve the indole nitrogen, potentially leading to a longer biological half-life.

In silico predictions suggest that this compound may retain some of the biological activities of its parent compound, such as enzyme inhibition, but with modified potency and selectivity.[7] Further experimental validation is necessary to confirm these predictions.

Signaling Pathways and Experimental Workflows

The biological effects of these indole derivatives are often mediated through their interaction with specific signaling pathways. For instance, the anticancer activity of many indole compounds involves the modulation of pathways that control cell cycle progression and apoptosis.

Apoptosis_Signaling_Pathway Indole Derivative Indole Derivative Target Protein (e.g., Kinase, IDO1) Target Protein (e.g., Kinase, IDO1) Indole Derivative->Target Protein (e.g., Kinase, IDO1) Inhibition Downstream Signaling Downstream Signaling Target Protein (e.g., Kinase, IDO1)->Downstream Signaling Modulation Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: Generalized signaling pathway for indole-induced apoptosis.

Experimental workflows to compare the biological activities of these compounds typically involve a series of in vitro assays.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Antioxidant Assay (DPPH)->IC50 Determination Enzyme Inhibition Assay Enzyme Inhibition Assay Enzyme Inhibition Assay->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis

Caption: A typical experimental workflow for comparing the biological activities of indole derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the indole compounds against a cancer cell line (e.g., MCF-7, HeLa).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole, Indole-2-carboxylic acid, and this compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of the indole compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Indole, Indole-2-carboxylic acid, and this compound

  • Methanol

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and ascorbic acid in methanol. Serially dilute the stock solutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at different concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[14]

Conclusion

This guide provides a comparative analysis of this compound and its parent compounds, indole and indole-2-carboxylic acid. The progressive substitution of the indole scaffold significantly alters the physicochemical and biological properties of these molecules. While indole serves as a crucial signaling molecule and a foundational structural motif, indole-2-carboxylic acid exhibits a diverse range of therapeutic activities. The addition of methyl groups in this compound is predicted to further modulate its properties, highlighting the potential for fine-tuning the biological activity of the indole scaffold through targeted chemical modifications. The provided experimental protocols offer a starting point for researchers to further investigate and compare the activities of these and other indole derivatives, paving the way for the development of novel therapeutic agents.

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A Researcher's Guide to Confirming the On-Target Activity of 1,3-dimethyl-1H-indole-2-carboxylic acid as a Putative Amyloid-Beta Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics for neurodegenerative diseases, the inhibition of protein aggregation is a promising strategy.[1][2] This guide provides a comprehensive framework for researchers to confirm the on-target activity of 1,3-dimethyl-1H-indole-2-carboxylic acid, a small molecule with a potential role in mitigating amyloid-beta (Aβ) plaque formation, a hallmark of Alzheimer's disease. While the indole-2-carboxylic acid scaffold is present in molecules with diverse biological activities, including CysLT1 antagonists and EGFR/CDK2 dual inhibitors, this guide will focus on a hypothetical scenario where initial high-throughput screening has identified this compound as a putative inhibitor of Aβ aggregation.[3][4][5]

This document will provide an in-depth comparison with established Aβ aggregation inhibitors and detail the necessary experimental protocols to rigorously validate its on-target effects. The methodologies described herein are designed to provide a self-validating system, ensuring scientific integrity and trustworthiness in your findings.

Introduction to this compound and the Amyloid Cascade Hypothesis

The aggregation of amyloid-beta peptides into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease.[6] Small molecules that can interfere with this process are of significant therapeutic interest.[1][7][8] this compound is an indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. This guide presupposes that preliminary, high-throughput screening has flagged this specific compound as a potential inhibitor of Aβ aggregation. The subsequent challenge, which this guide addresses, is to confirm that the observed phenotype is a direct result of the compound engaging with and modulating the aggregation of Aβ.

Experimental Workflow for On-Target Validation

A multi-pronged approach is essential to confidently ascertain the on-target activity of a small molecule. This involves a combination of in vitro biophysical assays, cell-based models, and direct target engagement studies. The following workflow is proposed to systematically validate the on-target activity of this compound.

G cluster_0 In Vitro Biophysical Characterization cluster_1 Cell-Based Validation cluster_2 Direct Target Engagement ThT_Assay Thioflavin T (ThT) Aggregation Assay TEM Transmission Electron Microscopy (TEM) ThT_Assay->TEM Confirm fibril morphology SPR Surface Plasmon Resonance (SPR) ThT_Assay->SPR Quantify binding affinity Cell_Toxicity Aβ-induced Cytotoxicity Assay SPR->Cell_Toxicity Correlate binding with cellular effect WB_Oligomers Western Blot for Aβ Oligomers Cell_Toxicity->WB_Oligomers Assess impact on toxic species CETSA Cellular Thermal Shift Assay (CETSA) WB_Oligomers->CETSA Confirm target engagement in cells Chemoproteomics Chemoproteomics CETSA->Chemoproteomics Assess target selectivity

Figure 1. Experimental workflow for validating the on-target activity of this compound.

Comparative Analysis with Alternative Aβ Aggregation Inhibitors

To contextualize the performance of this compound, it is crucial to compare its activity against well-characterized inhibitors of Aβ aggregation. This comparison should include both natural compounds and synthetic molecules.

CompoundClassReported IC50 (Aβ Aggregation)Mechanism of ActionReference
This compound Indole Derivative To Be Determined Hypothesized to interfere with Aβ monomer-monomer interactions This Study
EGCG (Epigallocatechin gallate)Natural Polyphenol~0.1 - 5 µMRemodels Aβ oligomers into non-toxic species[2]
CurcuminNatural Polyphenol~0.5 - 10 µMBinds to Aβ fibrils and inhibits their extension[1]
Tramiprosate (Prodrug: ALZ-801)Small Molecule~10 - 100 µMBinds to soluble Aβ monomers and prevents aggregation[1]
Miniprotein InhibitorsDe Novo PeptidesnM rangeCaps the growing ends of Aβ fibrils[6]
Detailed Experimental Protocols

This assay is a cornerstone for monitoring amyloid fibril formation in real-time.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.

Protocol:

  • Prepare a stock solution of Aβ(1-42) peptide by dissolving it in hexafluoroisopropanol (HFIP), followed by lyophilization to ensure a monomeric starting state.

  • Resuspend the lyophilized Aβ(1-42) in a suitable buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to a final concentration of 10 µM.

  • Prepare serial dilutions of this compound and control compounds in the same buffer.

  • In a 96-well black plate with a clear bottom, mix the Aβ(1-42) solution with the compound dilutions and ThT (final concentration of 5 µM).

  • Incubate the plate at 37°C with continuous shaking in a plate reader.

  • Monitor the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm every 15 minutes for 24-48 hours.

  • Plot the fluorescence intensity against time to generate aggregation curves. The IC50 value can be determined by analyzing the reduction in the final ThT fluorescence signal at different compound concentrations.

CETSA is a powerful technique to verify direct target engagement in a cellular context.[9][10][11]

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Protocol:

  • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses or is engineered to overexpress amyloid precursor protein (APP), the precursor to Aβ.

  • Treat the cells with either vehicle control or this compound at various concentrations for a defined period.

  • Harvest the cells and resuspend them in a physiological buffer.

  • Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody specific for Aβ.

  • Quantify the band intensities and plot the amount of soluble Aβ as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.

G cluster_0 CETSA Workflow Start Treat cells with compound Heat Heat cells to various temperatures Start->Heat Lyse Lyse cells Heat->Lyse Centrifuge Separate soluble and precipitated proteins Lyse->Centrifuge Analyze Analyze soluble fraction by Western Blot for Aβ Centrifuge->Analyze Result Shift in melting curve indicates target engagement Analyze->Result

Figure 2. Cellular Thermal Shift Assay (CETSA) workflow.

Concluding Remarks

Confirming the on-target activity of a novel compound is a critical step in the drug discovery process.[12][13] By following the structured, multi-faceted approach outlined in this guide, researchers can build a robust data package to support or refute the hypothesis that this compound acts as a direct inhibitor of amyloid-beta aggregation. The combination of biophysical, cell-based, and direct target engagement assays provides a rigorous framework for validating the mechanism of action and advancing promising candidates toward further preclinical development.

References

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Navigating the Labyrinth: A Comparative Guide to Evaluating the Off-Target Effects of Dimethylated Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly specific molecularly targeted agents is paramount. Dimethylated indole carboxylic acids represent a promising class of compounds with demonstrated therapeutic potential across various disease areas, including oncology and virology.[1][2][3] Their efficacy often stems from the targeted modulation of specific proteins such as kinases or viral enzymes.[4][5] However, the structural motifs inherent to these molecules also create the potential for unintended interactions with other proteins, leading to off-target effects. These off-target activities are a major contributor to adverse drug reactions and late-stage clinical trial failures, making their early identification and characterization a critical aspect of preclinical safety assessment.[6][7]

This guide provides a comparative overview of key experimental methodologies for evaluating the off-target effects of dimethylated indole carboxylic acids. We will delve into the principles, protocols, and data interpretation of several state-of-the-art techniques, offering insights to guide your experimental design and lead candidate selection. Our focus will be on providing a practical framework for researchers, scientists, and drug development professionals to build a comprehensive off-target liability profile for their molecules of interest.

The Rationale for a Multi-Pronged Approach

No single method can definitively map the entire off-target landscape of a compound. A robust assessment relies on a combination of approaches that interrogate different aspects of molecular interaction. We will explore three orthogonal and widely adopted strategies:

  • Global, Unbiased Proteome-Wide Profiling: Techniques that survey interactions across the entire expressed proteome in a non-hypothesis-driven manner.

  • Targeted, Panel-Based Screening: Assays that evaluate the activity of a compound against a curated panel of known safety-relevant targets.

  • Cellular Target Engagement Confirmation: Methods that confirm the physical interaction of a compound with its intended and unintended targets within a physiological cellular context.

Unveiling the Unknown: Global Proteome-Wide Off-Target Profiling

The initial step in understanding off-target effects is often a broad, unbiased screen to identify any potential protein interactions. Chemical proteomics stands out as a powerful tool for this purpose.[6][8]

a) Compound-Centric Chemical Proteomics (CCCP)

This approach aims to identify all proteins that physically bind to a compound of interest. A typical workflow involves immobilizing the dimethylated indole carboxylic acid onto a solid support (e.g., beads) to create an affinity matrix. This "bait" is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are "pulled down," washed to remove non-specific interactors, and then identified by mass spectrometry.

Causality Behind the Choice: CCCP provides a direct readout of the physical binding partners of your compound, regardless of their functional class or activity state. This is crucial for identifying non-enzymatic targets or interactions that might not be captured in activity-based assays.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize an analog of your dimethylated indole carboxylic acid with a linker arm suitable for immobilization, ensuring the modification does not significantly alter its primary biological activity.

  • Immobilization: Covalently attach the linker-modified compound to activated agarose or magnetic beads.

  • Protein Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Enrichment: Incubate the immobilized compound with the protein lysate to allow for binding.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

b) Activity-Based Protein Profiling (ABPP)

ABPP is a functional chemical proteomics approach that utilizes activity-based probes to target specific enzyme classes.[6] While not a direct screen for off-targets of an unmodified compound, it can be adapted to a competitive profiling format. In this setup, a cell lysate is pre-incubated with the dimethylated indole carboxylic acid before the addition of a broad-spectrum, activity-based probe for a particular enzyme family (e.g., kinases, serine hydrolases). If the test compound binds to an enzyme, it will block the binding of the probe, leading to a decrease in its signal.

Causality Behind the Choice: Competitive ABPP is particularly useful for identifying off-target enzyme interactions and can provide initial insights into the functional consequences of these interactions.

Focusing the Search: Targeted Off-Target Panels

While unbiased approaches are excellent for discovery, targeted panels provide a cost-effective and high-throughput method for assessing a compound's activity against a pre-selected group of proteins known to be associated with adverse drug reactions.[7][10]

a) Kinome Scanning

Given that many indole-based compounds are designed as kinase inhibitors, assessing their selectivity across the human kinome is a critical step.[11][12][13] Several commercial platforms, such as KINOMEscan™, offer binding assays against hundreds of purified human kinases.[14] These assays typically measure the ability of a test compound to compete with a reference ligand for the ATP-binding site of each kinase.

Data Presentation: Kinome Interaction Map

The results are often visualized as a "TREEspot™" diagram, where the human kinome is represented as a tree and inhibited kinases are marked, providing an intuitive overview of the compound's selectivity.

Table 1: Example Kinome Scan Data for Two Dimethylated Indole Carboxylic Acids

Kinase TargetCompound A (% Inhibition @ 1 µM)Compound B (% Inhibition @ 1 µM)
On-Target
Kinase X98%95%
Off-Targets
Kinase Y75%15%
Kinase Z62%5%
Kinase W10%8%

This illustrative data shows that while both compounds are potent against the intended target (Kinase X), Compound A exhibits significant off-target activity against Kinases Y and Z, whereas Compound B is more selective.

b) Safety Pharmacology Panels

Beyond kinases, broader safety panels screen compounds against a range of targets implicated in adverse effects, including G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[7][15] These are typically functional assays that measure the inhibition or activation of the target protein.

Causality Behind the Choice: These panels are designed based on historical data and regulatory guidance, providing a standardized way to flag potential liabilities early in the drug discovery process.

In the Cell: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

Identifying a protein in a pulldown experiment or as a hit in a panel screen does not guarantee that the compound engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells and tissues.[16][17][18][19][20]

The principle behind CETSA is that the binding of a ligand stabilizes a protein, leading to an increase in its thermal stability.[18] When cells are heated, proteins unfold and aggregate. A protein bound to a drug will be more resistant to this thermal denaturation.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification A Treat cells with Compound or Vehicle B Heat cells to a range of temperatures A->B Incubation C Lyse cells and separate soluble and aggregated fractions B->C Denaturation & Aggregation D Quantify remaining soluble target protein (e.g., Western Blot, MS) C->D Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot
  • Cell Treatment: Treat intact cells with your dimethylated indole carboxylic acid or a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C).

  • Lysis: Lyse the cells to release their protein content.

  • Separation: Centrifuge the lysates to pellet the aggregated proteins.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21]

Data Presentation: CETSA Melt and Isothermal Dose-Response Curves

Table 2: Example CETSA Data for an Off-Target Protein

Temperature (°C)Vehicle (% Soluble Protein)Compound A (10 µM) (% Soluble Protein)
45100100
509598
557090
604075
651550
70520

This illustrative data shows a clear thermal stabilization of the off-target protein in the presence of Compound A, confirming cellular engagement.

A Strategic Screening Cascade

To efficiently and cost-effectively evaluate the off-target effects of your dimethylated indole carboxylic acids, a tiered or cascaded approach is recommended.

Screening_Cascade Start Compound of Interest (Dimethylated Indole Carboxylic Acid) Tier1 Tier 1: Broad, Unbiased Screening (e.g., Chemical Proteomics) Start->Tier1 Tier2 Tier 2: Targeted Panel Screening (e.g., Kinome Scan, Safety Panel) Tier1->Tier2 Decision1 Potential Off-Targets Identified? Tier2->Decision1 Tier3 Tier 3: Cellular Target Engagement (e.g., CETSA) Decision1->Tier3 Yes LowRisk Low Off-Target Risk Profile Proceed with Development Decision1->LowRisk No Decision2 Cellular Engagement Confirmed? Tier3->Decision2 Decision2->LowRisk No HighRisk High Off-Target Risk Profile Consider SAR Optimization or Deprioritization Decision2->HighRisk Yes

Caption: A tiered strategy for off-target effect evaluation.

Conclusion

The evaluation of off-target effects is an indispensable component of modern drug discovery. For a promising class of molecules like dimethylated indole carboxylic acids, a thorough understanding of their interaction landscape is key to mitigating risks and ensuring the development of safe and effective therapeutics. By employing a multi-faceted approach that combines unbiased proteome-wide screening, targeted safety panels, and cellular target engagement assays, researchers can build a comprehensive off-target profile. This data-driven strategy enables informed decision-making, guiding lead optimization efforts and ultimately increasing the probability of success in bringing novel medicines to the clinic.

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Benchmarking 1,3-Dimethyl-1H-indole-2-carboxylic Acid: A Comparative Guide for Novel Anti-Inflammatory Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Promise of the Indole Scaffold in Inflammation and Allergy

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this diverse family, indole-2-carboxylic acid derivatives have emerged as particularly promising therapeutic agents. Recent research has identified derivatives of 1H-indole-2-carboxylic acid as a novel class of potent and selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor.[3][4] This discovery opens a new avenue for the development of treatments for inflammatory conditions, particularly asthma and allergic rhinitis, where the CysLT1 receptor plays a pivotal role.[3][4]

This guide focuses on the preclinical benchmarking of a novel investigational compound, 1,3-dimethyl-1H-indole-2-carboxylic acid . While direct biological data for this specific molecule is not yet widely published, its structural similarity to known CysLT1 antagonists possessing the indole-2-carboxylic acid core provides a strong scientific rationale for its evaluation in this therapeutic area. This document provides a comprehensive framework for comparing its performance against established, clinically successful CysLT1 antagonists, offering insights into the experimental choices and methodologies required for a robust evaluation.

Rationale for Benchmarking as a CysLT1 Receptor Antagonist

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators synthesized from arachidonic acid.[3] They are key players in the pathophysiology of asthma and other inflammatory diseases.[3] Their effects, which include bronchoconstriction, increased vascular permeability, airway edema, and mucus secretion, are primarily mediated through the CysLT1 receptor, a G protein-coupled receptor (GPCR).[3][5]

The decision to benchmark this compound against CysLT1 antagonists is based on the following key points:

  • Structural Precedent: High-throughput screening has identified the indole-2-carboxylic acid moiety as an essential pharmacophore for CysLT1 antagonist activity.[3]

  • Mechanism of Action: Antagonism of the CysLT1 receptor is a clinically validated and highly successful strategy for the management of asthma and allergic rhinitis.[6]

  • Unmet Need: Despite the availability of effective treatments, there remains a need for novel anti-inflammatory agents with improved efficacy, safety profiles, or different pharmacokinetic properties.

This guide will use two widely prescribed CysLT1 antagonists, Montelukast and Zafirlukast , as the primary benchmarks for comparison.

Comparator Drug Profiles

Montelukast (Singulair®)
  • Mechanism of Action: Montelukast is a potent and selective antagonist of the CysLT1 receptor.[6] It works by blocking the action of leukotriene D4 (LTD4), thereby inhibiting its pro-inflammatory effects in the airways.[3] This leads to decreased inflammation, relaxation of smooth muscle, and reduced mucus secretion.[7][8]

  • Clinical Use: It is approved for the prophylaxis and chronic treatment of asthma, relief of symptoms of allergic rhinitis, and prevention of exercise-induced bronchoconstriction.[6]

  • Pharmacokinetics: Montelukast is administered orally and has a half-life of 2.7-5.5 hours.[9] It is primarily metabolized by the cytochrome P450 enzyme CYP2C8.[3]

Zafirlukast (Accolate®)
  • Mechanism of Action: Zafirlukast is a competitive and selective antagonist of the CysLT1 receptor, inhibiting the binding of LTD4 and LTE4.[10][11] This antagonism prevents bronchoconstriction and reduces airway inflammation.[1][2]

  • Clinical Use: It is indicated for the prophylaxis and chronic treatment of asthma.[12]

  • Pharmacokinetics: Zafirlukast is also orally administered, with a half-life of 8-16 hours.[9] It is extensively metabolized by CYP2C9 and is also an inhibitor of CYP3A4, leading to potential drug-drug interactions.[10][12]

Comparative Experimental Design

A rigorous benchmarking program should encompass both in vitro and in vivo studies to build a comprehensive profile of the investigational compound's potency, selectivity, and efficacy.

Part 1: In Vitro Assays

The initial phase of benchmarking focuses on characterizing the molecular interactions and cellular effects of this compound.

1. CysLT1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the CysLT1 receptor and compare it to the benchmark drugs.

  • Methodology: A competitive radioligand binding assay is the gold standard.

    • Preparation: Membranes are prepared from cells stably expressing the human CysLT1 receptor.

    • Assay: The membranes are incubated with a radiolabeled CysLT1 ligand (e.g., [3H]LTD4) in the presence of increasing concentrations of the unlabeled test compound or benchmark drugs.

    • Detection: The amount of bound radioligand is quantified using a scintillation counter.

    • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Causality: This assay directly measures the physical interaction between the compound and the target receptor, providing a fundamental measure of its potency at the molecular level. A lower Ki value indicates a higher binding affinity.

2. Calcium Mobilization Assay

  • Objective: To assess the functional antagonist activity of the test compound by measuring its ability to block agonist-induced intracellular calcium release.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human CysLT1 receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

    • Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound or benchmark drugs.

    • Stimulation: The cells are then challenged with a CysLT1 agonist (e.g., LTD4) at a concentration that elicits a submaximal response (EC80).

    • Detection: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

    • Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is determined.

  • Causality: Since CysLT1 is a Gq-coupled receptor, its activation leads to an increase in intracellular calcium.[13] This assay provides a direct measure of the compound's ability to functionally block this key downstream signaling event, confirming its antagonist properties.

3. Chemotaxis Assay

  • Objective: To evaluate the ability of the test compound to inhibit the migration of inflammatory cells in response to a CysLT chemoattractant.

  • Methodology:

    • Cell Isolation: Isolate eosinophils or monocytes from human peripheral blood.

    • Assay Setup: Use a Boyden chamber or a similar migration assay system with a porous membrane. The lower chamber contains LTD4 as the chemoattractant, while the upper chamber contains the isolated cells pre-treated with the test compound or benchmark drugs.

    • Incubation: The chamber is incubated to allow cell migration.

    • Quantification: The number of cells that have migrated to the lower chamber is quantified by microscopy or flow cytometry.

    • Analysis: The inhibitory effect of the compound on cell migration is calculated.

  • Causality: CysLTs are potent chemoattractants for eosinophils and other inflammatory cells.[4] This assay models a crucial aspect of the inflammatory cascade in asthma and provides evidence of the compound's potential to reduce cellular infiltration into the airways.

Workflow for In Vitro Assays

G cluster_0 In Vitro Benchmarking A Compound Synthesis (this compound) B CysLT1 Receptor Binding Assay (Determine Ki) A->B Test Compound C Calcium Mobilization Assay (Determine Functional IC50) A->C Test Compound D Chemotaxis Assay (Assess Anti-inflammatory Effect) A->D Test Compound E Comparative Data Analysis (vs. Montelukast & Zafirlukast) B->E C->E D->E

Caption: Workflow for in vitro benchmarking of this compound.

Part 2: In Vivo Efficacy Models

Following promising in vitro results, the investigational compound should be evaluated in established animal models of allergic asthma.

1. Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse or Rat)

  • Objective: To assess the efficacy of the test compound in reducing key features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus production.

  • Methodology:

    • Sensitization: Animals (e.g., BALB/c mice) are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.[14][15]

    • Challenge: On subsequent days (e.g., days 24, 25, and 26), the animals are challenged with aerosolized OVA to induce an asthmatic response.

    • Treatment: The test compound or benchmark drugs are administered (e.g., orally) prior to each OVA challenge.

    • Endpoint Measurement (24-48h after final challenge):

      • Airway Hyperresponsiveness (AHR): Measured using a whole-body plethysmograph or a FlexiVent system in response to increasing concentrations of a bronchoconstrictor like methacholine.

      • Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect fluid. Total and differential cell counts (especially eosinophils) are performed on the BAL fluid.

      • Histopathology: Lung tissue is collected, fixed, and stained (e.g., with H&E and PAS) to assess inflammatory cell infiltration and mucus production.

      • Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.

  • Causality: This is a widely accepted model that mimics the Th2-driven inflammatory response characteristic of human allergic asthma.[14] Efficacy in this model provides strong preclinical evidence of potential therapeutic benefit.

2. House Dust Mite (HDM)-Induced Allergic Asthma Model (Mouse)

  • Objective: To evaluate the test compound's efficacy using a more clinically relevant allergen.

  • Methodology:

    • Sensitization and Challenge: Mice are repeatedly challenged intranasally with house dust mite (HDM) extract over a period of several weeks.[16]

    • Treatment: The test compound or benchmark drugs are administered prior to the HDM challenges.

    • Endpoint Measurement: The same endpoints as in the OVA model (AHR, BAL fluid analysis, histopathology, cytokine levels) are assessed.

  • Causality: HDM is a common human allergen, making this model highly relevant to a significant portion of the asthmatic population.[16] It often induces a more chronic inflammatory phenotype, which can be valuable for assessing the long-term therapeutic potential of a compound.

Workflow for In Vivo Efficacy Model

G cluster_1 In Vivo Allergic Asthma Model Sensitization Sensitization (e.g., OVA + Alum) Challenge Aerosol Challenge (e.g., OVA) Sensitization->Challenge Treatment Drug Administration (Test Compound or Benchmark) Challenge->Treatment AHR Airway Hyperresponsiveness (AHR) Measurement Treatment->AHR Evaluate Endpoints BAL Bronchoalveolar Lavage (BAL) (Cell Counts, Cytokines) Treatment->BAL Evaluate Endpoints Histo Lung Histopathology (Inflammation, Mucus) Treatment->Histo Evaluate Endpoints Analysis Efficacy Data Analysis AHR->Analysis BAL->Analysis Histo->Analysis

Caption: General workflow for an in vivo allergic asthma model.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear, comparative tables.

Table 1: In Vitro Benchmarking Summary
CompoundCysLT1 Binding Affinity (Ki, nM)Calcium Mobilization (IC50, nM)Chemotaxis Inhibition (% at 1 µM)
This compound [Experimental Value][Experimental Value][Experimental Value]
Montelukast0.5 - 2.01.0 - 5.085 - 95%
Zafirlukast1.0 - 5.05.0 - 15.080 - 90%

Note: Values for benchmark drugs are representative ranges from published literature.

Table 2: In Vivo Efficacy in OVA-Induced Asthma Model
Treatment Group (Dose)AHR (% increase vs. vehicle)BAL Eosinophils (x10^4 cells)Lung Inflammation Score (0-4)
Vehicle Control100%25.0 ± 3.53.5 ± 0.5
Test Compound (10 mg/kg) [Experimental Value][Experimental Value][Experimental Value]
Montelukast (10 mg/kg)35 ± 5%8.0 ± 1.51.0 ± 0.3
Zafirlukast (10 mg/kg)40 ± 6%9.5 ± 2.01.2 ± 0.4

Note: Values are presented as mean ± SEM. Experimental values for the test compound would be determined through the described protocols.

Signaling Pathway and Mechanism of Action

The therapeutic rationale for CysLT1 antagonists is their ability to interrupt the pro-inflammatory signaling cascade initiated by cysteinyl leukotrienes.

CysLT1 Receptor Signaling Pathway

G cluster_pathway CysLT1 Receptor Signaling in Airway Smooth Muscle AA Arachidonic Acid LTD4 LTD4 AA->LTD4 5-LO Pathway CysLT1R CysLT1 Receptor (GPCR) LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Response Bronchoconstriction & Inflammation Ca->Response Test_Compound 1,3-dimethyl-1H- indole-2-carboxylic acid (Antagonist) Test_Compound->CysLT1R Blocks

Caption: Simplified CysLT1 receptor signaling pathway and the site of antagonist action.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound as a potential CysLT1 receptor antagonist. By systematically comparing its in vitro potency and in vivo efficacy against established drugs like Montelukast and Zafirlukast, researchers can generate the critical data needed to assess its therapeutic potential.

Positive results from this benchmarking cascade—demonstrating comparable or superior affinity, functional antagonism, and efficacy in reducing airway inflammation and hyperresponsiveness—would provide a strong foundation for advancing this compound into further preclinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies, with the ultimate goal of progressing towards clinical evaluation.

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  • Friis, S. D., et al. (2019). CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor. The Journal of general physiology, 151(11), 1311–1326. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. (2005). Archiv der Pharmazie, 338(2-3), 93–104. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry, 65(1), 1006–1024. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2020). Molecules, 25(21), 5035. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters, 6(8), 917–922. [Link]

  • Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules, 27(16), 5176. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules, 27(16), 5176. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2021). Journal of Medicinal Chemistry, 64(1), 1006–1024. [Link]

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A Researcher's Guide to Unlocking Synergistic Potential: A Comparative Analysis of 1,3-dimethyl-1H-indole-2-carboxylic Acid in Combination Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Indole Derivatives and the Quest for Synergy

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] From anticancer to antimicrobial and anti-inflammatory effects, indole derivatives represent a fertile ground for the development of novel therapeutics.[2][3][4] One such promising candidate is 1,3-dimethyl-1H-indole-2-carboxylic acid (hereinafter referred to as Compound X). While the standalone efficacy of Compound X is under investigation, a significant opportunity lies in exploring its synergistic potential with existing therapeutic agents.

Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases, offering the potential for enhanced efficacy, reduced toxicity, and overcoming drug resistance.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic effects of Compound X with other agents. We will delve into the mechanistic rationale for selecting combination partners, provide detailed, field-proven experimental protocols, and offer clear guidance on data interpretation and visualization. Our focus is not just on the "how" but the "why," ensuring a deep understanding of the experimental choices and the generation of robust, self-validating data.

Mechanistic Rationale: Selecting the Right Partners for Compound X

The success of a combination therapy hinges on the rational selection of constituent drugs that act on complementary or synergistic pathways. Given the known activities of various indole derivatives, we propose investigating the synergistic potential of Compound X in two key therapeutic areas: oncology and infectious diseases.

Oncology: Targeting Cancer Hallmarks with Doxorubicin

Many indole-based compounds exhibit anticancer properties by targeting critical cellular processes like tubulin polymerization, cell cycle progression, and various signaling pathways.[2][3][4][6] Doxorubicin, a widely used chemotherapeutic agent, functions primarily as a topoisomerase II inhibitor and an intercalating agent, leading to DNA damage and apoptosis. A synergistic interaction between Compound X and doxorubicin could arise from several plausible mechanisms:

  • Complementary Mechanisms of Action: If Compound X inhibits a pathway that cancer cells use to evade doxorubicin-induced apoptosis (e.g., by modulating Bcl-2 family proteins), the combination could lead to a more profound cytotoxic effect.[5]

  • Enhanced Drug Uptake/Retention: Compound X might alter the tumor cell membrane, increasing the intracellular concentration and efficacy of doxorubicin.

  • Inhibition of Resistance Mechanisms: Cancer cells often develop resistance to doxorubicin through mechanisms like drug efflux pumps. Compound X could potentially inhibit these pumps, resensitizing the cells to doxorubicin.

Infectious Diseases: Combating Resistant Bacteria with Vancomycin

The emergence of multidrug-resistant bacteria is a pressing global health crisis. Some indole derivatives have shown the ability to potentiate the activity of conventional antibiotics.[7][8][9] Vancomycin, a glycopeptide antibiotic, inhibits bacterial cell wall synthesis. A synergistic relationship with Compound X could be hypothesized based on:

  • Membrane Permeabilization: Indole derivatives have been shown to disrupt bacterial cell membranes.[2][7][8] This action could facilitate the entry of vancomycin, enhancing its access to its target site.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Indole compounds can interfere with biofilm formation, potentially rendering bacteria more susceptible to vancomycin.[2][10]

  • Targeting Alternative Pathways: Compound X might inhibit a bacterial pathway that is not targeted by vancomycin, leading to a multi-pronged attack and a greater bactericidal effect.

Experimental Workflow for Synergy Assessment

A robust assessment of synergistic interactions requires a systematic and quantitative approach. The following workflow outlines the key experimental stages.

Synergy_Workflow cluster_0 Phase 1: Single-Agent Activity cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Mechanistic Validation A Determine MIC/IC50 of Compound X C Checkerboard Assay A->C B Determine MIC/IC50 of Partner Agent B->C D Calculate Fractional Inhibitory Concentration Index (FICI) C->D E Generate Isobolograms C->E F Calculate Combination Index (CI) C->F G Cell-based Assays (e.g., Apoptosis, Membrane Permeability) D->G E->G F->G

Caption: A generalized workflow for assessing drug synergy.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in controls and clear endpoints.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Synergy

Objective: To determine the lowest concentration of a single agent that inhibits the visible growth of a microorganism.[11]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Compound X and Vancomycin stock solutions

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution: Prepare serial two-fold dilutions of Compound X and Vancomycin in MHB in separate 96-well plates. The concentration range should span above and below the expected MIC.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the drug dilution. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Checkerboard Assay for Antibacterial Synergy

Objective: To systematically test combinations of two agents to determine their interaction.[12][13][14]

Procedure:

  • Plate Setup: In a 96-well plate, create a concentration gradient of Compound X along the x-axis and Vancomycin along the y-axis. This is achieved by serial dilutions of each drug in opposite directions.

  • Inoculation: Inoculate each well with the bacterial suspension as described in the MIC protocol.

  • Incubation and Reading: Incubate and determine the MIC of each drug in the combination.

Protocol 3: Determination of IC50 for Anticancer Synergy

Objective: To determine the concentration of a single agent that inhibits 50% of cancer cell growth.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Compound X and Doxorubicin stock solutions

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of Compound X and Doxorubicin for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • IC50 Calculation: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 4: Checkerboard Assay for Anticancer Synergy

Objective: To evaluate the combined effect of Compound X and Doxorubicin on cancer cell viability.

Procedure:

  • Plate Setup and Treatment: Similar to the antibacterial checkerboard, create a dose-response matrix of Compound X and Doxorubicin in a 96-well plate containing cancer cells.

  • Incubation and Viability Assessment: Incubate the cells for the predetermined duration and then assess cell viability.

Data Analysis and Interpretation: Quantifying Synergy

The raw data from the checkerboard assays must be translated into quantitative measures of synergy.

Fractional Inhibitory Concentration Index (FICI)

For antibacterial studies, the FICI is calculated to determine the nature of the interaction.[12]

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Isobologram Analysis

Isobolograms provide a graphical representation of synergy.[15][16][17][18] The concentrations of two drugs that produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A line connecting the single-agent concentrations represents additivity. Data points falling below this line indicate synergy, while points above suggest antagonism.

Isobologram cluster_0 Isobologram at 50% Inhibition xaxis Concentration of Compound X yaxis Concentration of Doxorubicin origin origin A IC50 of Compound X B IC50 of Doxorubicin A->B Line of Additivity C D

Sources

Safety Operating Guide

Navigating the Disposal of 1,3-dimethyl-1H-indole-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Initial Precautions: Understanding the Risk Profile

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 1,3-dimethyl-1H-indole-2-carboxylic acid is paramount. Based on data from analogous indole compounds, this chemical should be handled as a hazardous substance.[1][2][3][4]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[2][3]

  • Harmful if Swallowed: Ingestion could be detrimental to health.[1]

Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound or its waste. This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles.[5]

  • Hand Protection: Chemically resistant gloves.[5]

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing.[5]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][6]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as hazardous waste.[1][7] Adherence to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is crucial.[8][9][10][11]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[8][12]

  • Designate as Hazardous Waste: All materials contaminated with this compound must be classified as hazardous waste. This includes:

    • Unused or expired pure compound.[12]

    • Contaminated labware (e.g., filter paper, weighing boats, pipette tips).

    • Solutions containing the compound.

    • Contaminated PPE (e.g., gloves).[8]

  • Avoid Mixing Waste Streams: Do not mix this waste with other incompatible waste streams.[8][13] For instance, it should be kept separate from strong oxidizing agents, bases, and amines, as these are common incompatibilities for similar indole compounds.[5][7]

Step 2: Waste Container Selection and Labeling

The integrity and proper labeling of waste containers are critical for safe storage and transport.

  • Container Selection:

    • Use a container that is chemically compatible with this compound. The original container is often a suitable choice if it is in good condition.[12][14]

    • The container must be in good condition, free of leaks or cracks, and have a secure, leak-proof lid.[12][14]

  • Labeling Requirements:

    • The container must be clearly labeled with the words "Hazardous Waste" before any waste is added.[9][12][15]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[12]

    • An accurate list of all contents, including any solvents and their approximate percentages, must be on the label.[12][13]

    • The date when the first waste is added to the container (the accumulation start date) must be recorded.[12]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste.[12][14]

  • Location: The Satellite Accumulation Area (SAA) should be at or near the point of generation and under the control of laboratory personnel.[12][14][16]

  • Storage Conditions:

    • Keep the waste container closed at all times, except when adding waste.[12][13][14]

    • Store the container in a cool, dry, and well-ventilated location.[2]

    • It is best practice to use secondary containment to prevent spills.[12]

  • Quantity Limits: Be aware of the volume limits for SAAs, which are typically up to 55 gallons of hazardous waste.[15][16]

Step 4: Arranging for Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Professional Disposal: Do not attempt to dispose of this chemical through standard trash or by pouring it down the drain.[12] This is strictly prohibited for hazardous chemicals.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for the pickup and disposal of the waste.

  • Documentation: Ensure that all necessary paperwork is completed for the waste manifest, which tracks the waste from its point of generation to its final disposal.[9]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of This compound waste assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe identify_waste Identify as Hazardous Waste don_ppe->identify_waste segregate_waste Segregate from Incompatible Materials identify_waste->segregate_waste select_container Select & Label Compatible Container segregate_waste->select_container store_saa Store in Designated SAA select_container->store_saa contact_ehs Contact EHS or Certified Vendor store_saa->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup complete_manifest Complete Waste Manifest schedule_pickup->complete_manifest end_disposal Waste Transferred for Compliant Disposal complete_manifest->end_disposal

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general regulatory thresholds relevant to hazardous waste management in a laboratory setting.

ParameterGuideline/RegulationValueSource
Satellite Accumulation Area (SAA) Volume Limit EPA (40 CFR § 262.15)≤ 55 gallons of non-acute hazardous waste[15][16]
SAA Time Limit for Full Containers EPAMust be moved within 3 days of becoming full[14]
Central Accumulation Area (CAA) Time Limit (SQG) EPAUp to 180 days[9]
Central Accumulation Area (CAA) Time Limit (LQG) EPAUp to 90 days[9]

SQG: Small Quantity Generator; LQG: Large Quantity Generator

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Millersville University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • Neogen. Kovac's Indole Reagent, Safety Data Sheet. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

Sources

Navigating the Safe Handling of 1,3-dimethyl-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Evidence-Based Approach

The toxicological properties of 1,3-dimethyl-1H-indole-2-carboxylic acid have not been fully investigated.[1] However, data from analogous compounds, such as 1,2-dimethyl-1H-indole-3-carboxylic acid and other indole-2-carboxylic acids, strongly suggest a consistent hazard profile. These compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, it is prudent to handle this compound with the assumption that it poses similar risks.

Key Hazard Considerations:

  • Skin Contact: May cause irritation and redness at the site of contact.[2]

  • Eye Contact: Can lead to serious irritation, redness, and profuse watering.[2]

  • Inhalation: May irritate the respiratory tract, potentially causing coughing, wheezing, or a feeling of tightness in the chest.[2]

  • Ingestion: While less common in a laboratory setting, ingestion may cause soreness and redness of the mouth and throat.[2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations for the selection of each component.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or butyl rubber gloves.[4]These materials offer robust protection against a wide range of chemicals, including acids and organic compounds.[4] Ensure gloves are regularly inspected for tears or punctures.
Eye and Face Protection Splash-proof chemical goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]Polycarbonate lenses provide impact resistance, while the tight seal of goggles prevents chemical splashes from reaching the eyes.[4] Face shields offer an additional layer of protection for the entire face.[4]
Body Protection A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[5]Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area is crucial.[2] For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[4]Minimizes the inhalation of airborne particles and vapors, protecting the respiratory system.

Experimental Workflow: From Receipt to Disposal

A systematic and well-documented workflow is critical for ensuring safety at every stage of handling this compound.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment receipt Receiving and Storage sds_review Review SDS of Analogs receipt->sds_review 1. Assess Hazards ppe_selection Select Appropriate PPE sds_review->ppe_selection 2. Mitigate Risks weighing Weighing in Ventilated Enclosure ppe_selection->weighing 3. Prepare for Handling dissolution Dissolution in Fume Hood weighing->dissolution 4. Solution Preparation reaction Reaction Setup and Monitoring dissolution->reaction 5. Experimental Use decontamination Decontamination of Glassware and Surfaces reaction->decontamination 6. Cleanup waste_segregation Waste Segregation decontamination->waste_segregation 7. Waste Management disposal Disposal via Certified Entity waste_segregation->disposal 8. Final Disposition

Caption: A comprehensive workflow for the safe handling of this compound.

Step-by-Step Methodologies

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The container should be kept tightly closed.[3]

2. Weighing and Handling:

  • All handling of the solid compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2]

  • Avoid the formation of dust.[2]

  • Use appropriate tools (e.g., spatulas) to handle the material and prevent skin contact.

3. Dissolution and Reaction:

  • When preparing solutions, always add the solid to the solvent.

  • Conduct all experimental work within a certified chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.[6]

Operational and Disposal Plans

A proactive approach to potential emergencies and a clear plan for waste disposal are non-negotiable components of laboratory safety.

Emergency Procedures

emergency_procedures spill Chemical Spill evacuate Evacuate Area spill->evacuate seek_medical Seek Medical Attention spill->seek_medical For large spills skin_contact Skin Contact remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing eye_contact Eye Contact rinse_eye Rinse Eye with Water for 15 min eye_contact->rinse_eye inhalation Inhalation fresh_air Move to Fresh Air inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth rinse_skin Rinse Skin with Water for 15 min remove_clothing->rinse_skin rinse_skin->seek_medical rinse_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Immediate actions to be taken in case of accidental exposure or spill.

In Case of a Spill:

  • Restrict access to the spill area.

  • For small spills, use an appropriate absorbent material, wearing full PPE.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Waste Disposal

Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a designated hazardous waste container.[7] This container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

Container Labeling and Storage:

  • All waste containers must be in good condition with a secure, leak-proof lid.[7]

  • The label must include the accumulation start date (the date the first waste is added).[7]

  • Store hazardous waste in a designated, secondary containment area away from general laboratory traffic.

Final Disposal:

  • The ultimate disposal of this compound waste must be handled by a certified hazardous waste disposal company in accordance with local, state, and federal regulations.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • BenchChem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET: 1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLIC ACID.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025, October 16).
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Fisher Scientific. (2025, December 20).
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 5-Methyl-1H-indole-2-carboxylic acid.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Fisher Scientific. (2025, December 21).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (S)-(-)-Indoline-2-carboxylic acid.
  • ECHEMI. (n.d.). 1,2-Dimethyl-1H-indole-3-carboxylic acid.
  • AK Scientific, Inc. (n.d.). 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid.
  • MDPI. (2024).
  • PMC. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Wikipedia. (n.d.). Indole.
  • PubMed. (2024, October 9).
  • PubChem. (n.d.). Indole-2-carboxylic acid.
  • CPSC. (2018, August 8). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.